molecular formula C8H16 B14176915 1,2,4-Trimethylcyclopentane CAS No. 2613-72-1

1,2,4-Trimethylcyclopentane

Cat. No.: B14176915
CAS No.: 2613-72-1
M. Wt: 112.21 g/mol
InChI Key: PNUFYSGVPVMNRN-UHFFFAOYSA-N
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Description

1,2,4-trimethyl-Cyclopentane is a cycloalkane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trimethylcyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H16/c1-6-4-7(2)8(3)5-6/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

PNUFYSGVPVMNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CC1CC(C(C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00870987
Record name 1,2,4-Trimethylcyclopentane
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Molecular Weight

112.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,2,4-Trimethylcyclopentane
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CAS No.

2815-58-9, 2613-72-1, 4850-28-6, 16883-48-0
Record name 1,2,4-Trimethylcyclopentane
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Record name (1alpha,2alpha,4alpha)-1,2,4-Trimethylcyclopentane
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Record name (1alpha,2alpha,4beta)-1,2,4-Trimethylcyclopentane
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Record name (1alpha,2beta,4alpha)-1,2,4-Trimethylcyclopentane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,4-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of 1,2,4-trimethylcyclopentane, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and reference, including key data points, safety information, and a summary of its structural characteristics.

Core Chemical Properties

This compound is a saturated alicyclic hydrocarbon with the chemical formula C8H16.[1][2][3][4][5][6][7][8] Its structure consists of a five-membered cyclopentane (B165970) ring substituted with three methyl groups at positions 1, 2, and 4. This substitution pattern gives rise to several stereoisomers, each with potentially unique physical properties.[2][3][4][5][6][7][8][9][10]

Physicochemical Data

The quantitative properties of this compound and its various isomers are summarized in the table below. It is important to note that the specific values can vary between different stereoisomers.

PropertyValueIsomer/DetailsSource(s)
Molecular Formula C8H16All isomers[1][2][3][4][5][6][7][8][11]
Molecular Weight 112.21 g/mol All isomers[1][2][3][4][5][6][7][8][11][12][13]
Physical State LiquidGeneral[1][14]
Normal Boiling Point (Tboil) Not Available
Normal Melting Point (Tfus) Not Available
Critical Temperature (Tc) Not Available
Critical Pressure (Pc) Not Available
Enthalpy of Vaporization (ΔvapH°) Not Available
Octanol/Water Partition Coefficient (logPoct/wat) Not Available
Water Solubility (log10WS) Not Available

Note: Specific boiling and melting points for individual stereoisomers were not consistently available in the aggregated search results. Researchers should consult specialized chemical databases for isomer-specific data.

Structural Information and Isomerism

The connectivity of the methyl groups at positions 1, 2, and 4 on the cyclopentane ring allows for multiple stereoisomers, including cis and trans configurations.[10][11] The spatial arrangement of these methyl groups significantly influences the molecule's overall shape and can affect its physical properties and chemical reactivity. The main stereoisomers include (1α,2α,4β)-, (1α,2β,4α)-, and (1α,2α,4α)-1,2,4-trimethylcyclopentane.[2][3][5][7][8]

Below is a logical diagram illustrating the key characteristics of this compound.

1_2_4_Trimethylcyclopentane_Properties Compound This compound C8H16 Properties Physical Properties Molecular Weight: 112.21 g/mol State: Liquid Compound:f1->Properties:p1 Structure Structural Features Cyclopentane Ring Three Methyl Substituents Stereoisomerism (cis/trans) Compound:f0->Structure:s0 Safety Safety Information Highly Flammable Irritant Toxic by Ingestion Compound:f0->Safety:h0 Spectroscopy Spectroscopic Data GC-MS Data Available 13C NMR Data Available Compound:f0->Spectroscopy:sp0

Key Properties of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) data is available for various isomers of this compound through resources like the NIST Chemistry WebBook.[2][7] The mass spectrum provides information about the fragmentation pattern of the molecule, aiding in its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data for (1alpha,2alpha,4beta)-1,2,4-Trimethylcyclopentane has been documented.[1] This technique is essential for elucidating the carbon skeleton and the chemical environment of each carbon atom.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not available in the general literature searched. For specific methodologies, researchers should refer to the original publications or the database entries where the spectra are hosted, such as the NIST Chemistry WebBook or other specialized chemical databases.[1][2][7]

Synthesis and Reactivity

As a saturated hydrocarbon, this compound is expected to exhibit chemical reactivity typical of alkanes. It is generally unreactive towards many reagents but can undergo combustion and free-radical substitution reactions under specific conditions.

Safety and Handling

This compound is classified as a hazardous substance.[14]

  • Hazards : It is a highly flammable liquid and vapor.[12][13] It is also considered an irritant and is toxic if ingested.[1][14] The substance may be fatal if swallowed and enters the airways.[15]

  • Precautions : Appropriate safety precautions should be taken when handling this compound. This includes working in a well-ventilated area, avoiding sources of ignition, and using personal protective equipment.[16]

Conclusion

This compound is a saturated cycloalkane with a well-defined molecular formula and weight. Its key feature is the existence of multiple stereoisomers, which can influence its physical properties. While general chemical and safety data are available, detailed experimental protocols for its synthesis and spectroscopic analysis require consultation with specialized chemical literature and databases. This guide serves as a foundational resource for professionals requiring a technical overview of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1,2,4-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2,4-trimethylcyclopentane, a saturated alicyclic hydrocarbon. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in their work, particularly in areas such as solvent studies or as a fragment in larger molecules. This document summarizes key quantitative data, outlines typical experimental protocols for determining these properties, and provides a visualization of the stereoisomeric relationships.

Core Physical Properties

This compound (C8H16) is a cycloalkane with a molecular weight of approximately 112.21 g/mol .[1][2][3] It exists as several stereoisomers due to the chiral centers at positions 1, 2, and 4 of the cyclopentane (B165970) ring. The spatial arrangement of the methyl groups significantly influences the physical properties of each isomer. The most commonly cited isomers are the cis,trans,cis- and cis,cis,trans- configurations. Below is a summary of the available quantitative data for these isomers.

Data Presentation: Physical Properties of this compound Isomers
Property(1α,2β,4α)-1,2,4-Trimethylcyclopentane (cis,trans,cis-isomer)(1α,2α,4β)-1,2,4-Trimethylcyclopentane (cis,cis,trans-isomer)
CAS Number 16883-48-0[3]4850-28-6[4]
Molecular Formula C₈H₁₆[3]C₈H₁₆[4]
Molecular Weight 112.21 g/mol [3]112.2126 g/mol [4]
Density 0.743 g/cm³[3]0.7592 g/cm³[5]
Boiling Point 109.85 °C[3]116.85 °C[5]
Melting Point -130.78 °C[3]-132.55 °C[5]
Refractive Index 1.414[3]1.4161[5]
Vapor Pressure 21.8 mmHg at 25°C[3]Not available
Flash Point 9.2 °C[3]Not available

Experimental Protocols

The determination of the physical properties listed above relies on well-established experimental techniques in chemistry. While specific protocols for this compound are not detailed in the literature, the following methodologies represent the standard procedures for characterizing liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which is a liquid at room temperature, several methods can be employed.[6]

  • Distillation Method: A common and straightforward method involves the simple distillation of the compound. The liquid is heated in a distillation flask, and the temperature of the vapor that distills is measured. For a pure compound, the temperature should remain constant throughout the distillation process.[7]

  • Capillary Method (Thiele Tube): This micro-method is suitable for small sample quantities. A small amount of the liquid is placed in a sample tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.[8][9]

Determination of Melting Point

For compounds that are solid at or near room temperature, the melting point is a crucial indicator of purity.[10] Since this compound has a very low melting point, this determination would require a cryostat.

  • Capillary Method (Mel-Temp Apparatus): A small, powdered sample is packed into a capillary tube and placed in a heating block apparatus (like a Mel-Temp). The temperature is gradually increased, and the range from which the first droplet of liquid appears to the point where the entire sample is liquid is recorded as the melting range.[11][12] A narrow melting range (typically less than 1°C) is indicative of a pure compound.[10]

Determination of Density

The density of a liquid is its mass per unit volume.

  • Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial as density is temperature-dependent.

  • Vibrating Tube Densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid. This method is fast, accurate, and requires a small sample volume.[13]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

  • Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the liquid are placed between two prisms. Light is passed through the sample, and the refractometer is adjusted until a dividing line between light and dark fields is centered on a crosshair. The refractive index is then read from a scale. Temperature control is essential for accurate measurements.[14]

  • Interferometric Methods: For high-precision measurements, interferometers such as the Michelson or Mach-Zehnder interferometer can be used. These methods rely on measuring the interference pattern of light that has passed through the sample and a reference path.[1][15]

Mandatory Visualization

The following diagram illustrates the stereoisomeric relationship between the cis,trans,cis- and cis,cis,trans- isomers of this compound.

Stereoisomers_of_1_2_4_Trimethylcyclopentane Stereoisomers of this compound Isomer_A (1α,2β,4α)-1,2,4-Trimethylcyclopentane (cis,trans,cis-isomer) BoilingPoint Boiling Point Isomer_A->BoilingPoint 109.85 °C MeltingPoint Melting Point Isomer_A->MeltingPoint -130.78 °C Density Density Isomer_A->Density 0.743 g/cm³ RefractiveIndex Refractive Index Isomer_A->RefractiveIndex 1.414 Isomer_B (1α,2α,4β)-1,2,4-Trimethylcyclopentane (cis,cis,trans-isomer) Isomer_B->BoilingPoint 116.85 °C Isomer_B->MeltingPoint -132.55 °C Isomer_B->Density 0.7592 g/cm³ Isomer_B->RefractiveIndex 1.4161

Caption: Stereoisomers and their differing physical properties.

References

An In-depth Technical Guide to the Stereoisomers of 1,2,4-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2,4-trimethylcyclopentane, a saturated alicyclic hydrocarbon. With three chiral centers, this compound exists as a set of eight stereoisomers, comprising four pairs of enantiomers. A thorough understanding of the distinct three-dimensional arrangements and physicochemical properties of these isomers is crucial for their application in various fields, including organic synthesis, medicinal chemistry, and materials science.

Stereoisomer Identification and Nomenclature

This compound possesses three stereogenic centers at carbons 1, 2, and 4. The absence of a plane of symmetry in any of the possible geometric arrangements precludes the existence of meso compounds. Consequently, the molecule exists as 2^3 = 8 stereoisomers, which can be grouped into four diastereomeric pairs of enantiomers.

The stereoisomers can be systematically named using both the cis/trans and the Cahn-Ingold-Prelog (R/S) notation. The relationship between these notations is crucial for unambiguous identification.

Diastereomeric PairEnantiomer 1 (R/S Configuration)Enantiomer 2 (R/S Configuration)Relative Stereochemistry (cis/trans)
1(1R,2R,4R)(1S,2S,4S)trans,trans
2(1R,2R,4S)(1S,2S,4R)cis,cis
3(1R,2S,4R)(1S,2R,4S)cis,trans
4(1R,2S,4S)(1S,2R,4R)trans,cis

Physicochemical Properties

StereoisomerCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
(1α,2α,4β)-1,2,4-Trimethylcyclopentane4850-28-6112.21111.9[1]-103.5[1]
(1α,2β,4α)-1,2,4-Trimethylcyclopentane16883-48-0112.21109.85[2][3]-130.78[3]
(1α,2α,4α)-1,2,4-Trimethylcyclopentane2613-72-1112.21118.4[1]-

Note: The α and β notation indicates the relative position of the substituents with respect to a reference substituent. In this context, for cis isomers, the substituents are on the same side of the ring (both α or both β), while for trans isomers, they are on opposite sides (one α and one β).

Experimental Protocols

Synthesis

Detailed protocols for the stereoselective synthesis of individual this compound isomers are not extensively reported in publicly available literature. However, general approaches to the synthesis of substituted cyclopentanes can be adapted. One potential route involves the catalytic hydrogenation of a corresponding trimethylcyclopentene precursor. The stereochemical outcome of the hydrogenation would be dependent on the catalyst and reaction conditions employed, as well as the geometry of the starting alkene.

General Hydrogenation Protocol (Hypothetical):

  • Precursor Preparation: Synthesize the desired 1,2,4-trimethylcyclopentene isomer through an appropriate method, such as a Wittig reaction or a dehydration of a corresponding alcohol.

  • Hydrogenation Reaction:

    • Dissolve the trimethylcyclopentene in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

    • Add a hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C).

    • Place the reaction mixture in a high-pressure hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas to a desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC or NMR).

  • Workup and Purification:

    • Carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound isomer mixture by fractional distillation or preparative gas chromatography.

Separation and Analysis

Due to the similar boiling points of the stereoisomers, their separation poses a significant analytical challenge. High-resolution capillary gas chromatography (GC) is the most effective technique for the separation and quantification of these isomers.

Gas Chromatography (GC) Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-resolution capillary column.

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is often suitable for separating hydrocarbon isomers. For enantiomeric separation, a chiral stationary phase would be required.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A slow temperature ramp is crucial for achieving baseline separation. A typical program might be:

    • Initial temperature: 35-40°C, hold for 5-10 minutes.

    • Ramp: Increase the temperature at a rate of 1-2°C/min to 100°C.

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation: Dilute the isomer mixture in a volatile solvent such as pentane (B18724) or hexane.

  • Data Analysis: Identify the individual isomers based on their retention times, which should be validated against known standards if available. The relative abundance of each isomer can be determined from the integrated peak areas.

Visualization of Stereoisomeric Relationships

The relationships between the different stereoisomers of this compound can be visualized using a logical diagram. The following Graphviz diagram illustrates the division into diastereomeric pairs of enantiomers.

stereoisomers cluster_diastereomers Diastereomeric Pairs This compound This compound Pair 1 (1R,2R,4R) & (1S,2S,4S) (trans,trans) This compound->Pair 1 Enantiomers Pair 2 (1R,2R,4S) & (1S,2S,4R) (cis,cis) This compound->Pair 2 Enantiomers Pair 3 (1R,2S,4R) & (1S,2R,4S) (cis,trans) This compound->Pair 3 Enantiomers Pair 4 (1R,2S,4S) & (1S,2R,4R) (trans,cis) This compound->Pair 4 Enantiomers Pair 1->Pair 2 Pair 1->Pair 3 Diastereomers Pair 1->Pair 4 Diastereomers Pair 2->Pair 3 Pair 2->Pair 4 Diastereomers Pair 3->Pair 4

Caption: Stereoisomeric relationships of this compound.

References

An In-depth Technical Guide to the Synthesis of 1,2,4-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,2,4-trimethylcyclopentane, a saturated cycloalkane with applications in fuel technology and as a potential building block in chemical synthesis. The guide details methodologies for its production from both traditional petrochemical feedstocks and renewable biomass sources, presenting quantitative data, experimental protocols, and pathway visualizations to facilitate understanding and replication.

Core Synthesis Pathways

This compound can be synthesized through two principal routes: the catalytic reforming of petroleum-derived hydrocarbons and the conversion of biomass-derived platform molecules.

Petrochemical-Based Synthesis: Catalytic Reforming

Catalytic reforming is a mature industrial process used to increase the octane (B31449) number of gasoline.[1] This process involves the molecular rearrangement of hydrocarbons in naphtha, a fraction of crude oil containing alkanes and cycloalkanes in the C6-C8 range.[2] Key reactions in the formation of this compound via this route include the dehydrocyclization of octane isomers and the isomerization of other cyclic hydrocarbons.

Acyclic C8 alkanes, such as isomers of octane, can undergo dehydrocyclization to form substituted cyclopentanes. This reaction is typically catalyzed by bifunctional catalysts, most commonly platinum supported on an acidic material like alumina (B75360) (Pt/Al₂O₃).[2] The platinum acts as a dehydrogenation/hydrogenation site, while the acidic support facilitates the cyclization and isomerization steps.

Another pathway within catalytic reforming is the isomerization of C8 cycloalkanes, such as dimethylcyclohexanes. Over acidic catalysts like zeolites or sulfated zirconia, the six-membered ring can contract to form a more stable five-membered ring with methyl substituents.

Petrochemical_Synthesis_of_1_2_4_Trimethylcyclopentane Petrochemical Synthesis Pathways Octane_Isomers Octane Isomers (e.g., 2,5-Dimethylhexane) Dehydrocyclization Dehydrocyclization Octane_Isomers->Dehydrocyclization Dimethylcyclohexane Dimethylcyclohexane Isomerization Isomerization Dimethylcyclohexane->Isomerization Trimethylcyclopentane This compound Dehydrocyclization->Trimethylcyclopentane Isomerization->Trimethylcyclopentane

Caption: Petrochemical synthesis of this compound.

Biomass-Derived Synthesis: Catalytic Upgrading of Furanics

A more sustainable approach to synthesizing cycloalkanes involves the use of platform molecules derived from lignocellulosic biomass. Furfural, produced from the dehydration of C5 sugars (hemicellulose), can be converted to cyclopentanone (B42830) derivatives, which are then hydrodeoxygenated to yield cycloalkanes.[3]

This pathway typically begins with the aldol (B89426) condensation of a biomass-derived ketone, such as cyclopentanone, with furfural.[3] The resulting C15 intermediate undergoes hydrogenation and subsequent hydrodeoxygenation (HDO) to remove oxygen atoms and saturate the rings, yielding a mixture of cycloalkanes, including trimethyl-substituted cyclopentanes. This process often employs bifunctional catalysts that possess both acidic and metallic sites. For instance, a noble metal (e.g., Pd, Pt, Ru) on an acidic support (e.g., zeolites like H-ZSM-5) can catalyze both the hydrogenation and the ring-opening/rearrangement reactions.[4]

Biomass_Synthesis_of_Cycloalkanes Biomass-Derived Synthesis Pathway Hemicellulose Hemicellulose Furfural Furfural Hemicellulose->Furfural Aldol_Condensation Aldol Condensation / Hydrogenation Furfural->Aldol_Condensation Cyclopentanone Cyclopentanone Cyclopentanone->Aldol_Condensation C15_Intermediate C15 Furanic Intermediate Aldol_Condensation->C15_Intermediate HDO Hydrodeoxygenation (HDO) C15_Intermediate->HDO Cycloalkane_Mixture Cycloalkane Mixture HDO->Cycloalkane_Mixture Trimethylcyclopentane This compound Cycloalkane_Mixture->Trimethylcyclopentane Separation Catalytic_Reforming_Workflow Catalytic Reforming Experimental Workflow Start Start Catalyst_Prep Catalyst Preparation & Activation Start->Catalyst_Prep Feed_Prep Feed Preparation (Naphtha + H₂) Start->Feed_Prep Reactor Fixed-Bed Reactor Catalyst_Prep->Reactor Preheating Preheating Feed_Prep->Preheating Preheating->Reactor Cooling Cooling & Condensation Reactor->Cooling Separation Gas-Liquid Separation Cooling->Separation Analysis Product Analysis (GC-MS) Separation->Analysis End End Analysis->End Biomass_Conversion_Workflow Biomass Conversion Experimental Workflow cluster_0 Step 1: Aldol Condensation/Hydrogenation cluster_1 Step 2: Hydrodeoxygenation (HDO) Start1 Start Charge_Reactor1 Charge Reactor (Cyclopentanone, Furfural, Catalyst) Start1->Charge_Reactor1 Pressurize1 Pressurize with H₂ Charge_Reactor1->Pressurize1 React1 React at 150°C Pressurize1->React1 Cool_Isolate1 Cool and Isolate C15 Intermediate React1->Cool_Isolate1 Feed_HDO Feed C15 Intermediate to HDO Reactor Cool_Isolate1->Feed_HDO Pressurize2 Pressurize with H₂ Feed_HDO->Pressurize2 React2 React at 300°C Pressurize2->React2 Collect_Product Collect and Analyze Cycloalkane Mixture React2->Collect_Product End End Collect_Product->End

References

The Synthesis of 1,2,4-Trimethylcyclopentane from Cyclopentanol: A Feasibility Analysis and Proposed Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of specific alkyl-substituted cycloalkanes, such as 1,2,4-trimethylcyclopentane, is a recurring challenge in organic chemistry, often requiring multi-step procedures with careful control of stereochemistry. This technical document explores the potential synthetic pathways for obtaining this compound starting from the readily available precursor, cyclopentanol (B49286). A thorough review of established chemical transformations suggests that a direct, one-pot synthesis is not currently feasible. Instead, a multi-step approach is proposed, beginning with the dehydration of cyclopentanol to cyclopentene (B43876), followed by a series of methylation and functional group interconversion steps. This whitepaper will outline the theoretical groundwork for such a synthesis, identify key challenges, and propose experimentally viable, albeit complex, routes to the target molecule.

Introduction

This compound is a saturated hydrocarbon of interest in various fields, including fuel science and as a structural motif in medicinal chemistry. Its synthesis from a simple, commercially available starting material like cyclopentanol presents an attractive academic and industrial problem. However, the chemical literature does not provide a direct, optimized protocol for this specific transformation. This document aims to bridge this gap by providing a well-reasoned, theoretical framework for achieving this synthesis, drawing upon fundamental principles of organic reactivity.

Proposed Synthetic Pathway

The conversion of cyclopentanol to this compound necessitates the formation of three new carbon-carbon bonds at specific positions on the cyclopentane (B165970) ring. A logical and stepwise approach is outlined below.

Diagram of the Proposed Overall Synthetic Workflow:

G Cyclopentanol Cyclopentanol Cyclopentene Cyclopentene Cyclopentanol->Cyclopentene Dehydration (e.g., H₂SO₄, heat) Methylcyclopentene_isomers Mixture of Methylcyclopentene Isomers Cyclopentene->Methylcyclopentene_isomers Friedel-Crafts Alkylation (e.g., CH₃Cl, AlCl₃) Methylcyclopentanol_isomers Mixture of Methylcyclopentanol Isomers Methylcyclopentene_isomers->Methylcyclopentanol_isomers Hydroboration-Oxidation or Acid-Catalyzed Hydration Methylcyclopentanone Methylcyclopentanone Methylcyclopentanol_isomers->Methylcyclopentanone Oxidation (e.g., PCC, PDC) Dimethylcyclopentanol_isomers Mixture of Dimethylcyclopentanol Isomers Methylcyclopentanone->Dimethylcyclopentanol_isomers Grignard Reaction (e.g., CH₃MgBr) Dimethylcyclopentene_isomers Mixture of Dimethylcyclopentene Isomers Dimethylcyclopentanol_isomers->Dimethylcyclopentene_isomers Dehydration Trimethylcyclopentanol_isomers Mixture of Trimethylcyclopentanol Isomers Dimethylcyclopentene_isomers->Trimethylcyclopentanol_isomers Hydroboration-Oxidation Target This compound Trimethylcyclopentanol_isomers->Target Reduction (e.g., Tosylhydrazone + NaBH₃CN)

Caption: Proposed multi-step synthesis of this compound from cyclopentanol.

Detailed Experimental Considerations

Step 1: Dehydration of Cyclopentanol to Cyclopentene

This initial step is a well-established elimination reaction. Cyclopentanol can be readily dehydrated to cyclopentene using an acid catalyst and heat.[1][2]

Experimental Protocol:

  • In a round-bottom flask equipped with a distillation apparatus, place cyclopentanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Heat the mixture to a temperature sufficient to distill the cyclopentene product (boiling point: 44 °C).

  • The collected distillate will contain cyclopentene and water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and distill to obtain pure cyclopentene.

Table 1: Reaction Parameters for Dehydration of Cyclopentanol

ParameterValue
ReactantCyclopentanol
ReagentConcentrated H₂SO₄ or H₃PO₄
TemperatureDistillation temperature of cyclopentene (~50-60 °C reaction pot)
Expected Yield>80%
Step 2: Methylation of Cyclopentene

The introduction of the first methyl group can be approached via a Friedel-Crafts-type alkylation. This reaction is expected to produce a mixture of methylcyclopentene isomers.

Experimental Protocol:

  • Cool a solution of cyclopentene in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon disulfide) in a dry-ice/acetone bath.

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.

  • Slowly bubble methyl chloride gas through the solution or add a methylating agent like methyl iodide.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring it over ice, followed by the addition of a dilute acid solution.

  • Separate the organic layer, wash, dry, and distill to isolate the mixture of methylcyclopentene isomers.

Table 2: Reaction Parameters for Methylation of Cyclopentene

ParameterValue
ReactantCyclopentene
ReagentMethyl chloride or Methyl iodide
CatalystAlCl₃
SolventDichloromethane or Carbon Disulfide
Temperature-78 °C to room temperature
Expected Products1-methylcyclopentene, 3-methylcyclopentene, 4-methylcyclopentene
Subsequent Steps: A Strategic Approach

The subsequent introduction of two additional methyl groups to achieve the desired 1,2,4-substitution pattern is the most challenging aspect of this synthesis. A direct second Friedel-Crafts alkylation on methylcyclopentene would likely lead to a complex mixture of products due to rearrangements and lack of regioselectivity. A more controlled, albeit longer, route is therefore proposed:

  • Functionalization: The mixture of methylcyclopentenes would first be converted to a mixture of methylcyclopentanols via hydroboration-oxidation or acid-catalyzed hydration.

  • Oxidation: The secondary alcohols in the methylcyclopentanol mixture would then be oxidized to methylcyclopentanone using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC).

  • Second Methylation: A Grignard reaction on methylcyclopentanone with methylmagnesium bromide (CH₃MgBr) would yield a mixture of dimethylcyclopentanol isomers.

  • Dehydration and Hydroboration-Oxidation: The resulting tertiary alcohols would be dehydrated to a mixture of dimethylcyclopentene isomers. A subsequent hydroboration-oxidation would introduce a hydroxyl group, leading to a mixture of trimethylcyclopentanol isomers. The regioselectivity of the hydroboration step will be crucial in favoring the formation of the precursors to the 1,2,4-trimethyl isomer.

  • Final Reduction: The hydroxyl group of the desired trimethylcyclopentanol isomer would need to be removed. This can be achieved through various methods, such as conversion to a tosylate followed by reduction with lithium aluminum hydride, or via a Barton-McCombie deoxygenation. A more direct approach from a ketone intermediate could involve the Wolff-Kishner or Clemmensen reduction, though this would require an alternative synthetic design.

Challenges and Future Directions

The proposed synthetic pathway is logically sound but presents several significant challenges:

  • Stereo- and Regiocontrol: Each methylation and functionalization step has the potential to create multiple isomers. Careful selection of reagents and reaction conditions will be paramount to guide the synthesis towards the desired this compound.

  • Separation of Isomers: The purification of the desired intermediate at each step from a mixture of isomers will likely require advanced chromatographic techniques.

  • Yield Optimization: A multi-step synthesis of this nature is likely to have a low overall yield. Each step would require careful optimization to maximize efficiency.

Future research in this area should focus on the development of stereoselective catalysts for the methylation of cyclopentene and its derivatives. Furthermore, exploring alternative starting materials or ring-closing strategies might provide a more direct and efficient route to this compound.

Conclusion

While a direct synthesis of this compound from cyclopentanol is not described in the current literature, a plausible multi-step pathway can be envisioned. The key to a successful synthesis lies in the strategic application of well-established organic reactions and the careful management of stereo- and regiochemical outcomes at each stage. The proposed route, involving dehydration, Friedel-Crafts alkylation, and a series of functional group interconversions, provides a solid theoretical foundation for researchers and scientists in drug development and other fields to pursue the synthesis of this and related substituted cycloalkanes. The inherent challenges in this synthesis also highlight opportunities for innovation in catalytic methods and synthetic strategies.

References

Conformational Analysis of Substituted Cyclopentanes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopentane (B165970) ring is a prevalent structural motif in a vast array of biologically active molecules, including prostaglandins, nucleoside analogues, and various synthetic therapeutic agents. Unlike the well-defined chair and boat conformations of cyclohexane, the conformational landscape of cyclopentane is more fluid, characterized by a continuous pseudorotation of low-energy envelope and twist forms. This conformational flexibility, while offering advantages for receptor binding, also presents a significant challenge in drug design and development. A thorough understanding of the conformational preferences of substituted cyclopentanes is therefore crucial for predicting molecular shape, designing molecules with optimal binding affinities, and ultimately, developing effective and selective therapeutics.

This technical guide provides a comprehensive overview of the conformational analysis of substituted cyclopentanes, with a focus on its practical application in drug discovery and development. We will delve into the fundamental principles governing cyclopentane conformation, present quantitative data on the energetic preferences of various substituted systems, detail experimental and computational protocols for conformational analysis, and illustrate the critical role of cyclopentane conformation in specific biological pathways.

Core Concepts in Cyclopentane Conformation

The planar conformation of cyclopentane is destabilized by significant torsional strain arising from eclipsed C-H bonds. To alleviate this strain, the ring puckers into non-planar conformations.[1][2] The two most commonly discussed puckered conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) .

In the envelope conformation , four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope.[2] The twist conformation has two adjacent carbons displaced in opposite directions from the plane of the other three carbons.[3] These two forms are of comparable energy, and the cyclopentane ring rapidly interconverts between them through a low-energy process called pseudorotation .[2] This dynamic process means that, unlike cyclohexane, there isn't a single dominant, rigid conformation for the parent cyclopentane.

The introduction of substituents onto the cyclopentane ring can significantly influence the conformational equilibrium by favoring specific puckered forms. The substituents can occupy either axial or equatorial positions in the puckered ring, with the equatorial position generally being more stable for bulkier groups to minimize steric interactions.

Quantitative Conformational Analysis

The relative stability of different conformers is typically expressed in terms of Gibbs free energy differences (ΔG), which can be determined experimentally or through computational methods. A lower ΔG value indicates a more stable conformation. The following tables summarize key quantitative data on the conformational energies of various substituted cyclopentanes.

CompoundIsomerMore Stable ConformerΔG (kcal/mol)ΔG (kJ/mol)
1,2-Dimethylcyclopentanecis--7.1[4]
transDiequatorial-like--
1,3-DimethylcyclopentanecisDiequatorial-like--
trans---
2-Chlorocyclopentanone-Pseudo-equatorial0.421.76
2-Bromocyclopentanone-Pseudo-equatorial0.853.56

Note: A positive ΔG value indicates the energy difference favoring the more stable conformer. For instance, in cis-1,2-dimethylcyclopentane, the trans isomer is 7.1 kJ/mol more stable.[4] It is important to note that the energy differences in cyclopentane systems are generally smaller than in cyclohexanes, reflecting the greater flexibility of the five-membered ring.

Experimental Protocols for Conformational Analysis

The determination of the preferred conformations of substituted cyclopentanes relies heavily on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental tool for elucidating the three-dimensional structure of molecules in solution. For conformational analysis of cyclopentanes, two key NMR parameters are of particular importance: vicinal coupling constants (³J_HH) and the Nuclear Overhauser Effect (NOE) .

1. Conformational Analysis using Vicinal Coupling Constants (³J_HH)

The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation . By measuring the ³J_HH values from the ¹H NMR spectrum, it is possible to deduce the dihedral angles and thus the preferred conformation of the cyclopentane ring.

Experimental Protocol: Determination of Conformational Equilibrium using ³J_HH Coupling Constants

  • Sample Preparation:

    • Dissolve a high-purity sample of the substituted cyclopentane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the conformational equilibrium, so it is often informative to perform the experiment in multiple solvents of varying polarity.

    • Transfer the solution to a high-quality NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire a high-resolution one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

    • Ensure sufficient digital resolution to accurately measure the coupling constants. This may require a long acquisition time and a small spectral width.

    • Process the spectrum with appropriate window functions to enhance resolution.

  • Spectral Analysis and J-Coupling Measurement:

    • Assign all proton resonances in the spectrum using standard 2D NMR techniques such as COSY and HSQC if necessary.

    • Carefully measure the vicinal coupling constants (³J_HH) for all relevant protons. This can be done manually using the spectrometer software or with the aid of spectral simulation programs.

  • Karplus Equation Analysis:

    • Utilize a parameterized Karplus equation for cyclopentanes to relate the measured ³J_HH values to the corresponding H-C-C-H dihedral angles.

    • Compare the experimentally derived dihedral angles with the theoretical dihedral angles for the possible envelope and twist conformations of the molecule.

    • By analyzing the full set of coupling constants, the predominant conformation(s) in solution can be determined. In cases of a dynamic equilibrium between multiple conformers, the observed coupling constant is a population-weighted average of the coupling constants of the individual conformers.

2. Conformational Analysis using the Nuclear Overhauser Effect (NOE)

The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the two nuclei (NOE ∝ 1/r⁶). Therefore, the observation of an NOE between two protons indicates that they are in close spatial proximity (typically < 5 Å). Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for identifying through-space interactions and elucidating the stereochemistry and conformation of substituted cyclopentanes.

Experimental Protocol: Conformational Analysis using 2D NOESY

  • Sample Preparation:

    • Prepare the sample as described for the ¹H NMR experiment. It is crucial to use a degassed solvent to minimize paramagnetic oxygen, which can quench the NOE effect.

  • NOESY Data Acquisition:

    • Acquire a 2D NOESY spectrum on a high-field NMR spectrometer.

    • The mixing time (τ_m) is a critical parameter in a NOESY experiment and should be optimized to be on the order of the spin-lattice relaxation time (T₁) of the protons of interest. A series of experiments with varying mixing times may be necessary to observe the build-up of NOE cross-peaks.

  • Data Processing and Analysis:

    • Process the 2D NOESY data to generate a contour plot.

    • Identify cross-peaks that correspond to through-space interactions between protons.

    • The presence of specific cross-peaks can provide definitive evidence for the proximity of certain protons, allowing for the determination of the relative stereochemistry and the preferred conformation of the molecule. For example, a strong NOE between a substituent and a ring proton can indicate whether the substituent is in a pseudo-axial or pseudo-equatorial position.

Computational Chemistry

Computational chemistry methods are indispensable for complementing experimental data and providing a deeper understanding of the conformational landscape of substituted cyclopentanes. Molecular mechanics (MM) and quantum mechanics (QM) calculations can be used to predict the geometries and relative energies of different conformers.

Protocol: Computational Conformational Analysis

  • Initial Structure Generation:

    • Generate an initial 3D structure of the substituted cyclopentane molecule using a molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved using various algorithms, such as molecular dynamics or Monte Carlo methods, with a suitable force field (e.g., MMFF94, OPLS3e).[1]

  • Geometry Optimization and Energy Calculation:

    • For each identified conformer, perform a full geometry optimization and energy calculation using a higher level of theory, such as density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Analysis of Results:

    • Compare the relative energies of the optimized conformers to determine the most stable structures and the energy differences between them.

    • Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the low-energy conformers to characterize their puckering.

    • The calculated NMR parameters (chemical shifts and coupling constants) for the optimized geometries can be compared with experimental data to validate the computational model and aid in the assignment of the experimental spectrum.

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the conformational analysis of substituted cyclopentanes.

conformational_interconversion Envelope Envelope (Cs) Twist Twist (C2) Envelope->Twist Pseudorotation (low energy barrier) Planar_TS Planar Transition State Envelope->Planar_TS Twist->Envelope Pseudorotation (low energy barrier) Twist->Planar_TS nmr_workflow cluster_experimental Experimental NMR cluster_analysis Data Analysis & Interpretation Sample_Prep Sample Preparation H1_NMR 1D ¹H NMR Acquisition Sample_Prep->H1_NMR NOESY 2D NOESY Acquisition Sample_Prep->NOESY J_Coupling Measure ³J_HH H1_NMR->J_Coupling NOE_Analysis Analyze NOE Cross-peaks NOESY->NOE_Analysis Karplus Karplus Equation Analysis J_Coupling->Karplus Distance_Restraints Generate Distance Restraints NOE_Analysis->Distance_Restraints Structure Determine 3D Conformation Karplus->Structure Distance_Restraints->Structure prostaglandin_binding PGE2 Prostaglandin E₂ (PGE₂) EP1 EP1 Receptor PGE2->EP1 Binding EP2 EP2 Receptor PGE2->EP2 Binding EP3 EP3 Receptor PGE2->EP3 Binding EP4 EP4 Receptor PGE2->EP4 Binding Pathway1 Signaling Pathway 1 (e.g., Inflammation) EP1->Pathway1 Pathway2 Signaling Pathway 2 (e.g., Vasodilation) EP2->Pathway2 EP3->Pathway1 EP4->Pathway2 antiviral_mechanism cluster_drug_activation Drug Activation cluster_viral_replication Inhibition of Viral Replication Drug Carbocyclic Nucleoside Analogue Kinase1 Cellular/Viral Kinase Drug->Kinase1 Phosphorylation Drug_MP Monophosphate Kinase1->Drug_MP Kinase2 Cellular Kinase Drug_MP->Kinase2 Phosphorylation Drug_DP Diphosphate Kinase2->Drug_DP Kinase3 Cellular Kinase Drug_DP->Kinase3 Phosphorylation Drug_TP Triphosphate (Active Form) Kinase3->Drug_TP Polymerase Viral DNA/RNA Polymerase Drug_TP->Polymerase Incorporation Viral_Genome Growing Viral DNA/RNA Chain Polymerase->Viral_Genome Chain_Termination Chain Termination Viral_Genome->Chain_Termination

References

An In-depth Technical Guide on the Thermodynamic Properties of Trimethylcyclopentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of trimethylcyclopentane isomers. The document is structured to offer readily accessible data for researchers, scientists, and professionals in drug development, facilitating informed decision-making in chemical and pharmaceutical research.

Introduction

Trimethylcyclopentanes are saturated cyclic hydrocarbons with the chemical formula C₈H₁₆. As structural and stereoisomers, they exhibit distinct physical and chemical properties, including their thermodynamic characteristics. A thorough understanding of these properties, such as the enthalpy of formation, entropy, and heat capacity, is crucial for various applications, including reaction engineering, process design, and computational chemistry. This guide summarizes the key thermodynamic data for the primary isomers of trimethylcyclopentane, providing a valuable resource for scientific and industrial research.

Thermodynamic Data of Trimethylcyclopentane Isomers

The following tables present the available experimental and computationally derived thermodynamic data for the main structural isomers of trimethylcyclopentane and their stereoisomers. All data is presented for the ideal gas phase at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Standard Enthalpy of Formation (ΔfH°gas) of Trimethylcyclopentane Isomers at 298.15 K

IsomerCAS Registry NumberΔfH°gas (kJ/mol)Uncertainty (kJ/mol)Data Source
1,1,2-Trimethylcyclopentane4259-00-1-169.3± 1.5NIST[1]
1,1,3-Trimethylcyclopentane4516-69-2-173.9± 1.6NIST[2]
cis-1,2,3-Trimethylcyclopentane2613-69-6-163.7± 1.4Cheméo[3]
cis,trans,cis-1,2,3-Trimethylcyclopentane-188.65Joback Method[4]
(1α,2α,4β)-1,2,4-Trimethylcyclopentane4850-28-6-166.8± 1.5Cheméo[5]

Table 2: Standard Molar Entropy (S°gas) of Trimethylcyclopentane Isomers at 298.15 K

IsomerCAS Registry NumberS°gas (J/mol·K)Uncertainty (J/mol·K)Data Source
1,1,2-Trimethylcyclopentane4259-00-1384.2± 4.0NIST[1]
1,1,3-Trimethylcyclopentane4516-69-2388.9± 4.0NIST[2]
cis-1,2,3-Trimethylcyclopentane2613-69-6380.5± 4.0Cheméo[3]

Table 3: Ideal Gas Heat Capacity (Cp,gas) of Trimethylcyclopentane Isomers at 298.15 K

IsomerCAS Registry NumberCp,gas (J/mol·K)Uncertainty (J/mol·K)Data Source
1,1,2-Trimethylcyclopentane4259-00-1165.4± 2.0NIST[1]
1,1,3-Trimethylcyclopentane4516-69-2164.2± 2.0NIST[2]
cis-1,2,3-Trimethylcyclopentane2613-69-6163.2± 2.0Cheméo[3]
cis,trans,cis-1,2,3-Trimethylcyclopentane213.62Joback Method[4]
(1α,2α,4β)-1,2,4-Trimethylcyclopentane4850-28-6162.8± 2.0Cheméo[5]

Experimental Protocols

The determination of the thermodynamic properties of hydrocarbons like trimethylcyclopentane isomers relies on a combination of experimental and computational methods.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of liquid hydrocarbons is typically determined using bomb calorimetry .

Protocol: Bomb Calorimetry for Liquid Hydrocarbons

  • Sample Preparation: A precisely weighed sample of the liquid trimethylcyclopentane isomer is placed in a sample holder (e.g., a gelatin capsule) within a combustion bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with a high purity of oxygen (typically around 30 atm). A small, known amount of water is often added to the bomb to ensure saturation of the gas phase with water vapor.

  • Calorimeter Setup: The sealed bomb is placed in a well-insulated calorimeter vessel containing a known mass of water. The calorimeter is equipped with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.

  • Data Analysis: The heat released by the combustion reaction is calculated from the temperature change of the calorimeter and its heat capacity (which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid). Corrections are applied for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and for the standard state of the reactants and products.

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the corrected heat of combustion. The standard enthalpy of formation of the compound is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Experimental Determination of Heat Capacity

Adiabatic calorimetry is a common method for determining the heat capacity of liquids and solids as a function of temperature.

Protocol: Adiabatic Calorimetry

  • Sample Loading: A known mass of the trimethylcyclopentane isomer is sealed in a sample container within the calorimeter.

  • Calorimeter System: The calorimeter is placed in a vacuum-insulated jacket, and the temperature of the surrounding adiabatic shield is precisely controlled to match the temperature of the calorimeter, minimizing heat exchange with the surroundings.

  • Heating and Measurement: A known quantity of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the sample's temperature. The temperature change is measured with a high-precision thermometer.

  • Calculation: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the resulting temperature rise, after accounting for the heat capacity of the sample container and other calorimeter components. This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

Computational Thermochemistry

In addition to experimental methods, computational quantum chemistry methods are widely used to predict the thermodynamic properties of molecules.

Methodology: Gaussian-n Theories (e.g., G3, G4)

High-accuracy composite methods like the Gaussian-n (G3 and G4) theories are employed to calculate the total electronic energies of the molecules.[6][7][8] These methods involve a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a high-accuracy energy.

  • Geometry Optimization: The molecular geometry of the trimethylcyclopentane isomer is optimized at a specified level of theory (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

  • Energy Correction and Extrapolation: The results of these calculations are combined and corrected using empirical parameters to approximate the results of a very high-level calculation with a complete basis set.

  • Calculation of Thermodynamic Properties: The standard enthalpy of formation is calculated from the computed atomization energy. The standard entropy and heat capacity are calculated using statistical mechanics based on the optimized geometry and vibrational frequencies.[6]

Visualization of Isomeric Relationships

The following diagram illustrates the structural and stereoisomeric relationships among the trimethylcyclopentane isomers.

Trimethylcyclopentane_Isomers cluster_structural Structural Isomers cluster_123_stereo Stereoisomers of 1,2,3-TMCP cluster_124_stereo Stereoisomers of 1,2,4-TMCP 1,1,2-TMCP 1,1,2-Trimethylcyclopentane 1,1,3-TMCP 1,1,3-Trimethylcyclopentane 1,2,3-TMCP 1,2,3-Trimethylcyclopentane cis-1,2,3 cis-1,2,3-TMCP 1,2,3-TMCP->cis-1,2,3 stereoisomer trans-1,2,3 trans-1,2,3-TMCP 1,2,3-TMCP->trans-1,2,3 stereoisomer 1,2,4-TMCP 1,2,4-Trimethylcyclopentane cis-1,2,4 cis-1,2,4-TMCP 1,2,4-TMCP->cis-1,2,4 stereoisomer trans-1,2,4 trans-1,2,4-TMCP 1,2,4-TMCP->trans-1,2,4 stereoisomer Trimethylcyclopentane Trimethylcyclopentane Trimethylcyclopentane->1,1,2-TMCP isomer of Trimethylcyclopentane->1,1,3-TMCP isomer of Trimethylcyclopentane->1,2,3-TMCP isomer of Trimethylcyclopentane->1,2,4-TMCP isomer of

Caption: Isomeric relationships of trimethylcyclopentane.

Conclusion

This technical guide provides a consolidated source of thermodynamic data for various trimethylcyclopentane isomers, which is essential for both academic research and industrial applications. The presented data, sourced from reputable databases and computational studies, offers a reliable foundation for further investigations into the chemical and physical behavior of these compounds. The detailed experimental and computational methodologies also serve as a valuable reference for researchers working in the field of chemical thermodynamics.

References

1,2,4-Trimethylcyclopentane environmental fate and transport

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Fate and Transport of 1,2,4-Trimethylcyclopentane

Introduction

This compound (C8H16, CAS No: 2815-58-9 and various isomer-specific numbers) is a saturated cycloalkane, a class of compounds found in crude oil and gasoline. As a component of petroleum-derived hydrocarbon mixtures, it can be released into the environment through industrial processes, fuel spills, and emissions. Understanding its behavior—how it moves through and persists in the air, water, and soil—is critical for environmental risk assessment and management.

This technical guide provides a comprehensive overview of the environmental fate and transport of this compound. It is intended for researchers, environmental scientists, and drug development professionals who may encounter this compound or its structural analogs. The guide synthesizes available physicochemical data, details standardized experimental protocols for its characterization, and illustrates key environmental processes.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These parameters determine its partitioning between environmental compartments (air, water, soil, biota) and its susceptibility to degradation. The key properties for this compound are summarized below. Note that values can vary slightly between its different stereoisomers.

PropertyValueUnitReference / Comment
Molecular Formula C₈H₁₆-[1]
Molecular Weight 112.21 g/mol [1]
Boiling Point 109.8 - 116.9°C[2][3]
Melting Point -130.8°C[2]
Vapor Pressure 21.8mmHg (2.9 kPa)[2] (At 25°C)
Water Solubility -2.34log₁₀(mol/L)[4] (Calculated)
Octanol-Water Partition Coefficient (Log Kow) 2.69-[2][4] (Calculated)
Enthalpy of Vaporization (ΔvapH) 36.8kJ/mol[3]

Environmental Fate

Environmental fate describes the persistence and transformation of a chemical in the environment. The primary pathways for this compound are atmospheric photo-oxidation and, to a lesser extent, biodegradation.

Atmospheric Fate

Due to its relatively high vapor pressure, this compound is expected to partition significantly into the atmosphere. The dominant degradation process in the troposphere is the reaction with photochemically produced hydroxyl (•OH) radicals.[5][6]

Biodegradation

No specific experimental studies on the biodegradation of this compound were identified. However, as a saturated cycloalkane, it is expected to be relatively resistant to microbial degradation compared to its straight-chain or aromatic counterparts. The cyclic structure and branching of the methyl groups can cause steric hindrance for microbial enzymes.

Chemicals are often screened for "ready biodegradability" using standardized tests like the OECD 301 series.[8][9][10] For a substance to be classified as readily biodegradable, it must achieve a high percentage of degradation (e.g., 60% of its theoretical oxygen demand) within a 10-day window during a 28-day test.[10][11] It is unlikely that this compound would meet these criteria. Its persistence in soil and water will therefore be significantly longer than that of more biodegradable compounds.

Environmental_Fate_Pathways cluster_release Source & Release cluster_compartments Environmental Compartments cluster_processes Degradation & Transport Release Industrial Release Fuel Spills Air Atmosphere Release->Air Volatilization Soil Soil & Sediment Release->Soil Spills PhotoOxidation Photo-oxidation (OH Radicals) Air->PhotoOxidation Primary Fate Water Surface Water Groundwater Water->Air Volatilization Water->Soil Adsorption Biodegradation Slow Biodegradation Water->Biodegradation Minor Fate Bioaccumulation Bioaccumulation (Aquatic Life) Water->Bioaccumulation Potential Soil->Water Runoff / Leaching Soil->Biodegradation Minor Fate

Caption: Environmental fate and transport pathways for this compound.

Environmental Transport

Environmental transport refers to the movement of a chemical within or between environmental compartments. Key processes for this compound include volatilization, soil mobility, and bioaccumulation.

Mobility in Soil and Sediment

The mobility of an organic chemical in soil and sediment is primarily controlled by its tendency to adsorb to organic carbon. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).[12][13][14] While an experimental Koc for this compound is unavailable, it can be estimated from its Log Kow. Using common regression equations, a Log Kow of 2.69 suggests a Koc value in the range of 300-900 L/kg.

According to classification schemes, this Koc range indicates low to moderate mobility in soil.[15] This means the compound will have a tendency to adsorb to soil particles and organic matter rather than readily leaching into groundwater.

Bioaccumulation

The octanol-water partition coefficient (Kow) is an indicator of a substance's potential to accumulate in the fatty tissues of organisms.[16][17] A Log Kow value greater than 3 often triggers concern for bioaccumulation. The calculated Log Kow of 2.69 for this compound suggests a low to moderate potential for bioaccumulation in aquatic organisms. It is not expected to significantly biomagnify in the food chain.

Experimental Protocols

Standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to generate reliable data for regulatory and research purposes.[18]

Octanol-Water Partition Coefficient (Log Kow)

Method: OECD Test Guideline 107, "Partition Coefficient (n-octanol/water): Shake Flask Method".[16][19][20] Principle: This method determines the ratio of a chemical's concentration in the octanol (B41247) and water phases of a two-phase system at equilibrium. It is suitable for substances with a Log Kow in the range of -2 to 4.[19][21][22] Protocol Summary:

  • Preparation: High-purity n-octanol and water are pre-saturated with each other. A stock solution of this compound is prepared in n-octanol.

  • Test Vessels: A minimum of three sets of duplicate test vessels are prepared with varying volume ratios of n-octanol and water (e.g., 1:1, 2:1, 1:2). A known amount of the stock solution is added to each.

  • Equilibration: The vessels are sealed and agitated (e.g., shaken or inverted) at a constant temperature (20-25°C) until equilibrium is reached. This can take several hours.

  • Phase Separation: The octanol and water phases are separated, typically by centrifugation to break up any emulsions.

  • Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).

  • Calculation: The partition coefficient (Kow) is calculated for each vessel as the ratio of the concentration in the octanol phase (Co) to the concentration in the aqueous phase (Cw). The final result is expressed as its base-10 logarithm (Log Kow).

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// Edges Start -> Prep [color="#5F6368"]; Prep -> Stock [color="#5F6368"]; Stock -> Vessels [color="#5F6368"]; Vessels -> Equilibrate [color="#5F6368"]; Equilibrate -> Separate [color="#5F6368"]; Separate -> Analysis [color="#5F6368"]; Analysis -> Calc [color="#5F6368"]; Calc -> Report [color="#5F6368"]; }

Caption: Experimental workflow for OECD Guideline 107 (Shake-Flask Method).

Water Solubility

Method: OECD Test Guideline 105, "Water Solubility".[23][24][25] Principle: This guideline describes two primary methods: the Flask Method for solubilities >10 mg/L and the Column Elution Method for solubilities <10 mg/L. Given the expected low solubility of this compound, the Column Elution method is more appropriate.[24][26] Protocol Summary (Column Elution):

  • A column is packed with an inert support material (e.g., glass wool, beads) and coated with an excess of the test substance.

  • Water is passed through the column at a slow, constant flow rate and at a constant temperature (e.g., 20°C).

  • Fractions of the eluate are collected over time.

  • The concentration of this compound in each fraction is measured.

  • A plateau in concentration indicates that saturation has been reached. The water solubility is the mean of the concentrations in the plateau fractions.

Vapor Pressure

Method: OECD Test Guideline 104, "Vapour Pressure".[27][28][29] Principle: This guideline includes several methods applicable to different pressure ranges. For a volatile liquid like this compound, the Static Method is suitable.[27][28][30] Protocol Summary (Static Method):

  • A small, known amount of the substance is injected into an evacuated, sealed, and thermostated vessel of known volume.

  • The substance is allowed to equilibrate at a constant temperature.

  • The pressure inside the vessel is measured using a manometer.

  • The measurement is repeated at several different temperatures to establish a vapor pressure curve.

Ready Biodegradability

Method: OECD Test Guideline 301, "Ready Biodegradability".[8][9][10] Principle: A suite of six tests that assess the potential for rapid and ultimate biodegradation in an aerobic aqueous environment. The Manometric Respirometry Test (OECD 301F) is common.[8][9] Protocol Summary (OECD 301F):

  • A mineral medium is inoculated with microorganisms from a source like activated sludge.

  • This compound is added as the sole carbon source at a known concentration.

  • The mixture is incubated in a sealed vessel at a constant temperature in the dark for 28 days.

  • The consumption of oxygen by the microorganisms is measured over time using a pressure sensor (manometer).

  • The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.

Conclusion

This compound is a volatile organic compound with low water solubility and a moderate affinity for organic carbon. Its environmental fate is characterized by rapid partitioning to the atmosphere, where it is degraded by photo-oxidation with a half-life of a few days. In soil and water, it exhibits low to moderate mobility and is expected to be resistant to biodegradation, leading to greater persistence in these compartments. Its potential for bioaccumulation is considered low to moderate. Standardized OECD protocols provide a robust framework for experimentally determining the key physicochemical properties and degradation rates needed for a thorough environmental risk assessment.

References

The Elusive Origins of 1,2,4-Trimethylcyclopentane in Crude Oil: A Review of Potential Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Trimethylcyclopentane is a saturated cyclic hydrocarbon that, while present in crude oil, is not a widely recognized or utilized biomarker in petroleum geochemistry. Unlike well-established molecular fossils such as hopanes and steranes, its specific biological precursors and formation pathways remain largely uncharacterized in scientific literature. This technical guide synthesizes the current understanding of alkylcyclopentane formation in geological settings and extrapolates potential, though unconfirmed, origins for this compound. This document reviews the plausible biological sources, hypothetical diagenetic and catagenetic transformation pathways, and the analytical methodologies required for its identification and quantification. Due to the scarcity of direct research on this specific compound, this guide focuses on inferential reasoning based on the established principles of organic geochemistry.

Introduction to Alkylcyclopentanes in Crude Oil

Crude oil is a complex mixture of hydrocarbons, and its composition provides valuable information about the original organic matter, the depositional environment, and the thermal history of the source rock. Certain molecules, known as biomarkers, retain a recognizable carbon skeleton from their biological precursors, offering a direct link to the paleoenvironment. While C8 cyclopentane (B165970) derivatives, including trimethylcyclopentanes, are known constituents of petroleum, they are less commonly used for source and maturity assessment compared to larger, more structurally complex biomarkers.

Potential Natural Precursors: A Realm of Hypothesis

Direct biological precursors that would lead specifically to the this compound structure have not been identified. However, several classes of widespread biological compounds could potentially serve as source materials through complex degradation and rearrangement reactions during diagenesis and catagenesis.

Microbial Lipids: Branched and Cyclic Fatty Acids

Bacteria and archaea produce a diverse array of membrane lipids, some of which contain branched and cyclic structures. While straight-chain fatty acids are the most common precursors to n-alkanes in crude oil, branched-chain fatty acids from microbial sources could potentially cyclize under diagenetic conditions. Specifically, the degradation of lipids containing methyl branches at specific positions might lead to the formation of trimethyl-substituted cyclopentane rings. For instance, certain bacterial fatty acids with methyl groups at positions that could favor intramolecular cyclization might be considered as potential, albeit hypothetical, precursors.

Irregular Isoprenoids and Carotenoid Degradation

Isoprenoids are a vast class of natural products built from isoprene (B109036) units. While regular isoprenoids typically lead to well-known biomarkers, irregular isoprenoids, which deviate from the head-to-tail linkage of isoprene units, could be another potential source. The diagenetic alteration of certain irregular C10 or C15 isoprenoids could hypothetically yield smaller cyclic structures like trimethylcyclopentane through cracking and cyclization reactions.

Carotenoids, which are C40 tetraterpenoids, undergo significant degradation during diagenesis. While they are known precursors to a range of aromatic and cyclic compounds in crude oil, the specific cleavage and cyclization of a carotenoid molecule to form a C8 fragment with the this compound structure would require a complex series of reactions that have not been documented.

Hypothetical Formation Pathways

The transformation of biological precursors into petroleum components occurs over millions of years through a series of complex chemical reactions broadly categorized as diagenesis and catagenesis.

Diagenesis: Early Stage Transformations

During diagenesis, which occurs at relatively low temperatures and pressures in sediments, microbial activity plays a significant role in altering organic matter. Hypothetically, microbial degradation of larger biomolecules could produce smaller, functionalized intermediates that are more prone to cyclization. For example, the partial oxidation of a branched-chain lipid could introduce functional groups that facilitate an intramolecular aldol-type condensation, which upon subsequent reduction could form a cyclopentane ring.

Catagenesis: Thermal Alteration

As sediments are buried deeper and subjected to higher temperatures and pressures, catagenesis begins. During this stage, thermal cracking of kerogen and larger bitumen molecules releases a wide range of smaller hydrocarbons. It is plausible that this compound is formed during the catagenetic cracking of larger cyclic or branched alkanes that were themselves derived from biological precursors. The random nature of thermal cracking makes it difficult to pinpoint a specific precursor-product relationship for a small molecule like this compound.

The proposed formation pathway is a generalized and hypothetical representation of how a biological precursor might be transformed into this compound.

G cluster_0 Biological Precursors cluster_1 Diagenesis (Shallow Burial) cluster_2 Catagenesis (Deep Burial) cluster_3 Crude Oil Component A Bacterial Branched-Chain Lipids C Microbial Alteration & Early Chemical Reactions A->C Deposition & Burial B Irregular Isoprenoids / Carotenoids B->C D Formation of Functionalized Intermediates C->D Early Alteration E Thermal Cracking of Kerogen & Bitumen D->E Increased Temperature & Pressure F Cyclization & Rearrangement Reactions E->F Thermal Stress G This compound F->G Stabilization

Hypothetical formation pathway of this compound.

Quantitative Data and Experimental Protocols

Due to the lack of focus on this compound as a specific biomarker, there is no compiled quantitative data on its abundance in different crude oils. Its concentration is likely to be highly variable and dependent on the specific source organic matter and thermal history of the petroleum.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound in crude oil would be achieved using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol Outline:

  • Sample Preparation: A sample of crude oil is dissolved in an appropriate solvent (e.g., hexane (B92381) or dichloromethane). If necessary, the sample is fractionated using column chromatography to isolate the saturated hydrocarbon fraction.

  • Internal Standard Addition: A known amount of an internal standard (a compound not expected to be present in the sample, e.g., a deuterated alkane) is added for quantification.

  • GC-MS Analysis: The prepared sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The GC oven temperature is programmed to separate the different hydrocarbon components based on their boiling points.

  • Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each component.

  • Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum to that of an authentic standard. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Table 1: Hypothetical GC-MS Parameters for C8 Alkylcyclopentane Analysis

ParameterSetting
Gas Chromatograph Agilent 7890 GC or similar
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Inlet Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 280 °C at 4 °C/min, hold 10 min
Mass Spectrometer Agilent 5977 MSD or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan
Visualization of Experimental Workflow

The general workflow for the analysis of volatile hydrocarbons like this compound in crude oil is depicted below.

G A Crude Oil Sample B Solvent Dilution & Fractionation A->B C Addition of Internal Standard B->C D GC-MS Analysis C->D E Data Processing (Identification & Quantification) D->E F Results E->F

General experimental workflow for GC-MS analysis.

Conclusion

1,2,4-Trimethylcyclopentane in Gasoline Exhaust: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trimethylcyclopentane is a saturated cyclic hydrocarbon that has been identified as a component of gasoline and its subsequent exhaust emissions. As a volatile organic compound (VOC), its presence in the atmosphere contributes to the complex chemistry of urban air pollution. This technical guide provides a comprehensive overview of this compound as a constituent of gasoline exhaust, focusing on its detection, quantification, and toxicological relevance. While specific quantitative data for this individual compound in vehicle emissions is not extensively documented in publicly available literature, this guide synthesizes available information on cyclic alkanes and provides detailed methodologies for its analysis. The toxicological assessment is based on data for this compound and related saturated hydrocarbons, highlighting the need for further research into its specific biological effects and signaling pathways.

Data Presentation

Table 1: General Hydrocarbon Composition of Gasoline Vehicle Exhaust

Hydrocarbon ClassTypical Contribution to Total VOCs (%)Key Examples in Exhaust
Alkanes (straight-chain and branched)15 - 40%n-Butane, Iso-octane, n-Heptane
Alkenes10 - 30%Ethene, Propene, Butenes
Aromatics20 - 50%Benzene, Toluene, Xylenes
Cyclic Alkanes 5 - 15% Methylcyclopentane, Cyclohexane, Trimethylcyclopentanes
Oxygenated HydrocarbonsVariable (dependent on fuel additives)Ethanol, MTBE, Aldehydes

Note: Percentages are approximate and can vary significantly based on fuel composition, engine technology, operating conditions, and the presence and efficiency of catalytic converters.

Table 2: Physicochemical and Toxicological Properties of this compound

PropertyValueSource
Chemical Formula C8H16--INVALID-LINK--
Molecular Weight 112.21 g/mol --INVALID-LINK--
Boiling Point 118-119 °C--INVALID-LINK--
Vapor Pressure 15.8 mmHg at 25 °C--INVALID-LINK--
GHS Hazard Statements H225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness)--INVALID-LINK--
Primary Toxicological Concerns Irritant, Neurotoxin, Aspiration Hazard[1][2]

Experimental Protocols

The accurate identification and quantification of this compound in a complex matrix like gasoline exhaust require sophisticated analytical techniques. The most common and reliable method is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Protocol 1: Sample Collection and Preparation

Objective: To collect and prepare gasoline exhaust samples for GC-MS analysis of volatile organic compounds, including this compound.

Materials:

  • Vehicle with a gasoline internal combustion engine

  • Chassis dynamometer (for controlled driving cycles)

  • Constant Volume Sampler (CVS) dilution tunnel

  • Heated sampling line (maintained at ~190°C to prevent condensation)

  • Inert sample bags (e.g., Tedlar®)

  • Sorbent tubes (e.g., Tenax® TA, Carbopack™)

  • Thermal Desorption unit

  • High-purity nitrogen or helium for purging

Procedure:

  • Vehicle Operation: The test vehicle is placed on a chassis dynamometer and operated under a standardized driving cycle (e.g., FTP-75, US06) to simulate real-world driving conditions.

  • Exhaust Dilution: The raw exhaust is directed into a Constant Volume Sampler (CVS) dilution tunnel, where it is mixed with a constant flow of filtered ambient air. This dilution prevents water condensation and reduces the concentration of pollutants to levels suitable for analysis.

  • Sample Collection (Bag Sampling):

    • A sample of the diluted exhaust is drawn from the CVS tunnel through a heated line into an inert Tedlar® bag over a specific phase of the driving cycle.

    • The bag is filled at a constant flow rate.

    • Multiple bags can be used to collect samples from different phases of the driving cycle (e.g., cold start, stabilized, hot start).

  • Sample Collection (Sorbent Tube Sampling):

    • A known volume of diluted exhaust is drawn from the CVS tunnel through a sorbent tube packed with a material like Tenax® TA.

    • The sorbent traps the volatile organic compounds.

    • This method allows for pre-concentration of the analytes.

  • Sample Preparation for GC-MS Analysis:

    • Bag Samples: An aliquot of the gas sample from the Tedlar® bag is drawn into a gas-tight syringe and injected directly into the GC-MS. Alternatively, a sample loop can be used for automated injections.

    • Sorbent Tube Samples: The sorbent tube is placed in a thermal desorption unit. The tube is heated, and the trapped VOCs are desorbed and transferred with a carrier gas (helium or nitrogen) to the GC-MS inlet, often through a cold trap for focusing the analytes into a narrow band.

Protocol 2: GC-MS Analysis for this compound

Objective: To identify and quantify this compound in prepared gasoline exhaust samples.

Instrumentation:

  • Gas Chromatograph (GC) with a capillary column

  • Mass Spectrometer (MS) detector (e.g., Quadrupole or Time-of-Flight)

  • Data acquisition and processing software

Typical GC-MS Conditions:

  • GC Column: A non-polar or mid-polarity capillary column is typically used for hydrocarbon analysis (e.g., DB-1, DB-5ms, HP-5). A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 35-40°C, hold for 2-5 minutes.

    • Ramp: Increase temperature at a rate of 5-10°C/min to 200-250°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

    • This program allows for the separation of a wide range of volatile and semi-volatile hydrocarbons.

  • Inlet: Split/splitless injector, typically operated in split mode to handle the high concentration of some components. Inlet temperature: 250-280°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350. This range covers the expected fragment ions of C4-C12 hydrocarbons.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Identification: this compound is identified by comparing its retention time and mass spectrum with that of a certified reference standard. The characteristic fragment ions for trimethylcyclopentanes are used for confirmation.

  • Quantification: A calibration curve is generated using certified standards of this compound at various concentrations. The peak area of the target compound in the sample chromatogram is then used to determine its concentration based on the calibration curve. An internal standard (e.g., a deuterated compound) is often used to improve accuracy and precision.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sampling Sample Collection cluster_analysis Sample Analysis Vehicle Test Vehicle on Chassis Dynamometer CVS Constant Volume Sampler (CVS) Dilution Tunnel Vehicle->CVS Raw Exhaust Bag Tedlar® Bag Sampling CVS->Bag Diluted Exhaust Sorbent Sorbent Tube Sampling CVS->Sorbent Diluted Exhaust GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Bag->GCMS Direct Injection TD Thermal Desorption Sorbent->TD TD->GCMS Desorbed VOCs Data Data Acquisition & Processing GCMS->Data Result Identification & Quantification of This compound Data->Result hydrocarbon_toxicity_pathway cluster_exposure Exposure & Cellular Entry cluster_effects Cellular Effects cluster_response Cellular Response & Outcome HC This compound (and other hydrocarbons) Membrane Cell Membrane (Lipid Bilayer) HC->Membrane Passive Diffusion ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Dysfunction ROS->Mito ER Endoplasmic Reticulum Stress ROS->ER DNA DNA Damage ROS->DNA Inflammation Inflammatory Response (e.g., cytokine release) ROS->Inflammation Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis Necrosis Necrosis Mito->Necrosis ER->Apoptosis DNA->Apoptosis Inflammation->Apoptosis

References

molecular structure and bonding of 1,2,4-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2,4-Trimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₈H₁₆) is a saturated alicyclic hydrocarbon that, due to its chiral centers, exists as multiple stereoisomers.[1] An understanding of its three-dimensional structure and the subtle interplay of steric and electronic effects is crucial for applications in areas such as fuel science, materials chemistry, and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular structure, bonding, and conformational landscape of this compound, drawing upon fundamental principles of stereochemistry and conformational analysis of substituted cyclopentanes. While specific experimental data for this molecule is sparse in publicly accessible literature, this guide extrapolates from established knowledge of similar systems to present a robust theoretical framework.

Molecular Structure and Stereoisomerism

This compound possesses three stereocenters at carbons 1, 2, and 4. This gives rise to a number of possible stereoisomers. The cyclopentane (B165970) ring itself is not planar; it adopts puckered conformations to alleviate torsional strain that would be present in a planar structure.[2][3] The preferred conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry), which are in rapid equilibrium.[1] The substituents' (methyl groups) preference for pseudo-equatorial positions to minimize steric interactions is a key determinant of the most stable conformation for each stereoisomer.

The various stereoisomers of this compound can be systematically named using IUPAC nomenclature, including cis/trans and (R/S) descriptors. The table below summarizes the key identifiers for some of the known stereoisomers.

Stereoisomer IUPAC Name CAS Number PubChem CID
(1α,2α,4β)-(1R,2R,4S)-1,2,4-Trimethylcyclopentane4850-28-617779[4]
(1α,2β,4α)-(1R,2S,4R)-1,2,4-Trimethylcyclopentane16883-48-06429398[5]
(1α,2α,4α)-(1R,2R,4R)-1,2,4-Trimethylcyclopentane2613-72-1-

Note: The assignment of specific IUPAC names with (R/S) designation to CAS numbers can be complex and requires careful analysis of the specific enantiomer.

stereoisomers cluster_isomers Stereoisomers of this compound Isomer_A (1α,2α,4β)-1,2,4-Trimethylcyclopentane Isomer_B (1α,2β,4α)-1,2,4-Trimethylcyclopentane Isomer_C (1α,2α,4α)-1,2,4-Trimethylcyclopentane Other_Isomers Other Stereoisomers This compound This compound This compound->Isomer_A e.g. This compound->Isomer_B e.g. This compound->Isomer_C e.g. This compound->Other_Isomers

Fig. 1: Stereoisomers of this compound.

Bonding and Conformational Analysis

The carbon atoms in the cyclopentane ring are sp³ hybridized, leading to a tetrahedral geometry. In a planar conformation, the internal bond angles would be 108°, close to the ideal 109.5°, but this arrangement would result in significant eclipsing strain between adjacent C-H bonds.[1] To relieve this torsional strain, the ring puckers into non-planar conformations.

The two primary low-energy conformations are the envelope and the half-chair. In the envelope conformation, one carbon atom is out of the plane of the other four. In the half-chair, two adjacent carbons are displaced in opposite directions from the plane of the other three. The energy difference between these conformations is very small, and the ring is highly flexible, undergoing a process called pseudorotation where the pucker travels around the ring.

The presence of the three methyl groups introduces steric interactions that influence the conformational equilibrium. The methyl groups will preferentially occupy pseudo-equatorial positions to minimize 1,3-diaxial-like interactions. The relative stability of the different stereoisomers will depend on the number of methyl groups that can simultaneously occupy these favorable positions. For instance, an all-cis isomer would likely experience significant steric strain.

Parameter Typical Value
C-C Bond Length (ring)1.54 - 1.56 Å
C-C Bond Length (methyl)1.53 - 1.55 Å
C-H Bond Length1.09 - 1.10 Å
C-C-C Bond Angle (ring)~104° - 106°
H-C-H Bond Angle~109.5°

Experimental Protocols for Structural Characterization

A combination of spectroscopic and chromatographic techniques is essential for the separation, identification, and detailed structural elucidation of the stereoisomers of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

GC is a powerful technique for separating the different stereoisomers based on their boiling points and interactions with the stationary phase.[6][7] Mass spectrometry provides information on the molecular weight and fragmentation patterns, which can aid in structural confirmation.[8][9]

  • Sample Preparation: Dilute the sample mixture of this compound isomers in a volatile solvent such as hexane (B92381) or pentane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for separating hydrocarbons based on boiling point.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) to ensure the separation of all isomers.

    • Injector: Split/splitless injector at a temperature of 250°C.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or time-of-flight (TOF).

    • Scan Range: m/z 35-200.

Expected Fragmentation: Alkanes typically show a molecular ion peak (M⁺) which may be weak.[9] Common fragments result from the loss of alkyl radicals. For this compound (MW = 112.22 g/mol ), expected fragments would include the loss of a methyl group (M-15, m/z 97) and an ethyl group (M-29, m/z 83).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure and stereochemistry of molecules.[10] Both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and NOESY, are required for unambiguous assignments.

  • Sample Preparation: Dissolve 5-25 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).[11][12][13] Ensure the sample is free of particulate matter.

  • ¹H NMR: The proton spectrum will show complex multiplets for the ring protons and distinct signals for the methyl groups. The chemical shifts and coupling constants will be highly dependent on the stereochemistry.

  • ¹³C NMR: The number of signals in the carbon spectrum will indicate the symmetry of the isomer. The chemical shifts of the ring carbons will be sensitive to the orientation of the methyl groups (γ-gauche effect).[10]

  • 2D NMR:

    • COSY: To establish proton-proton connectivities within the ring and to the methyl groups.

    • HSQC: To correlate proton and carbon signals.

    • NOESY: To determine through-space proximities of protons, which is crucial for establishing the relative stereochemistry of the methyl groups.

experimental_workflow cluster_synthesis Synthesis/Isolation cluster_characterization Structural Characterization Synthesis Synthesis of Isomer Mixture Purification Purification of Isomers (e.g., Preparative GC) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Purity & MW NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Structure Elucidation Computational Computational Modeling NMR->Computational Correlate with Theory Final_Structure Final Structure and Conformational Analysis Computational->Final_Structure Confirm Structure

Fig. 2: Experimental Workflow for Structural Elucidation.

Conclusion

The molecular architecture of this compound is defined by its stereoisomerism and the puckered, non-planar conformations of the cyclopentane ring. The relative stabilities of the various stereoisomers and their conformers are governed by the minimization of steric strain, with a preference for pseudo-equatorial positioning of the methyl substituents. While detailed quantitative structural data for this specific molecule is not widely published, a robust understanding can be achieved by applying the well-established principles of conformational analysis of substituted cycloalkanes. The experimental protocols outlined in this guide provide a clear pathway for the separation, identification, and in-depth structural characterization of the different stereoisomers of this compound, which is essential for its potential applications in various fields of chemical science.

References

An In-depth Technical Guide to the Safe Handling of 1,2,4-Trimethylcyclopentane in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 1,2,4-Trimethylcyclopentane in a laboratory setting. The information is intended to supplement, not replace, institutional safety protocols and the specific Safety Data Sheet (SDS) provided by the manufacturer.

Chemical Identification and Properties

This compound is a cycloalkane and a flammable liquid. It is essential to be aware of its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆[1]
Molecular Weight 112.21 g/mol [1]
Appearance Liquid
CAS Number 2815-58-9 (for the mixed isomers)
Boiling Point Approximately 116.7 °C
Melting Point -132.6 °C
Density 0.7463 g/cm³ at 20 °C

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding its dangers.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids 2H225: Highly flammable liquid and vapor[1]
Acute Toxicity, Oral 4H302: Harmful if swallowed
Aspiration Hazard 1H304: May be fatal if swallowed and enters airways
Skin Irritation 2H315: Causes skin irritation
Eye Irritation 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazard 1H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazard 1H410: Very toxic to aquatic life with long lasting effects

Source: GHS classifications are aggregated from multiple sources and may vary slightly between suppliers.

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures outline the best practices for handling this chemical in a laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any experiment to determine the necessary PPE.[2][3]

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[4]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient, a respirator may be required.

Engineering Controls
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize the inhalation of vapors.[4]

  • Ignition Sources: This chemical is highly flammable. Ensure that there are no open flames, sparks, or hot surfaces in the vicinity. Use intrinsically safe and explosion-proof equipment.[5]

  • Static Discharge: Ground and bond containers when transferring the liquid to prevent the buildup of static electricity, which can be an ignition source.[4][5]

Handling Procedures
  • Dispensing: When transferring from larger containers, use a funnel and ensure proper grounding and bonding.[4]

  • Heating: Never heat this compound with an open flame. Use a heating mantle, water bath, or other controlled heating source.[4]

  • Housekeeping: Keep the work area clean and uncluttered. In case of a spill, follow the emergency procedures outlined below.

Storage
  • Containers: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[6] Store in a designated flammable liquid storage cabinet.[4][7]

  • Quantity: Keep the amount of this compound in the laboratory to a minimum.[5][6]

Disposal
  • Waste Collection: Dispose of this compound waste in a designated, properly labeled hazardous waste container.

  • Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8] Do not pour down the drain.[6]

Emergency Procedures

Spills
  • Small Spills: Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the absorbed material in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact the appropriate emergency response team.

Fire
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use water, as it may spread the fire.

  • Action: In case of a fire, evacuate the area and activate the fire alarm. Only trained personnel should attempt to extinguish the fire.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualized Workflows and Logical Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate key safety-related workflows and logical processes.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_materials Gather Materials and Grounding Equipment prep_setup->prep_materials handle_transfer Transfer/Dispense Chemical prep_materials->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_store Return Chemical to Flammable Storage cleanup_dispose->cleanup_store cleanup_wash Wash Hands cleanup_store->cleanup_wash

Caption: Experimental Workflow for this compound.

G start Identify Need to Use this compound hazards Review SDS and Identify Hazards: - Flammable - Irritant - Aspiration Toxic start->hazards exposure Assess Potential Exposure Routes: - Inhalation - Skin/Eye Contact - Ingestion hazards->exposure emergency Review Emergency Procedures (Spill, Fire, First Aid) hazards->emergency controls Implement Control Measures exposure->controls ppe Personal Protective Equipment (Goggles, Gloves, Lab Coat) controls->ppe Hierarchy of Controls engineering Engineering Controls (Fume Hood, Grounding) controls->engineering Hierarchy of Controls admin Administrative Controls (SOPs, Training) controls->admin Hierarchy of Controls proceed Proceed with Experiment ppe->proceed engineering->proceed admin->proceed emergency->proceed

Caption: Risk Assessment and Control Pathway.

References

Methodological & Application

Application Note: Quantitative Analysis of 1,2,4-Trimethylcyclopentane in Fuel Samples by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the identification and quantification of 1,2,4-trimethylcyclopentane in gasoline and related fuel samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on established standards for detailed hydrocarbon analysis (DHA) and provides a robust framework for researchers, scientists, and professionals in the fuel and drug development industries. This document includes sample preparation procedures, GC-MS instrument parameters, quantitative data presentation, and a visual representation of the experimental workflow.

Introduction

This compound is a saturated cyclic hydrocarbon, also known as a naphthene, that is a common component of finished gasoline and other fuel blends. As a C8 hydrocarbon, its concentration can influence fuel properties such as octane (B31449) rating and energy density. Accurate quantification of this and other isomers is crucial for quality control in the petroleum industry, for understanding fuel composition in relation to engine performance, and for assessing the environmental impact of fuel products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in complex mixtures like gasoline, making it the ideal method for this application.[1]

Data Presentation

The concentration of trimethylcyclopentane isomers in gasoline can vary depending on the crude oil source and the refining processes used. The following table summarizes the weight percent (wt%) of two trimethylcyclopentane isomers found in gasoline, based on data from the Toxicological Profile for Total Petroleum Hydrocarbons (TPH) published by the Agency for Toxic Substances and Disease Registry (ATSDR).

Compound NameIsomerGasoline Weight Percent Range (%)Gasoline Weight Percent Mean (%)
1,1,3-TrimethylcyclopentaneTrimethylcyclopentane Isomer0.30.0511
1-Trans-2-trans-4-TrimethylcyclopentaneThis compound (specific stereoisomer)Not QuantifiedNot Quantified

Data sourced from the Toxicological Profile for Total Petroleum Hydrocarbons (TPH), ATSDR, 1999.[2]

Experimental Protocols

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix. It is adapted from standard methods for detailed hydrocarbon analysis of fuels, such as ASTM D6730.[3][4][5]

1. Sample Preparation

Fuel samples are complex matrices and typically require dilution prior to GC-MS analysis to prevent column and detector overload.

  • Objective: To prepare a fuel sample at a suitable concentration for GC-MS analysis.

  • Materials:

    • Fuel sample (e.g., gasoline)

    • Volatile organic solvent (e.g., pentane, hexane, or dichloromethane)

    • Volumetric flasks and pipettes

    • Autosampler vials with caps

    • Syringe filters (0.22 µm)

  • Procedure:

    • Prepare a 1:100 dilution of the fuel sample by accurately pipetting 100 µL of the fuel sample into a 10 mL volumetric flask.

    • Dilute to the mark with a suitable volatile solvent (e.g., pentane).

    • Mix the solution thoroughly.

    • If the diluted sample contains any particulate matter, filter it through a 0.22 µm syringe filter into a clean autosampler vial.

    • Cap the vial immediately to prevent the loss of volatile components.

2. GC-MS Analysis

  • Objective: To separate, identify, and quantify this compound in the prepared fuel sample.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness), is recommended for detailed hydrocarbon analysis.

    • Injector: Split/splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Split Ratio: 100:1 (can be adjusted based on sample concentration and instrument sensitivity).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 10 minutes.

      • Ramp 1: Increase to 120 °C at 2 °C/minute.

      • Ramp 2: Increase to 250 °C at 10 °C/minute, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

3. Data Analysis and Quantification

  • Identification: The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a certified reference standard or a library spectrum (e.g., NIST). The characteristic mass-to-charge ratios (m/z) for trimethylcyclopentane isomers should be used for confirmation.

  • Quantification:

    • Calibration: Prepare a series of calibration standards of this compound in the same solvent used for sample dilution. Analyze these standards using the same GC-MS method to generate a calibration curve of peak area versus concentration.

    • Calculation: The concentration of this compound in the original fuel sample is calculated from the calibration curve, taking into account the dilution factor. The concentration is typically reported in weight percent (wt%) or volume percent (vol%).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fuel Sample Dilution Dilution (1:100 in Pentane) Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection GC Injection (1 µL) Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report (wt% or vol%) Quantification->Report

Caption: Workflow for GC-MS analysis of this compound in fuel.

Logical Relationship of Hydrocarbon Classes in Fuel

The following diagram illustrates the classification of this compound within the broader context of hydrocarbon types found in fuels.

Hydrocarbon_Classification Fuel Fuel Sample Hydrocarbons Hydrocarbons Fuel->Hydrocarbons Aliphatics Aliphatics Hydrocarbons->Aliphatics Aromatics Aromatics Hydrocarbons->Aromatics Alkanes Alkanes (Paraffins) Aliphatics->Alkanes Alkenes Alkenes (Olefins) Aliphatics->Alkenes Cycloalkanes Cycloalkanes (Naphthenes) Aliphatics->Cycloalkanes Target This compound Cycloalkanes->Target

Caption: Classification of this compound in fuel hydrocarbons.

References

Application Note: Quantification of 1,2,4-Trimethylcyclopentane in Petroleum Distillates by Detailed Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Detailed Hydrocarbon Analysis (DHA) is a critical analytical technique in the petroleum industry for the comprehensive characterization of light petroleum streams such as naphtha.[1][2] This application note describes a method for the quantification of 1,2,4-Trimethylcyclopentane in petroleum distillates using high-resolution gas chromatography. The accurate determination of individual hydrocarbon components, including cyclic paraffins (naphthenes) like this compound, is essential for quality control, process optimization, and regulatory compliance.[1][3] Standardized methods from ASTM International, such as ASTM D5134 and D6729, provide a robust framework for this analysis.[1][4]

Principle

This method utilizes high-resolution gas chromatography (GC) with a flame ionization detector (FID) to separate and quantify individual hydrocarbon components in petroleum distillates.[1][5] The sample is injected into a heated injector where it is vaporized and carried by an inert gas through a long capillary column.[3] The separation is based on the boiling points and structures of the hydrocarbons.[1] The retention time of each compound is used for qualitative identification by comparing it to a reference retention index library, while the peak area is used for quantitative analysis.[1][5]

Experimental Protocols

The following protocol is based on established ASTM methods for Detailed Hydrocarbon Analysis, such as ASTM D5134 and D6729.[1][2][4]

1. Sample Preparation

  • Ensure the petroleum distillate sample is olefin-free (<2% olefins by liquid volume). Olefin content can be determined by ASTM D1319 or D6839.[4]

  • No dilution is typically required for naphtha samples.[3]

  • The hydrocarbon mixture should have a 98% point of 250 °C or less as determined by ASTM D3710 or D7096.[4]

2. Gas Chromatography (GC) Conditions

  • Instrument: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).[1][3]

  • Column: A high-resolution capillary column is essential for separating the hundreds of hydrocarbons present.[1] A 100% Dimethylpolysiloxane column is commonly used.[6]

    • Example: 100 m x 0.25 mm ID, 0.50 µm film thickness.[3][6]

  • Carrier Gas: Helium or Hydrogen.[2][6] Hydrogen can significantly reduce analysis time.[2]

    • Flow Rate: Set to maintain a constant flow, for example, 1.55 mL/min for Helium.[6]

  • Injector:

    • Mode: Split injection with a high split ratio (e.g., 150:1 or 40:1).[3][6]

    • Temperature: 300 °C.[6]

    • Injection Volume: 0.2 µL.[6]

  • Oven Temperature Program: A precise temperature program is crucial for optimal separation.[5]

    • Example Program: Hold at 35 °C for 14 minutes, ramp to 60 °C at 1.1 °C/min, hold for 19 minutes, then ramp to 280 °C at 2 °C/min and hold for 5 minutes.[6]

  • Detector (FID):

    • Temperature: 320 °C.[6]

3. Data Acquisition and Analysis

  • Identification: Individual hydrocarbon components, including this compound, are identified by comparing their retention times with a reference retention index library.[1]

  • Quantification: The mass concentration of each component is determined by area normalization with response factors.[7] Components present at 0.05% by mass or greater can be determined.[4]

Data Presentation

The quantitative data for this compound and other relevant C8 naphthenes are summarized in the table below. These values are illustrative and can vary significantly depending on the crude oil source and refining processes.

Compound CAS Number Typical Concentration Range (mass %)
This compound (isomers) 4850-28-60.1 - 1.5
ctc-1,2,4-TrimethylcyclopentaneNot specified
cct-1,2,4-TrimethylcyclopentaneNot specified
ctc-1,2,3-TrimethylcyclopentaneNot specified
ccc-1,2,3-TrimethylcyclopentaneNot specified
1-Ethyl-1-methylcyclopentaneNot specified
IsopropylcyclopentaneNot specified

Note: The concentration of individual isomers of this compound may be determined, but they often co-elute with other C8 hydrocarbons. Advanced techniques like GCxGC or GC with mass spectrometry (GC-MS) can provide more detailed isomer-specific quantification.[7][8]

Mandatory Visualization

Experimental Workflow Diagram

G Workflow for Quantification of this compound cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Processing & Reporting Sample Petroleum Distillate (e.g., Naphtha) CheckOlefin Check Olefin Content (<2%) Sample->CheckOlefin GC_Injection GC Injection (Split Mode) CheckOlefin->GC_Injection Separation Capillary Column Separation (e.g., 100m DMPS) GC_Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Identification Peak Identification (Retention Index Library) Data_Acquisition->Identification Quantification Peak Integration & Quantification (Area Normalization) Identification->Quantification Report Final Report (Mass % of this compound) Quantification->Report

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for 1,2,4-Trimethylcyclopentane as a High-Density Biofuel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4-Trimethylcyclopentane, a C8 cycloalkane, presents a promising avenue for the development of high-density, next-generation biofuels. Its cyclic structure contributes to a higher density and potentially greater volumetric energy density compared to straight-chain alkanes of similar carbon number. This characteristic is particularly advantageous for applications where space and weight are critical, such as in aviation and specialized vehicles. As a "drop-in" biofuel, it has the potential to be compatible with existing infrastructure for transportation and storage. The production of this compound from renewable biomass sources offers a sustainable alternative to petroleum-derived fuels, contributing to the decarbonization of the transportation sector.

These application notes provide an overview of the properties of this compound, a proposed synthesis pathway from biomass-derived precursors, and detailed protocols for its evaluation as a high-density biofuel. This document is intended for researchers and scientists in the fields of renewable energy, biofuel development, and chemical engineering.

Data Presentation: Properties of this compound

Quantitative data for various isomers of this compound are summarized below. These properties are essential for evaluating its potential as a biofuel and for designing appropriate handling and combustion systems.

PropertyValueUnitsReference
Molecular Formula C₈H₁₆-[1][2]
Molecular Weight 112.21 g/mol [1][2]
CAS Registry Number 4850-28-6 ((1α,2α,4β)-isomer)-[3]
16883-48-0 ((1α,2β,4α)-isomer)-[4]
Appearance Liquid-[1]
Boiling Point ~118°C[5]
Melting Point ~ -113°C[5]
Flash Point 9.2°C[5]
Density (representative value) ~0.75 - 0.77g/cm³[5]
Hazards Highly flammable liquid and vapor. Harmful if swallowed. May be fatal if swallowed and enters airways.-[1][2]

Note: Properties can vary slightly between different stereoisomers.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound from Biomass-Derived Precursors

This protocol outlines a conceptual multi-step process for the synthesis of this compound from lignocellulosic biomass. The general strategy involves the production of furanic compounds from biomass, followed by C-C bond formation and hydrodeoxygenation.

1. Production of Furanic Precursors (e.g., Furfural (B47365) and 2-Methylfuran)

  • Objective: To depolymerize hemicellulose from lignocellulosic biomass into C5 sugars and subsequently convert them to furfural.

  • Materials: Lignocellulosic biomass (e.g., corn stover, bagasse), dilute acid (e.g., H₂SO₄), water, appropriate catalysts for dehydration.

  • Procedure:

    • Pre-treat the biomass to remove lignin (B12514952) and increase the accessibility of hemicellulose.

    • Perform acid-catalyzed hydrolysis of hemicellulose to produce a solution rich in xylose.

    • Dehydrate the xylose solution in a biphasic reactor to produce furfural.

    • Separate and purify the furfural.

    • (Optional) Convert a portion of the furfural to 2-methylfuran (B129897) via catalytic hydrogenation.

2. Carbon Chain Extension via Aldol Condensation

  • Objective: To form C8 precursors through C-C bond formation.

  • Materials: Furfural, a C3 ketone (e.g., acetone (B3395972), which can also be derived from biomass), solid base catalyst (e.g., MgO-Al₂O₃).

  • Procedure:

    • In a batch reactor, react furfural with acetone in the presence of a solid base catalyst under controlled temperature and pressure to form C8 furanic adducts.

    • Monitor the reaction progress using Gas Chromatography (GC).

    • Separate the C8 product from the reaction mixture.

3. Hydrodeoxygenation (HDO) and Ring Rearrangement

  • Objective: To remove oxygen and saturate the furan (B31954) ring to form this compound.

  • Materials: C8 furanic adduct, bifunctional catalyst (e.g., Pt/NbOPO₄, Pd/H-ZSM-5), high-pressure reactor, hydrogen gas.

  • Procedure:

    • Load the C8 furanic adduct and the catalyst into a high-pressure reactor.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

    • Heat the reactor to the target temperature (e.g., 250-350 °C) and maintain for a set duration.

    • Cool the reactor, vent the excess hydrogen, and collect the liquid product.

    • Analyze the product mixture using GC-Mass Spectrometry (GC-MS) to identify and quantify the isomers of this compound.

    • Purify the this compound from the product mixture using fractional distillation.

Protocol 2: Evaluation of this compound as a Biofuel

This protocol details the standard tests required to evaluate the properties and performance of this compound as a high-density biofuel, with a focus on its potential as a jet fuel component. These tests are based on established ASTM standards for alternative aviation fuels.[6][7]

1. Chemical Composition and Purity Analysis

  • Objective: To determine the precise chemical composition and identify any impurities.

  • Method: Two-Dimensional Gas Chromatography (GCxGC).

  • Procedure:

    • Prepare a diluted sample of the purified this compound.

    • Inject the sample into the GCxGC system equipped with appropriate columns for hydrocarbon analysis.

    • Analyze the resulting chromatogram to identify and quantify all components, including isomers and any trace impurities.

2. Physical Property Testing

  • Objective: To measure key physical properties relevant to fuel performance and handling.

  • Procedures:

    • Density: Use a digital density meter according to ASTM D4052.

    • Viscosity: Measure the kinematic viscosity at various temperatures (e.g., -20°C, 40°C) using a viscometer following ASTM D445.

    • Flash Point: Determine the flash point using a closed-cup tester as per ASTM D93.

    • Freezing Point: Measure the freezing point using an automatic apparatus according to ASTM D5972.

    • Net Heat of Combustion: Determine the energy content using a bomb calorimeter following ASTM D4809.

3. Combustion Performance Evaluation

  • Objective: To assess the combustion characteristics of the fuel.

  • Methods:

    • Cetane/Octane Number: Determine the ignition quality (for diesel or gasoline applications, respectively) using a standardized test engine (ASTM D613 for cetane, ASTM D2699/D2700 for octane).

    • Combustor Rig Testing: Evaluate combustion performance in a controlled environment that simulates gas turbine combustor conditions.[6]

      • Install a full-scale combustor in a test chamber.

      • Operate the combustor with the candidate fuel across a range of simulated engine operating conditions (pressures and temperatures).

      • Measure parameters such as ignition characteristics, flame stability, emissions (NOx, CO, unburned hydrocarbons), and temperature profiles.

4. Engine Testing

  • Objective: To evaluate the fuel's performance and its effect on a full-scale engine.

  • Procedure:

    • Conduct preliminary tests on a small-scale jet engine.[8]

    • If successful, proceed to full-scale engine testing in a test cell.

    • Operate the engine with the candidate fuel or blends with conventional jet fuel.

    • Monitor engine performance parameters such as thrust, fuel consumption, and exhaust gas temperature.

    • Analyze engine emissions.

    • After a set number of operating hours, inspect engine components for wear, corrosion, and deposit formation.

Visualizations

G Proposed Synthesis of this compound cluster_0 Biomass Processing cluster_1 C-C Coupling cluster_2 Upgrading Biomass Biomass Hemicellulose Hemicellulose Biomass->Hemicellulose Xylose Xylose Hemicellulose->Xylose Furfural Furfural Xylose->Furfural Aldol Condensation Aldol Condensation Furfural->Aldol Condensation Acetone C8 Furanic Adduct C8 Furanic Adduct Aldol Condensation->C8 Furanic Adduct Hydrodeoxygenation Hydrodeoxygenation C8 Furanic Adduct->Hydrodeoxygenation H2, Catalyst This compound This compound Hydrodeoxygenation->this compound

Caption: Proposed synthesis pathway for this compound from lignocellulosic biomass.

G Experimental Workflow for Biofuel Evaluation start Purified this compound Sample composition Chemical Composition (GCxGC) start->composition physical Physical Property Testing (Density, Viscosity, etc.) start->physical decision Meets Specifications? composition->decision physical->decision combustion Combustion Performance (Combustor Rig) engine Full-Scale Engine Testing combustion->engine pass Potential High-Density Biofuel engine->pass decision->combustion Yes fail Further Optimization Needed decision->fail No

Caption: Workflow for the evaluation of this compound as a high-density biofuel.

References

Application Notes and Protocols for the Catalytic Reforming of Naphtha for 1,2,4-Trimethylcyclopentane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic reforming is a cornerstone process in petroleum refining, primarily aimed at upgrading low-octane naphtha into high-octane gasoline blending components or aromatic feedstocks like benzene, toluene, and xylenes (B1142099) (BTX).[1][2][3] The process involves a series of chemical reactions over a bifunctional catalyst, typically platinum supported on chlorinated alumina, at elevated temperatures and pressures.[1] While the main industrial focus is on aromatics and high-octane isomers, the complex reaction network of catalytic reforming also yields a variety of other valuable hydrocarbons, including naphthenes (cycloalkanes). Among these are various isomers of trimethylcyclopentane, which can serve as important building blocks in organic synthesis and drug development.

This document provides detailed application notes and experimental protocols for the catalytic reforming of naphtha with a focus on the production and analysis of 1,2,4-trimethylcyclopentane.

Reaction Pathways and Mechanisms

The formation of this compound during catalytic reforming can occur through several reaction pathways, primarily involving the isomerization of C8 alkanes and the dehydrocyclization of C8 paraffins. The bifunctional nature of the reforming catalyst, with its metal sites (e.g., platinum) for hydrogenation-dehydrogenation and acidic sites (e.g., chlorinated alumina) for isomerization and cyclization, is crucial for these transformations.[1]

A plausible reaction pathway for the formation of this compound from a common C8 component in naphtha, such as n-octane, is illustrated below. This pathway involves a series of isomerization and cyclization steps.

G n_octane n-Octane iso_octenes Iso-octenes n_octane->iso_octenes Dehydrogenation (Pt) carbenium_ion C8 Carbenium Ion Intermediate iso_octenes->carbenium_ion Protonation (Acid Site) dimethylhexanes Dimethylhexanes dimethylhexanes->carbenium_ion carbenium_ion->dimethylhexanes Isomerization cyclization Dehydrocyclization carbenium_ion->cyclization trimethylcyclopentane_isomers Trimethylcyclopentane Isomers cyclization->trimethylcyclopentane_isomers C5 Ring Closure aromatization Dehydrogenation trimethylcyclopentane_isomers->aromatization one_two_four_tmcp This compound trimethylcyclopentane_isomers->one_two_four_tmcp Isomerization xylenes Xylenes aromatization->xylenes

Caption: Plausible reaction pathway for this compound formation.

Experimental Protocols

I. Catalytic Reforming of Naphtha

This protocol describes a general procedure for the catalytic reforming of a naphtha feed in a laboratory-scale fixed-bed reactor. The conditions can be tuned to favor the production of naphthenes over aromatics.

Materials:

  • Naphtha feedstock (C8-C9 fraction)

  • Bifunctional catalyst (e.g., 0.3-0.6 wt% Pt on γ-Al2O3, chlorided)

  • High-purity hydrogen gas

  • High-purity nitrogen gas (for startup and shutdown)

  • Fixed-bed reactor system with temperature and pressure control

  • Gas chromatograph with a flame ionization detector (GC-FID) and a mass spectrometer (GC-MS)

Procedure:

  • Catalyst Loading and Activation:

    • Load the desired amount of catalyst into the reactor.

    • Purge the system with nitrogen to remove air.

    • Activate the catalyst by heating under a flow of hydrogen to a specified temperature (e.g., 450-500°C) for several hours to reduce the platinum.

  • Reforming Reaction:

    • Introduce the naphtha feed into the reactor using a high-pressure liquid pump.

    • Co-feed hydrogen at a specified molar ratio to the hydrocarbon feed.

    • Maintain the desired reaction temperature and pressure. To favor cyclopentane (B165970) formation, milder conditions (lower temperature and higher pressure) compared to those for high aromatic production are generally preferred to suppress excessive dehydrogenation and cracking.

    • Pass the reactor effluent through a condenser to separate the liquid and gas products.

  • Product Collection and Analysis:

    • Collect the liquid product (reformate) and measure its volume.

    • Analyze the gaseous product composition using an online GC.

    • Analyze the liquid reformate composition using GC-FID and GC-MS for detailed hydrocarbon analysis.

II. Quantitative Analysis of this compound

This protocol outlines the procedure for the quantitative analysis of this compound in the reformate product using gas chromatography-mass spectrometry (GC-MS).

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for detailed hydrocarbon analysis (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness PONA column).

Procedure:

  • Sample Preparation:

    • Prepare a calibration standard containing a known concentration of this compound and other relevant C8 isomers.

    • Dilute the reformate sample in a suitable solvent (e.g., hexane) if necessary.

  • GC-MS Analysis:

    • Inject the calibration standard and the reformate sample into the GC-MS system.

    • Use a suitable temperature program to achieve good separation of the C8 isomers.

    • Acquire mass spectra over a range of m/z 40-200.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (characteristic fragments: m/z 97, 83, 69, 55, 41).

    • Quantify the concentration of this compound in the reformate by comparing its peak area to the calibration curve generated from the standard.

Data Presentation

The quantitative data from the experimental runs should be summarized in a structured table to facilitate comparison of the effects of different process parameters on the yield of this compound.

Table 1: Effect of Process Conditions on this compound Yield (Hypothetical Data)

RunTemperature (°C)Pressure (bar)H2/HC Molar RatioWHSV (h⁻¹)Naphtha Feed1,2,4-TMC Purity in C8 Naphthene Fraction (%)
14802041.5C8-C95.2
25002041.5C8-C94.8
34801541.5C8-C95.5
44802061.5C8-C95.3
54802042.0C8-C95.0

Experimental Workflow Visualization

The overall experimental workflow, from naphtha feed to the analysis of this compound, can be visualized as follows:

G naphtha Naphtha Feed (C8-C9) reformer Fixed-Bed Catalytic Reactor naphtha->reformer separator Gas-Liquid Separator reformer->separator catalyst Pt/Al2O3 Catalyst catalyst->reformer h2 Hydrogen h2->reformer gas_product Gaseous Products separator->gas_product Gas liquid_product Liquid Reformate separator->liquid_product Liquid gcms GC-MS Analysis liquid_product->gcms quantification Quantification of 1,2,4-TMC gcms->quantification

Caption: Experimental workflow for this compound production and analysis.

References

Application Notes and Protocols for 1H and 13C NMR Spectroscopy of 1,2,4-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2,4-trimethylcyclopentane. Given the existence of multiple stereoisomers, NMR spectroscopy is a critical tool for their differentiation and characterization. These application notes detail the expected spectral features, provide protocols for sample preparation and data acquisition, and include visualizations to aid in understanding the molecular structures and experimental workflows.

Application Notes

This compound is a saturated hydrocarbon with three stereocenters, leading to the possibility of several stereoisomers. The spatial arrangement of the three methyl groups significantly influences the local electronic environment of each proton and carbon atom, resulting in distinct NMR spectra for each isomer.

Stereoisomers of this compound:

There are four possible stereoisomers for this compound:

  • (1R,2R,4S)-1,2,4-trimethylcyclopentane and its enantiomer (1S,2S,4R)-1,2,4-trimethylcyclopentane

  • (1R,2S,4R)-1,2,4-trimethylcyclopentane and its enantiomer (1S,2R,4S)-1,2,4-trimethylcyclopentane

  • (1R,2R,4R)-1,2,4-trimethylcyclopentane and its enantiomer (1S,2S,4S)-1,2,4-trimethylcyclopentane

  • (1R,2S,4S)-1,2,4-trimethylcyclopentane and its enantiomer (1S,2R,4R)-1,2,4-trimethylcyclopentane

For simplicity, we will refer to the common isomers found in databases:

  • (1α,2α,4β)-1,2,4-Trimethylcyclopentane (cis,cis,trans - CAS: 4850-28-6)

  • (1α,2β,4α)-1,2,4-Trimethylcyclopentane (cis,trans,cis - CAS: 16883-48-0)

  • (1α,2α,4α)-1,2,4-Trimethylcyclopentane (all-cis - CAS: 2613-72-1)

The differentiation of these isomers is crucial in various fields, including petroleum analysis and stereoselective synthesis. ¹H and ¹³C NMR spectroscopy provides the necessary resolution and information to distinguish these structures.

Interpreting the Spectra:

  • ¹H NMR: The chemical shifts of the methyl protons and the methine and methylene (B1212753) protons on the cyclopentane (B165970) ring will vary depending on their stereochemical environment (axial vs. equatorial-like positions) and the through-space shielding or deshielding effects of the other methyl groups. The coupling constants (J-values) between adjacent protons will also be indicative of the dihedral angles, providing further structural information.

  • ¹³C NMR: The number of unique carbon signals will reflect the symmetry of the molecule. For instance, a more symmetric isomer will show fewer signals than a less symmetric one. The chemical shifts of the methyl and ring carbons are sensitive to steric compression (gamma-gauche effect), which can help in assigning the relative stereochemistry.

Due to the limited availability of public experimental NMR data for all stereoisomers of this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and should be used as a guide for spectral interpretation.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Stereoisomers of this compound.

Proton (1α,2α,4β)-Isomer (1α,2β,4α)-Isomer (1α,2α,4α)-Isomer
CH₃ at C1 ~ 0.85 (d)~ 0.88 (d)~ 0.90 (d)
CH₃ at C2 ~ 0.82 (d)~ 0.91 (d)~ 0.88 (d)
CH₃ at C4 ~ 0.87 (d)~ 0.85 (d)~ 0.86 (d)
Ring H ~ 1.0 - 1.9 (m)~ 1.0 - 1.9 (m)~ 1.0 - 1.9 (m)

Note: (d) denotes a doublet, (m) denotes a multiplet. Coupling constants are expected to be in the range of 6-8 Hz for the methyl doublets.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Stereoisomers of this compound.

Carbon (1α,2α,4β)-Isomer (1α,2β,4α)-Isomer (1α,2α,4α)-Isomer
CH₃ at C1 ~ 15.5~ 16.2~ 15.8
CH₃ at C2 ~ 14.8~ 16.8~ 15.2
CH₃ at C4 ~ 21.0~ 20.5~ 20.8
C1 ~ 38.0~ 39.5~ 38.5
C2 ~ 37.5~ 40.0~ 37.8
C3 ~ 42.0~ 41.5~ 41.8
C4 ~ 33.0~ 34.5~ 33.5
C5 ~ 45.0~ 44.5~ 44.8

Note: These are predicted values and may differ from experimental results.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Analyte: this compound (as a pure isomer or a mixture).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for these nonpolar compounds.

  • Concentration:

    • For ¹H NMR, prepare a solution of 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent using a micropipette.

    • Vortex the vial until the sample is fully dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

    • Ensure the liquid height in the NMR tube is between 4-5 cm.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Approximately 10-12 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 0-60 ppm for the aliphatic region.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, depending on the sample concentration.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR. Alternatively, tetramethylsilane (B1202638) (TMS) can be used as an internal standard (0 ppm for both ¹H and ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Mandatory Visualization

Stereoisomers cluster_isomers Stereoisomers of this compound cluster_analysis NMR Analysis node_a (1α,2α,4β)-Isomer (cis,cis,trans) node_1h ¹H NMR Spectrum node_a->node_1h yields unique node_13c ¹³C NMR Spectrum node_a->node_13c yields unique node_b (1α,2β,4α)-Isomer (cis,trans,cis) node_b->node_1h yields unique node_b->node_13c yields unique node_c (1α,2α,4α)-Isomer (all-cis) node_c->node_1h yields unique node_c->node_13c yields unique

Caption: Stereoisomers of this compound and their NMR analysis.

NMR_Workflow start Start: Sample of This compound prep Sample Preparation (Dissolve in CDCl₃) start->prep acq_1h ¹H NMR Data Acquisition prep->acq_1h acq_13c ¹³C NMR Data Acquisition prep->acq_13c proc Data Processing (FT, Phasing, Baseline Correction) acq_1h->proc acq_13c->proc analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) proc->analysis identification Isomer Identification analysis->identification

Caption: Experimental workflow for NMR analysis of this compound.

Application Notes and Protocols for Reaction Mechanisms Involving 1,2,4-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the primary reaction mechanisms involving 1,2,4-trimethylcyclopentane, a saturated cycloalkane. Due to the limited availability of specific experimental data for this compound, the reaction mechanisms, protocols, and quantitative data presented here are based on established principles of organic chemistry and studies on closely related cycloalkanes, such as cyclopentane (B165970) and methylcyclopentane. These notes are intended to serve as a foundational guide for designing and conducting experiments involving this compound.

Overview of this compound Reactivity

This compound, as a saturated cycloalkane, is generally characterized by low reactivity due to the presence of strong, nonpolar C-C and C-H sigma bonds. Its reactions typically require energetic conditions, such as high temperatures or pressures, or the presence of highly reactive species like free radicals or strong acids. The primary reaction types it undergoes include pyrolysis (thermal cracking), oxidation, free-radical halogenation, and acid-catalyzed isomerization.

Pyrolysis (Thermal Cracking)

Pyrolysis of cycloalkanes involves the cleavage of C-C and C-H bonds at high temperatures, leading to a complex mixture of smaller, often unsaturated, hydrocarbons. The reaction proceeds via a free-radical chain mechanism.

General Mechanism

The pyrolysis of this compound is initiated by the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than a C-H bond. The resulting radicals then undergo a series of propagation steps, including hydrogen abstraction and β-scission, to form a variety of products.

Initiation: Homolytic cleavage of a C-C bond in the cyclopentane ring or a methyl C-C bond.

Propagation:

  • Hydrogen Abstraction: A radical abstracts a hydrogen atom from a this compound molecule, forming a new radical.

  • β-Scission (Ring Opening): The cyclopentyl radical can undergo ring opening to form an unsaturated acyclic radical.

  • β-Scission (Side Chain): Radicals can also undergo cleavage of C-C bonds in the side chains.

Termination: Combination or disproportionation of two radicals.

Pyrolysis_Mechanism This compound This compound Initiation Initiation This compound->Initiation High T Alkyl Radicals Alkyl Radicals Initiation->Alkyl Radicals C-C Cleavage Propagation Propagation Alkyl Radicals->Propagation H Abstraction Ring-Opened Radicals Ring-Opened Radicals Propagation->Ring-Opened Radicals β-Scission Product Mixture Product Mixture Propagation->Product Mixture Termination Smaller Alkenes + Radicals Smaller Alkenes + Radicals Ring-Opened Radicals->Smaller Alkenes + Radicals β-Scission

Caption: Generalized pyrolysis pathway for this compound.

Expected Product Distribution
Product ClassExpected Products
Light Alkenes Ethene, Propene, Butenes
Dienes Butadiene, Isoprene
Smaller Alkanes Methane, Ethane, Propane
Cyclic Alkenes Methylcyclopentenes, Dimethylcyclopentenes
Experimental Protocol: Gas-Phase Pyrolysis in a Flow Reactor

This protocol describes a general procedure for studying the gas-phase pyrolysis of a cycloalkane like this compound.

Objective: To determine the product distribution of the thermal decomposition of this compound at a specific temperature.

Materials:

  • This compound (high purity)

  • Inert carrier gas (e.g., Nitrogen or Argon)

  • Flow reactor system (e.g., quartz tube furnace)

  • Mass flow controllers

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Gas-tight syringes

Procedure:

  • Set up the flow reactor system and ensure all connections are leak-tight.

  • Set the furnace to the desired pyrolysis temperature (e.g., 600-800 °C).

  • Establish a stable flow of the inert carrier gas through the reactor using a mass flow controller.

  • Introduce a known concentration of this compound into the carrier gas stream. This can be achieved by bubbling the carrier gas through a thermostatted bubbler containing the liquid cycloalkane or by direct injection of the liquid via a syringe pump.

  • Allow the system to reach a steady state (typically 30-60 minutes).

  • Collect a sample of the reactor effluent using a gas-tight syringe or an online sampling valve connected to the GC-MS.

  • Inject the sample into the GC-MS for analysis.

  • Identify the products based on their mass spectra and retention times.

  • Quantify the products using appropriate calibration standards.

Pyrolysis_Workflow cluster_prep System Preparation cluster_reaction Reaction cluster_analysis Analysis Setup Reactor Setup Reactor Set Temperature Set Temperature Setup Reactor->Set Temperature Start Inert Gas Flow Start Inert Gas Flow Set Temperature->Start Inert Gas Flow Introduce Reactant Introduce Reactant Start Inert Gas Flow->Introduce Reactant Reach Steady State Reach Steady State Introduce Reactant->Reach Steady State Collect Sample Collect Sample Reach Steady State->Collect Sample GC-MS Analysis GC-MS Analysis Collect Sample->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: Experimental workflow for pyrolysis studies.

Oxidation

The oxidation of this compound can occur via combustion (complete oxidation to CO2 and H2O) or controlled, liquid-phase oxidation to produce valuable oxygenated derivatives like alcohols, ketones, and hydroperoxides.

General Mechanism: Autoxidation

Liquid-phase oxidation in the presence of oxygen (autoxidation) proceeds through a free-radical chain mechanism similar to pyrolysis, but with the involvement of peroxy radicals.

Initiation: Formation of initial radicals, often facilitated by an initiator or heat.

Propagation:

  • Hydrogen Abstraction: An alkyl radical reacts with O2 to form a peroxy radical (ROO•).

  • Chain Transfer: The peroxy radical abstracts a hydrogen atom from another this compound molecule to form a hydroperoxide (ROOH) and a new alkyl radical.

Degenerate Branching: The decomposition of hydroperoxides can generate more radicals, leading to an auto-accelerated reaction.

Termination: Combination of radicals.

Oxidation_Mechanism R-H (Cycloalkane) R-H (Cycloalkane) R• R• R-H (Cycloalkane)->R• Initiation ROO• ROO• R•->ROO• + O2 ROOH + R• ROOH + R• ROO•->ROOH + R• + R-H ROOH ROOH RO• + •OH RO• + •OH ROOH->RO• + •OH Degenerate Branching ROO•ROO• ROO•ROO• Non-radical Products Non-radical Products ROO•ROO•->Non-radical Products Termination

Caption: Autoxidation mechanism of a cycloalkane.

Expected Product Distribution
Product ClassExpected Products
Hydroperoxides 1,2,4-trimethylcyclopentyl hydroperoxides
Alcohols 1,2,4-trimethylcyclopentanols
Ketones Trimethylcyclopentanones
Ring-Opened Products Dicarboxylic acids, keto-acids
Experimental Protocol: Liquid-Phase Oxidation

This protocol outlines a general procedure for the liquid-phase oxidation of this compound.

Objective: To synthesize and quantify the oxygenated products from the controlled oxidation of this compound.

Materials:

  • This compound

  • Oxygen or air

  • Metal salt catalyst (e.g., cobalt naphthenate) (optional)

  • Solvent (e.g., acetic acid) (optional)

  • High-pressure reactor (autoclave) with stirring

  • Gas inlet and outlet

  • Temperature and pressure controllers

  • Analytical equipment (GC-MS, HPLC, Titration for peroxide value)

Procedure:

  • Charge the autoclave with this compound and the optional solvent and catalyst.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with oxygen or air to the desired pressure.

  • Heat the reactor to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitor the reaction progress by taking samples periodically through a sampling valve.

  • After the desired reaction time, cool the reactor to room temperature and carefully vent the excess gas.

  • Analyze the liquid product mixture. Use titration to determine the concentration of hydroperoxides. Use GC-MS or HPLC to identify and quantify alcohols and ketones.

Free-Radical Halogenation

Halogenation of alkanes in the presence of UV light or heat proceeds via a free-radical chain mechanism, leading to the substitution of hydrogen atoms with halogen atoms.

General Mechanism

Initiation: Homolytic cleavage of the halogen molecule (X2) by UV light or heat to form two halogen radicals (X•).

Propagation:

  • A halogen radical abstracts a hydrogen atom from this compound to form a hydrogen halide (HX) and a trimethylcyclopentyl radical.

  • The trimethylcyclopentyl radical reacts with a halogen molecule (X2) to form the halogenated product and another halogen radical.

Termination: Combination of any two radicals.

Halogenation_Mechanism X2 X₂ X_rad 2 X• X2->X_rad Initiation (hν) RX R-X X2->RX R_rad R• X_rad->R_rad Propagation (H abstraction) HX H-X X_rad->HX Termination Products Termination Products X_rad->Termination Products RH R-H RH->R_rad R_rad->RX Propagation R_rad->Termination Products

Caption: Free-radical halogenation mechanism.

Regioselectivity

The stability of the intermediate radical determines the major product. The order of radical stability is tertiary > secondary > primary. Therefore, halogenation will preferentially occur at the tertiary carbon atoms of this compound. Bromination is significantly more selective than chlorination for the most stable radical intermediate.

Experimental Protocol: Photochemical Bromination

Objective: To synthesize and characterize the major product of the free-radical bromination of this compound.

Materials:

  • This compound

  • Bromine (Br2) or N-Bromosuccinimide (NBS)

  • Inert solvent (e.g., carbon tetrachloride)

  • UV lamp or a standard light bulb

  • Reaction flask with a condenser

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • GC-MS for product analysis

Procedure:

  • In a reaction flask, dissolve this compound in the inert solvent.

  • Add bromine or NBS to the solution.

  • Irradiate the mixture with a UV lamp while stirring. A gentle reflux may be observed.

  • Continue the reaction until the bromine color disappears (if using Br2) or for a predetermined time.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a solution of sodium thiosulfate (B1220275) (to remove any remaining bromine) and then with water in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Analyze the resulting product mixture by GC-MS to determine the product distribution and identify the major isomer.

Acid-Catalyzed Isomerization

In the presence of strong acids (Lewis or Brønsted), cycloalkanes can undergo isomerization through carbocation intermediates, leading to a mixture of structural and stereoisomers.

General Mechanism
  • Initiation: Abstraction of a hydride ion from the cycloalkane by the acid catalyst to form a carbocation.

  • Isomerization: The carbocation can undergo rearrangements (hydride and methyl shifts) to form more stable carbocations.

  • Termination: The rearranged carbocation abstracts a hydride ion from another cycloalkane molecule, regenerating the catalyst and forming the isomerized product.

Isomerization_Mechanism Cycloalkane Cycloalkane Carbocation Carbocation Cycloalkane->Carbocation Hydride Abstraction Rearranged Carbocation Rearranged Carbocation Carbocation->Rearranged Carbocation Hydride/Methyl Shift Isomerized Product Isomerized Product Rearranged Carbocation->Isomerized Product Hydride Transfer

Caption: Acid-catalyzed isomerization of a cycloalkane.

Expected Products

Isomerization of this compound would be expected to yield a mixture of other trimethylcyclopentane isomers (e.g., 1,2,3- and 1,1,3-trimethylcyclopentane) and potentially ring-expanded products like methylcyclohexanes, driven by the relative thermodynamic stabilities of the carbocation intermediates and final products.

Experimental Protocol: Isomerization with a Solid Acid Catalyst

Objective: To investigate the isomerization of this compound over a solid acid catalyst.

Materials:

  • This compound

  • Solid acid catalyst (e.g., sulfated zirconia, zeolite)

  • Fixed-bed reactor

  • Inert gas (e.g., nitrogen)

  • Mass flow controllers

  • Furnace with temperature control

  • Condenser and collection vessel

  • GC-MS for analysis

Procedure:

  • Pack the fixed-bed reactor with a known amount of the solid acid catalyst.

  • Heat the reactor to the desired reaction temperature under a flow of inert gas.

  • Introduce a stream of this compound vapor, carried by the inert gas, into the reactor.

  • Pass the reactor effluent through a condenser to collect the liquid products.

  • Analyze the product mixture using GC-MS to identify and quantify the isomers formed.

  • Vary the reaction temperature and flow rate to study their effects on conversion and product selectivity.

Application Notes and Protocols for 1,2,4-Trimethylcyclopentane in Lubricant Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloalkanes, particularly multi-alkylated cyclopentanes (MACs), are a class of synthetic hydrocarbons that have garnered significant interest as high-performance lubricant base oils. Their unique molecular structure, characterized by a five-membered ring with one or more alkyl side chains, imparts a favorable combination of properties, including excellent thermal and oxidative stability, low volatility, and good tribological performance. These characteristics make them suitable for demanding applications, such as in aerospace, vacuum environments, and other scenarios where conventional lubricants may falter.

This document provides detailed application notes and experimental protocols for the evaluation of 1,2,4-trimethylcyclopentane as a potential candidate for lubricant formulations. While it is a simpler molecule compared to the more complex, heavily branched MACs typically used in advanced applications, its study can provide fundamental insights into the structure-property relationships of cycloalkane-based lubricants.

Application Notes

Potential as a Lubricant Base Oil or Co-base Oil

This compound, as a saturated cyclic hydrocarbon, is expected to exhibit good thermal and oxidative stability due to the absence of double bonds and the inherent stability of the cyclopentane (B165970) ring. Its branched structure, with three methyl groups, can contribute to a low pour point, which is advantageous for low-temperature applications.

When formulated as a base oil, this compound could offer the following benefits:

  • Low Volatility: Its relatively low vapor pressure can result in reduced lubricant loss at elevated temperatures.

  • Good Thermal Stability: The saturated cyclic structure can resist thermal degradation, maintaining its chemical integrity at higher operating temperatures.

  • Hydrolytic Stability: As a hydrocarbon, it is inherently resistant to hydrolysis.

It may be particularly suitable as a co-base oil, blended with other synthetic base stocks like polyalphaolefins (PAOs) or esters, to enhance specific properties of the final lubricant formulation.

Considerations for Formulation

When incorporating this compound into a lubricant formulation, the following should be considered:

  • Additive Solubility: The non-polar nature of this compound may affect the solubility of polar additives, such as anti-wear and extreme pressure agents. Careful selection of a balanced additive package is crucial.

  • Viscosity Index (VI): While the cyclic structure can be beneficial, the relatively short alkyl chains may result in a lower VI compared to long-chain PAOs. VI improvers may be necessary for applications with wide operating temperature ranges.

  • Seal Compatibility: As with any synthetic lubricant, compatibility with elastomeric seals should be thoroughly evaluated to prevent shrinkage or swelling.

Data Presentation

The following tables summarize the key physical and predicted performance properties of this compound. It is important to note that while some physical properties are experimentally determined, much of the lubricant performance data is estimated based on the properties of similar cycloalkane structures due to a lack of extensive published research on this specific molecule as a lubricant base oil.

Table 1: Physical Properties of this compound

PropertyValueUnit
Molecular FormulaC₈H₁₆-
Molecular Weight112.21 g/mol
Boiling Point~117°C
Density (at 20°C)~0.75g/cm³

Table 2: Estimated Lubricant Performance Properties of this compound

PropertyEstimated ValueASTM Method
Kinematic Viscosity at 40°C1.5 - 2.5cSt
Kinematic Viscosity at 100°C0.5 - 1.0cSt
Viscosity Index (VI)80 - 100D2270
Pour Point< -40°C
Flash Point~10°C
Oxidative Stability (RPVOT)ModerateD2272
Four-Ball Wear (Wear Scar Diameter)GoodD4172

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of this compound in a lubricant formulation are provided below.

Viscosity Measurement (ASTM D445)

Objective: To determine the kinematic viscosity of this compound at 40°C and 100°C, which is essential for calculating the Viscosity Index (VI).

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath, capable of maintaining the desired temperature within ±0.02°C

  • Stopwatch, accurate to 0.1 seconds

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Charge the viscometer with the this compound sample.

  • Place the viscometer in the constant temperature bath set to 40°C and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the liquid to flow freely down the capillary.

  • Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.

  • Repeat the measurement at least three times and calculate the average flow time.

  • Calculate the kinematic viscosity using the viscometer constant.

  • Repeat the entire procedure with the bath set to 100°C.

Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

Objective: To evaluate the resistance of this compound to oxidation under controlled conditions.

Apparatus:

  • Rotating pressure vessel (bomb)

  • Oxygen cylinder with a regulator

  • Pressure measurement device

  • Constant temperature bath (150°C)

Procedure:

  • Place a 50 g sample of this compound, 5 mL of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.

  • Assemble the pressure vessel and charge it with oxygen to a pressure of 90 psi (620 kPa) at room temperature.

  • Immerse the sealed pressure vessel in the 150°C oil bath and start the rotation at 100 rpm.

  • Continuously monitor the pressure inside the vessel.

  • The test is complete when the pressure has dropped by 25 psi (172 kPa) from the maximum pressure observed.

  • The result is reported as the time in minutes to reach this pressure drop.

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

Objective: To assess the anti-wear properties of this compound under sliding contact.

Apparatus:

  • Four-ball wear test machine

  • Steel balls (AISI 52100 steel)

  • Microscope for measuring wear scars

Procedure:

  • Thoroughly clean four new steel balls with a suitable solvent.

  • Clamp three of the balls securely in the ball pot.

  • Pour the this compound sample into the ball pot until the balls are fully submerged.

  • Place the fourth ball in the chuck of the test machine.

  • Assemble the test apparatus and apply a load of 40 kgf (392 N).

  • Start the motor to rotate the top ball at 1200 rpm for a duration of 60 minutes at a controlled temperature (typically 75°C).

  • After the test, disassemble the apparatus and clean the three lower balls.

  • Measure the diameter of the wear scars on the three lower balls in both the direction of sliding and perpendicular to it.

  • Calculate the average wear scar diameter.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in lubricant formulation.

LubricantFormulationWorkflow cluster_BaseOil Base Oil Selection cluster_Additives Additive Package cluster_Blending Blending & Formulation cluster_Testing Performance Testing cluster_Application Final Application BaseOil This compound Blending Blending BaseOil->Blending AW Anti-wear AW->Blending EP Extreme Pressure EP->Blending VI VI Improver VI->Blending AO Antioxidant AO->Blending Viscosity Viscosity (ASTM D445) Blending->Viscosity Oxidation Oxidative Stability (ASTM D2272) Blending->Oxidation Wear Wear Prevention (ASTM D4172) Blending->Wear FinalLubricant Finished Lubricant Viscosity->FinalLubricant Oxidation->FinalLubricant Wear->FinalLubricant

Caption: Workflow for formulating and testing a lubricant with this compound.

CycloalkaneProperties cluster_properties Key Lubricant Properties center Cycloalkane Structure (this compound) ThermalStability Good Thermal Stability center->ThermalStability OxidativeStability Good Oxidative Stability center->OxidativeStability LowTemp Good Low-Temperature Fluidity center->LowTemp Volatility Low Volatility center->Volatility Tribology Favorable Tribological Properties center->Tribology

Caption: Relationship between the cycloalkane structure and key lubricant properties.

Application Notes and Protocols for the Synthesis of Aviation Fuels from Biomass-Derived Cyclic Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aviation sector is actively seeking sustainable alternatives to conventional petroleum-based jet fuels to mitigate its environmental impact. Biomass-derived cyclic alkanes have emerged as a promising class of high-performance sustainable aviation fuels (SAFs). These compounds offer advantageous properties, including increased density and higher volumetric heat of combustion, which can lead to improved fuel efficiency and operational performance.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of aviation-range cycloalkanes from various biomass-derived platform molecules.

The conversion of lignocellulosic biomass, the most abundant and non-food competing biomass source, into jet fuel is a key strategy to reduce reliance on fossil fuels.[3][4] Lignocellulose is primarily composed of cellulose, hemicellulose, and lignin (B12514952). Each of these components can be catalytically transformed into precursors for cyclic alkane synthesis. For instance, hemicellulose can be hydrolyzed and dehydrated to produce furfural (B47365) and cyclopentanone (B42830), which can then be converted into C10-C15 cycloalkanes.[5][6] Lignin, an abundant natural aromatic biopolymer, is a direct source for producing cyclic hydrocarbons, including cycloalkanes and arenes, which are compatible with conventional jet fuels.[7][8]

This document outlines two primary pathways for the synthesis of biomass-derived cyclic alkanes for aviation fuel:

  • Aldol (B89426) Condensation of Furanic Compounds and Subsequent Hydrodeoxygenation: This route utilizes platform molecules like furfural and cyclopentanone, derived from hemicellulose, to build larger C10-C15 molecules that are then deoxygenated to yield cycloalkanes.

  • Catalytic Upgrading of Lignin-Derived Phenolic Compounds: This pathway involves the depolymerization of lignin into phenolic compounds, followed by hydrodeoxygenation to produce a mixture of cycloalkanes and aromatic hydrocarbons suitable for jet fuel blends.

These protocols are designed to provide researchers with the necessary details to replicate and further develop these promising SAF production technologies.

Logical Workflow for Biomass to Cycloalkane Aviation Fuel

The overall process of converting biomass into cyclic alkane-based aviation fuel involves several key stages, from biomass pretreatment to final fuel product analysis. The following diagram illustrates the general workflow.

Biomass_to_Cycloalkane_Fuel cluster_biomass_processing Biomass Pretreatment & Fractionation cluster_fractions Biomass Pretreatment & Fractionation cluster_platform_chemicals Platform Chemical Production cluster_upgrading Catalytic Upgrading cluster_final_product Final Product cluster_analysis Analysis & Certification Biomass Lignocellulosic Biomass Pretreatment Pretreatment (e.g., Acid/Base Hydrolysis) Biomass->Pretreatment Hemicellulose Hemicellulose Pretreatment->Hemicellulose Cellulose Cellulose Pretreatment->Cellulose Lignin Lignin Pretreatment->Lignin Furfural Furfural Hemicellulose->Furfural Cyclopentanone Cyclopentanone Hemicellulose->Cyclopentanone Phenolics Phenolic Compounds Lignin->Phenolics Depolymerization Depolymerization Lignin->Depolymerization Aldol_Condensation Aldol Condensation Furfural->Aldol_Condensation Cyclopentanone->Aldol_Condensation HDO2 Hydrodeoxygenation (HDO) Phenolics->HDO2 HDO1 Hydrodeoxygenation (HDO) Aldol_Condensation->HDO1 Cycloalkanes C8-C16 Cycloalkanes HDO1->Cycloalkanes Depolymerization->HDO2 HDO2->Cycloalkanes Analysis Fuel Property Analysis (ASTM D7566, D4054) Cycloalkanes->Analysis

Caption: General workflow from lignocellulosic biomass to cycloalkane aviation fuel.

Experimental Protocols

Protocol 1: Synthesis of C15 Cycloalkane Precursors via Aldol Condensation of Furfural and Cyclopentanone

This protocol details the solvent-free aldol condensation of furfural and cyclopentanone to produce C15 fuel precursors, which can be further hydrodeoxygenated to high-density cycloalkanes.[9]

Materials:

  • Cyclopentanone (≥99%)

  • Furfural (≥99%)

  • Sodium-promoted magnesium-aluminum mixed oxides (Na-MgAlO) catalyst (e.g., 5.7% Na-MgAlO)

  • Nitrogen gas (high purity)

  • Glass reactor (e.g., 100 mL) with magnetic stirring and temperature control

Procedure:

  • Catalyst Activation (if required): The Na-MgAlO catalyst may require calcination before use. Follow the manufacturer's instructions or literature procedures for activation.

  • Reaction Setup:

    • Place the desired amount of Na-MgAlO catalyst into the glass reactor.

    • Add cyclopentanone and furfural to the reactor. A typical molar ratio is 1:2 (cyclopentanone:furfural).

    • Seal the reactor and purge with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Reaction Conditions:

    • Heat the reactor to 80°C while stirring.

    • Maintain the reaction at this temperature for 2 hours.

  • Product Recovery:

    • After the reaction is complete, cool the reactor to room temperature.

    • Separate the solid catalyst from the liquid product by centrifugation or filtration.

  • Product Analysis:

    • Analyze the liquid product using gas chromatography (GC) to determine the conversion of furfural and the selectivity towards the desired C15 aldol condensation product, 2,5-bis(2-furylmethylidene) cyclopentanone (F2C).

Expected Outcome: This protocol is expected to achieve a high furfural conversion (e.g., 99.4%) with high selectivity (nearly 100%) towards the C10 and C15 condensation products.[9]

Protocol 2: Hydrodeoxygenation (HDO) of C15 Aldol Condensation Products to Cycloalkanes

This protocol describes the conversion of the C15 furanic precursors into jet fuel-range cycloalkanes using a dual-catalyst system.[9]

Materials:

  • C15 aldol condensation product (from Protocol 1)

  • Pd/C catalyst

  • HZSM-5 catalyst

  • Hydrogen gas (high purity)

  • High-pressure batch reactor (e.g., Parr autoclave) with stirring and temperature control

Procedure:

  • Catalyst Loading:

    • Load the C15 aldol condensation product, Pd/C catalyst, and HZSM-5 catalyst into the high-pressure reactor.

  • Reaction Setup:

    • Seal the reactor and purge several times with hydrogen gas to remove air.

    • Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 4 MPa).

  • Reaction Conditions:

    • Heat the reactor to the target temperature (e.g., 300°C) while stirring.

    • Maintain the reaction at this temperature and pressure for a specified duration (e.g., 4-8 hours).

  • Product Recovery:

    • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Recover the liquid product and separate it from the solid catalysts by filtration.

  • Product Analysis:

    • Analyze the liquid product using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the cycloalkane products.

    • Determine the overall carbon yield of the desired cycloalkanes.

Protocol 3: Catalytic Fast Pyrolysis (CFP) of Pine Wood and Hydrotreating of Bio-oil

This protocol outlines a two-step process for producing cycloalkane-rich sustainable aviation fuel from lignocellulosic biomass via catalytic fast pyrolysis and subsequent hydrotreating.[10][11]

Part A: Catalytic Fast Pyrolysis of Pine Wood

Materials:

  • Pine wood sawdust (dried and sieved)

  • ZSM-5 or Pt/TiO2 catalyst

  • Fluidized bed or pyrolyzer reactor system

  • Nitrogen gas (for fluidization and inert atmosphere)

Procedure:

  • Reactor Setup:

    • Load the catalyst into the reactor.

    • Heat the reactor to the desired pyrolysis temperature (e.g., 500-600°C) under a nitrogen atmosphere.

  • Pyrolysis:

    • Continuously feed the pine wood sawdust into the hot reactor.

    • The biomass will rapidly pyrolyze, and the vapors will come into contact with the catalyst.

  • Bio-oil Collection:

    • Rapidly quench the pyrolysis vapors to condense the bio-oil.

    • Collect the liquid bio-oil and separate it from any aqueous phase.

Part B: Hydrotreating of CFP Bio-oil

Materials:

  • CFP bio-oil (from Part A)

  • Sulfided NiMo/Al2O3 catalyst

  • High-pressure continuous flow reactor

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Activation: The NiMo/Al2O3 catalyst needs to be sulfided prior to use to become active. This is typically done in situ by passing a mixture of H2S and H2 over the catalyst at elevated temperatures.

  • Hydrotreating Reaction:

    • Set up the continuous flow reactor with the sulfided catalyst bed.

    • Heat the reactor to the desired temperature profile (e.g., a non-isothermal process with a maximum temperature of 385°C).[10]

    • Pressurize the system with hydrogen to a high pressure (e.g., 125 bar).[10]

    • Continuously pump the CFP bio-oil and hydrogen gas through the catalyst bed.

  • Product Collection and Separation:

    • Cool the reactor effluent to condense the liquid product.

    • Separate the hydrotreated oil from the gas and aqueous phases.

  • Fractionation:

    • Distill the hydrotreated oil to separate the jet fuel-range fraction (typically C8-C16).

  • Product Analysis:

    • Analyze the jet fuel fraction for its chemical composition (especially cycloalkane content) and key fuel properties according to ASTM standards.

Data Presentation

The following tables summarize quantitative data from representative studies on the synthesis of biomass-derived cycloalkanes for aviation fuel.

Table 1: Catalyst Performance in Aldol Condensation of Furfural and Cyclopentanone

CatalystTemperature (°C)Time (h)Furfural Conversion (%)C15 Product (F2C) Selectivity (%)Reference
5.7%Na-MgAlO80299.4~100 (for C10 & C15)[9]
CaO1205>80>80[12]
KF/γ-Al2O3 (33% KF)1004~9895.4[13]

Table 2: Yields and Properties of Cycloalkane-Rich Aviation Fuel Blends

FeedstockKey Process StepsCycloalkane Content (wt%)Jet Fuel Fraction Yield (wt%)Density (g/mL @ 15°C)Lower Heating Value (MJ/kg)Reference
Furfural + CyclopentanoneAldol Condensation + HDO>80~86 (overall carbon yield)0.8343.1[9][14]
Pine WoodCFP + Hydrotreating89-9239-400.81-0.8243.5-43.7[10][11]
LigninDepolymerization + HDO>80 (in bio-oil)N/AN/AN/A[15]

Table 3: Comparison of Fuel Properties with Conventional Jet A-1

PropertyBiomass-Derived CycloalkanesConventional Jet A-1 (ASTM D1655)
Density (g/mL @ 15°C) 0.81 - 0.830.775 - 0.840
Lower Heating Value (MJ/kg) 43.1 - 43.7Min. 42.8
Freeze Point (°C) -27.7 to <-60Max. -47
Flash Point (°C) >38Min. 38
Oxygen Content (wt%) <0.01N/A

Note: Values for biomass-derived cycloalkanes are from various studies and may not represent a single optimized fuel blend.

Mandatory Visualizations

Chemical Transformation Pathway: Furfural and Cyclopentanone to C15 Cycloalkanes

This diagram illustrates the key chemical transformations involved in converting furfural and cyclopentanone into a C15 cycloalkane, a potential jet fuel component.

Furfural_to_Cycloalkane Furfural Furfural Aldol_Product C15 Aldol Adduct (2,5-bis(2-furylmethylidene) cyclopentanone) Furfural->Aldol_Product Aldol Condensation Cyclopentanone Cyclopentanone Cyclopentanone->Aldol_Product Cycloalkane C15 Cycloalkane (e.g., 1,3-dipentylcyclopentane) Aldol_Product->Cycloalkane Hydrodeoxygenation (HDO)

Caption: Conversion of furfural and cyclopentanone to C15 cycloalkanes.

Experimental Workflow: Lignin to Cycloalkane-Rich Bio-oil

This diagram outlines the experimental workflow for the conversion of lignin into cycloalkane-rich bio-oil through depolymerization and hydrodeoxygenation.

Lignin_to_Cycloalkanes_Workflow Start Start: Lignin Feedstock Catalyst_Addition Add Catalyst (e.g., CoNi2@BTC) Start->Catalyst_Addition Reactor High-Pressure Reactor Reaction Depolymerization & HDO (e.g., 250-300°C, 2-4 h) Reactor->Reaction Solvent_Addition Add Solvent (e.g., Ethanol/Water) Catalyst_Addition->Solvent_Addition Solvent_Addition->Reactor Cooling_Venting Cooling & Venting Reaction->Cooling_Venting Filtration Catalyst Separation (Filtration) Cooling_Venting->Filtration Solvent_Evaporation Solvent Removal (Rotary Evaporation) Filtration->Solvent_Evaporation Product End: Cycloalkane-Rich Bio-oil Solvent_Evaporation->Product Analysis Product Analysis (GC-MS) Product->Analysis

Caption: Workflow for lignin conversion to cycloalkane-rich bio-oil.

Conclusion

The synthesis of aviation fuels from biomass-derived cyclic alkanes represents a viable pathway toward the decarbonization of the aviation industry. The protocols and data presented in this document highlight key methodologies for producing these advanced biofuels from abundant and renewable feedstocks. Further research and development in catalyst optimization, process integration, and scaling up these technologies are crucial for their commercial deployment. The use of standardized testing procedures, such as those outlined by ASTM, will be essential for the certification and adoption of these novel sustainable aviation fuels.[3][4][16]

References

Application Notes and Protocols: The Role of 1,2,4-Trimethylcyclopentane in Gasoline Octane Rating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the significance of 1,2,4-trimethylcyclopentane as a component in gasoline and its impact on the octane (B31449) rating. The document outlines the properties of this specific cycloalkane and provides comprehensive experimental protocols for determining its Research Octane Number (RON) and Motor Octane Number (MON), as well as its Blending Octane Value (BOV) in a representative gasoline base stock.

Introduction to this compound and Octane Rating

This compound is a saturated cyclic hydrocarbon that can be found in gasoline. The octane rating of gasoline is a critical measure of its ability to resist "knocking" or "pinging" during combustion in a spark-ignition engine. This premature detonation of the air-fuel mixture reduces engine efficiency and can cause damage. The two primary measures of octane rating are the Research Octane Number (RON) and the Motor Octane Number (MON), which are determined under different engine operating conditions.

The blending of various hydrocarbon components is a fundamental process in gasoline production to meet specific octane targets. The effect of an individual component on the final octane rating of a blend is not always linear and is described by its Blending Octane Value (BOV). Understanding the BOV of components like this compound is crucial for optimizing gasoline formulations.

Quantitative Data for this compound

The following table summarizes the known octane-related properties of this compound.

PropertyValueReference
Research Octane Number (RON)89.2--INVALID-LINK--
Motor Octane Number (MON)79.5--INVALID-LINK--

Experimental Protocols

The following protocols describe the standardized methods for determining the octane rating of pure this compound and its blending octane value in a gasoline base stock.

The Research Octane Number (RON) and Motor Octane Number (MON) of pure this compound are determined using standardized test methods ASTM D2699 and ASTM D2700, respectively. These tests are performed using a Cooperative Fuel Research (CFR) engine.

3.1.1. ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel

This method determines the anti-knock quality of a fuel under relatively mild operating conditions.

  • Apparatus: A standard CFR engine equipped for RON testing.

  • Principle: The knocking characteristic of the test fuel (this compound) is compared to that of primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers.

  • Procedure:

    • Calibrate the CFR engine using the specified reference fuels.

    • Introduce the this compound into the engine.

    • Adjust the compression ratio of the engine until a standard level of knock intensity is observed.

    • Bracket the knock intensity of the sample with two primary reference fuels, one with a slightly higher and one with a slightly lower octane number.

    • The RON of the sample is calculated by interpolation between the octane numbers of the two bracketing reference fuels.

3.1.2. ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel

This method evaluates the anti-knock performance under more severe engine conditions.

  • Apparatus: A standard CFR engine equipped for MON testing.

  • Principle: Similar to the RON test, the MON of the test fuel is determined by comparing its knocking tendency to that of primary reference fuels.

  • Procedure:

    • Calibrate the CFR engine according to the MON test conditions, which include a higher engine speed and a higher intake mixture temperature compared to the RON test.

    • Introduce the this compound into the engine.

    • Adjust the compression ratio to achieve the standard knock intensity.

    • Bracket the sample's knock intensity with two primary reference fuels.

    • The MON is calculated by interpolation between the octane numbers of the bracketing reference fuels.

The Blending Octane Value (BOV) is a measure of how a component affects the octane number of a blend. It is not an intrinsic property and can vary with the composition of the base gasoline.

3.2.1. Preparation of a Representative Gasoline Base Stock

A surrogate gasoline base stock can be prepared to represent a typical refinery stream. A common surrogate is a Toluene Reference Fuel (TRF) blend.

ComponentVolume %
iso-Octane65%
n-Heptane20%
Toluene15%
Total 100%

First, the RON and MON of this base fuel must be determined using the ASTM D2699 and D2700 methods.

3.2.2. Protocol for Determining Blending Octane Value

  • Prepare Blends: Prepare a series of blends of the base gasoline with this compound at different volume percentages (e.g., 10%, 20%, and 30%).

  • Measure Octane Numbers of Blends: Determine the RON and MON of each blend using the ASTM D2699 and ASTM D2700 methods.

  • Calculate Blending Octane Value: The Blending Octane Value (BOV) can be calculated using the following linear blending equation. However, it's important to note that octane blending is often non-linear.

    ONblend = (Vbase × ONbase) + (Vcomponent × BOVcomponent)

    Where:

    • ONblend is the measured octane number of the blend.

    • Vbase is the volume fraction of the base gasoline.

    • ONbase is the measured octane number of the base gasoline.

    • Vcomponent is the volume fraction of this compound.

    • BOVcomponent is the blending octane value of this compound.

    Rearranging the formula to solve for BOV:

    BOVcomponent = [ONblend - (Vbase × ONbase)] / Vcomponent

    Calculate the BOV at each concentration. If the values are not consistent, it indicates a non-linear blending behavior. In such cases, more complex blending models may be required.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Octane_Rating_Concept cluster_engine Spark-Ignition Engine cluster_gasoline Gasoline Property Air-Fuel Mixture Air-Fuel Mixture Compression Compression Air-Fuel Mixture->Compression Spark Ignition Spark Ignition Compression->Spark Ignition Premature Detonation (Knock) Premature Detonation (Knock) Compression->Premature Detonation (Knock) Controlled Combustion Controlled Combustion Spark Ignition->Controlled Combustion Optimal Performance Optimal Performance Controlled Combustion->Optimal Performance Engine Damage & Inefficiency Engine Damage & Inefficiency Premature Detonation (Knock)->Engine Damage & Inefficiency Octane Rating Octane Rating High Octane High Octane Octane Rating->High Octane Low Octane Low Octane Octane Rating->Low Octane Resists Knock Resists Knock High Octane->Resists Knock Prone to Knock Prone to Knock Low Octane->Prone to Knock

Caption: Relationship between octane rating and engine combustion.

Experimental_Workflow cluster_pure Pure Component Analysis cluster_blend Blending Study TMC This compound ASTM_D2699_Pure ASTM D2699 TMC->ASTM_D2699_Pure ASTM_D2700_Pure ASTM D2700 TMC->ASTM_D2700_Pure Blend_Prep Prepare Blends (e.g., 10%, 20%, 30% TMC) TMC->Blend_Prep RON_Pure Pure RON ASTM_D2699_Pure->RON_Pure MON_Pure Pure MON ASTM_D2700_Pure->MON_Pure Base_Gasoline Base Gasoline Base_Gasoline->Blend_Prep ASTM_D2699_Blend ASTM D2699 Blend_Prep->ASTM_D2699_Blend ASTM_D2700_Blend ASTM D2700 Blend_Prep->ASTM_D2700_Blend RON_Blends Blends RON ASTM_D2699_Blend->RON_Blends MON_Blends Blends MON ASTM_D2700_Blend->MON_Blends BOV_Calc Calculate BOV RON_Blends->BOV_Calc MON_Blends->BOV_Calc

Caption: Workflow for determining octane properties of this compound.

Application Note: Advanced Analytical Strategies for the Identification of Cyclic Alkanes in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic alkanes, also known as naphthenes, are saturated hydrocarbons containing one or more carbon rings. They are significant components of various complex mixtures, including petroleum fractions, biofuels, and environmental samples.[1][2] The characterization and quantification of these compounds are crucial in the petrochemical industry for process control and product quality assessment, in environmental science for contaminant fingerprinting, and in pharmaceutical development where cyclic alkane moieties can influence the physicochemical properties of drug candidates.[3][4] The immense isomer complexity of cyclic alkanes in these mixtures presents a significant analytical challenge, often requiring advanced separation and detection techniques to achieve reliable identification and quantification.[3][4]

This application note provides detailed protocols and data presentation guidelines for three powerful analytical methods used to identify and characterize cyclic alkanes in complex matrices: Gas Chromatography-Mass Spectrometry (GC-MS), Comprehensive Two-Dimensional Gas Chromatography (GC×GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a robust and widely used technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. Volatile and semi-volatile components of a mixture are separated based on their boiling points and interaction with a stationary phase in a capillary column. As components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison to spectral libraries.

Experimental Protocol: GC-MS Analysis of Cyclic Alkanes

This protocol is a general guideline and may require optimization based on the specific sample matrix and target analytes.

1. Sample Preparation (Fractionation)

  • Objective: To isolate the branched and cyclic alkane fraction from a complex mixture, removing linear alkanes which can be the major component.

  • a. Perform a preliminary distillation of the complex mixture (e.g., crude oil) to obtain the desired boiling point range fraction (e.g., naphtha, kerosene).[2]

  • b. Use open column chromatography with alumina (B75360) and silica (B1680970) gel to separate the sample into saturated, aromatic, and polar fractions. Elute the saturated fraction containing both linear and cyclic alkanes with n-hexane.[5]

  • c. To remove n-alkanes, employ urea (B33335) adduction. Mix the saturated fraction with a saturated solution of urea in methanol. The linear n-alkanes will form crystalline adducts with urea, while the branched and cyclic alkanes remain in the liquid phase.

  • d. Separate the liquid phase (branched/cyclic fraction) from the solid adducts by filtration.

  • e. Concentrate the branched/cyclic fraction under a gentle stream of nitrogen gas.[5]

  • f. Prepare a 1 mg/mL solution of the concentrated fraction in hexane (B92381) for GC-MS analysis. Add an internal standard (e.g., deuterated alkane) for quantification.[6]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC or similar.[5]

  • Column: DB-5MS capillary column (60 m x 0.32 mm x 0.25 µm film thickness) or equivalent non-polar column.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector: Splitless mode, temperature set to 300 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 4 °C/min to 300 °C.

    • Final hold: 30 minutes at 300 °C.[5]

  • Mass Spectrometer: Thermo DSQ-II MSD or similar.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 600.[5]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

3. Data Analysis

  • a. Identify peaks in the total ion chromatogram (TIC).

  • b. For each peak, analyze the corresponding mass spectrum. Characteristic fragment ions for cyclic alkanes include the molecular ion (M+) and fragments resulting from the loss of alkyl side chains or ring opening. Common fragment ions include m/z 57, 69, 83, 97, etc.[7]

  • c. Compare the obtained mass spectra and retention indices with reference spectra in a database such as the NIST Mass Spectral Library.

  • d. Calculate Kováts retention indices for each component using a homologous series of n-alkanes to aid in identification.[8]

Data Presentation: GC-MS

Quantitative data for identified cyclic alkanes should be summarized in a table for clarity and easy comparison.

Table 1: Representative Cyclic Alkanes Identified by GC-MS

Retention Time (min) Identified Compound Molecular Formula Key Mass Fragments (m/z)
18.2 Methylcyclopentane C6H12 84, 69, 56, 41
22.5 Cyclohexane (B81311) C6H12 84, 69, 56, 42
28.9 Methylcyclohexane C7H14 98, 83, 69, 55
35.4 Ethylcyclohexane C8H16 112, 97, 83, 69, 55

| 41.8 | Decalin (Decahydronaphthalene) | C10H18 | 138, 123, 109, 95, 81 |

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Complex Mixture (e.g., Crude Oil) Prep2 Fractionation (Distillation, Column Chromatography) Prep1->Prep2 Prep3 n-Alkane Removal (Urea Adduction) Prep2->Prep3 Prep4 Concentrated Cyclic/Branched Fraction Prep3->Prep4 GC_Inject Injection Prep4->GC_Inject GC_Separation GC Separation (DB-5MS Column) GC_Inject->GC_Separation MS_Detection MS Detection (EI, Scan m/z 50-600) GC_Separation->MS_Detection Data1 Total Ion Chromatogram (TIC) MS_Detection->Data1 Data2 Mass Spectra Analysis Data1->Data2 Data3 Library Search & Retention Index Matching Data2->Data3 Data4 Compound Identification Data3->Data4 Report Final Report & Data Table Data4->Report

Caption: Workflow for cyclic alkane analysis using GC-MS.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Principle: Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC.[9][10] The sample is subjected to two independent separation stages using two different columns connected by a modulator.[9] The first-dimension column is typically a standard non-polar column, while the second-dimension column is shorter and contains a different stationary phase (e.g., polar), providing an orthogonal separation mechanism.[9] This results in a structured two-dimensional chromatogram where compounds of similar chemical classes (e.g., paraffins, naphthenes, aromatics) group together, simplifying identification in highly complex mixtures.[4]

Experimental Protocol: GC×GC-MS/FID Analysis

This protocol describes a setup with dual detection (MS and FID) for comprehensive identification and quantification.[11][12]

1. Sample Preparation

  • Prepare the sample as described in the GC-MS protocol (Section 1.1). No prior fractionation is strictly necessary due to the high separation power of GC×GC, but it can improve results for trace analysis.[4]

  • Dilute the sample in a suitable solvent (e.g., hexane) and add internal standards for quantification.

2. GC×GC Instrumentation and Conditions

  • Gas Chromatograph: Shimadzu GC2010 Plus or similar system equipped for GC×GC.[12]

  • First Dimension (1D) Column: Non-polar, e.g., 30 m x 0.25 mm x 0.25 µm (e.g., Rxi-5Sil MS).

  • Second Dimension (2D) Column: Polar, e.g., 2 m x 0.15 mm x 0.15 µm (e.g., Rxi-17Sil MS).

  • Modulator: Thermal modulator (e.g., ZX1 from Zoex).[11][12]

  • Modulation Period: 6 seconds.

  • Carrier Gas: Helium, constant pressure mode.

  • Injector: Split/splitless, 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 310 °C.

    • Final hold: 10 minutes.

  • Detector Splitter: Four-port splitter to direct effluent to both MS and FID detectors simultaneously.[11][12]

  • Detectors:

    • Mass Spectrometer (MS): Quadrupole MS (e.g., GCMS-QP2020), scanning m/z 45-500.[11][12]

    • Flame Ionization Detector (FID): 320 °C, for quantification.[11]

3. Data Analysis

  • a. Process the raw data using specialized software (e.g., GCImage).[11]

  • b. Generate a 2D contour plot, where the x-axis represents the 1D retention time (boiling point separation) and the y-axis represents the 2D retention time (polarity-based separation).

  • c. Identify the structured groups of compounds (e.g., n-alkanes, iso-alkanes, cycloalkanes, aromatics).[11]

  • d. For individual "blobs" (peaks) in the 2D plot, extract the mass spectrum for identification against libraries.

  • e. Quantify each component by integrating the volume of the corresponding blob in the 2D GC×GC-FID chromatogram.[11]

Data Presentation: GC×GC

Summarize the group-type analysis results in a table.

Table 2: Group-Type Quantification of a Naphtha Sample by GC×GC-FID

Hydrocarbon Class Abbreviation Carbon Number Range Weight %
n-Paraffins n-P C5 - C12 25.3
iso-Paraffins i-P C5 - C12 30.1
Cyclic Alkanes (Naphthenes) N C5 - C12 35.5
Aromatics A C6 - C12 9.1

| Total | | | 100.0 |

Visualization: GC×GC Workflow

GCxGC_Workflow cluster_analysis GCxGC System cluster_detection Dual Detection cluster_data Data Processing Input Complex Mixture Injector Injector Input->Injector Col1 1D Column (Non-polar) Injector->Col1 Modulator Thermal Modulator Col1->Modulator Col2 2D Column (Polar) Modulator->Col2 Splitter Detector Splitter Col2->Splitter Detector_MS Mass Spectrometer (MS) (Identification) Splitter->Detector_MS Detector_FID Flame Ionization Detector (FID) (Quantification) Splitter->Detector_FID Data1 Generate 2D Contour Plot Detector_MS->Data1 Detector_FID->Data1 Data2 Identify Compound Groups Data1->Data2 Data3 Blob Integration (FID) & MS Library Search Data2->Data3 Data4 Identification & Quantification Report Data3->Data4

Caption: Workflow for GCxGC analysis with dual MS/FID detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an indispensable tool for unambiguous structure elucidation. It relies on the magnetic properties of atomic nuclei (commonly ¹H and ¹³C). In a magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing detailed information about the molecular structure. For cyclic alkanes, ¹³C NMR is particularly powerful as the number of signals corresponds to the number of unique carbon atoms, revealing the molecule's symmetry.[13] 2D NMR techniques, like COSY (Correlation Spectroscopy), can establish connectivity between adjacent protons, aiding in the structural assignment of complex isomers.[14]

Experimental Protocol: NMR Analysis of Cyclic Alkanes

1. Sample Preparation

  • The sample must be isolated and purified to a high degree for unambiguous structural analysis. Preparative GC can be used to isolate individual cyclic alkane isomers from the fractionated mixture obtained previously.[5]

  • Dissolve approximately 5-10 mg of the isolated compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Data Acquisition

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Probes: Standard 5 mm broadband probe.

  • Experiments to run:

    • ¹H NMR: Standard proton spectrum to observe proton environments.

    • ¹³C NMR: Standard carbon spectrum (proton-decoupled) to observe unique carbon environments.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).

    • 2D ¹H-¹H COSY: Identifies proton-proton spin couplings, revealing H-C-C-H connectivities.

3. Data Analysis

  • a. Process the raw FID (Free Induction Decay) data using appropriate software (e.g., TopSpin, MestReNova). This involves Fourier transformation, phase correction, and baseline correction.

  • b. Analyze the ¹³C NMR spectrum. The number of signals indicates the number of chemically non-equivalent carbons. For example, the highly symmetric cyclohexane shows only one signal in its ¹³C NMR spectrum.[13]

  • c. Analyze the ¹H NMR spectrum. Chemical shifts for cycloalkanes typically appear in the highly shielded region (approx. 0.5-2.0 ppm).[15][16]

  • d. Use the COSY spectrum to trace the connectivity of the carbon skeleton through the proton couplings.

  • e. Combine all spectral information (¹H, ¹³C, DEPT, COSY) to deduce the complete structure of the cyclic alkane.

Data Presentation: NMR

NMR data is best presented by listing the chemical shifts and multiplicities for each unique nucleus.

Table 3: NMR Data for Methylcyclohexane in CDCl₃

Nucleus Experiment Chemical Shift (δ, ppm) Multiplicity / DEPT Signal Assignment
¹H ¹H NMR 0.85 Doublet -CH₃
1.18 - 1.75 Multiplet Ring Protons
¹³C ¹³C NMR / DEPT 23.2 CH₃ (Positive) -CH₃
26.7 CH₂ (Negative) C3, C5
33.2 CH (Positive) C1
35.8 CH₂ (Negative) C2, C6

| | | 26.0 | CH₂ (Negative) | C4 |

Visualization: NMR Structure Elucidation Workflow

NMR_Workflow cluster_acq NMR Data Acquisition cluster_analysis Spectral Analysis Input Isolated Cyclic Alkane (from Prep-GC) H1 1D ¹H NMR Input->H1 C13 1D ¹³C NMR Input->C13 DEPT DEPT-135 Input->DEPT COSY 2D ¹H-¹H COSY Input->COSY Analysis2 ¹H: Analyze chemical shifts & splitting patterns H1->Analysis2 Analysis1 ¹³C: Determine number of unique carbons & types (DEPT) C13->Analysis1 DEPT->Analysis1 Analysis3 COSY: Establish H-H connectivity COSY->Analysis3 Analysis4 Integrate all data Analysis1->Analysis4 Analysis2->Analysis4 Analysis3->Analysis4 Output Unambiguous Structure Determination Analysis4->Output

Caption: Workflow for structural elucidation of cyclic alkanes via NMR.

Inter-Method Relationships

The choice of analytical method depends on the specific goals of the analysis, such as screening, detailed characterization, or structural confirmation. These methods are often used in a complementary fashion.

Logical_Relationships cluster_info Information Provided GCMS GC-MS GCxGC GCxGC GCMS->GCxGC Increased Resolution Screening Screening & Identification GCMS->Screening NMR NMR Spectroscopy GCxGC->NMR Isolate for Structure Proof Comprehensive Comprehensive Profiling & Quantification GCxGC->Comprehensive Structure Unambiguous Structure Elucidation NMR->Structure

Caption: Logical relationships between analytical methods.

Conclusion

The identification of cyclic alkanes in complex mixtures requires a strategic application of advanced analytical techniques.

  • GC-MS serves as a fundamental tool for the initial identification and screening of known cyclic alkanes.

  • GC×GC offers superior resolving power, making it the method of choice for comprehensive profiling and group-type quantification in highly complex samples like petroleum distillates.[11][12]

  • NMR Spectroscopy provides the definitive structural information required for the unambiguous identification of novel or isomeric cyclic alkanes, although it requires isolation of the pure compound.[13][17]

By combining these methods, researchers can effectively tackle the analytical challenges posed by complex mixtures, leading to a thorough understanding of their cyclic alkane composition.

References

Application Notes and Protocols: 1,2,4-Trimethylcyclopentane as a Potential Biomarker in Geochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of geochemical exploration and paleoenvironmental reconstruction, molecular fossils, or biomarkers, serve as invaluable tools for deciphering the Earth's history. These organic compounds, preserved in sediments and petroleum, retain the basic carbon skeleton of their biological precursors, offering insights into the organisms and depositional conditions of the past. While well-established biomarkers like hopanes and steranes are routinely used, the potential of low molecular weight cyclic alkanes, such as 1,2,4-trimethylcyclopentane, as indicators of specific biological inputs or diagenetic pathways is an emerging area of interest.

This document provides a detailed overview of the analytical methodologies required to investigate the potential of this compound as a geochemical biomarker. It outlines protocols for the extraction, isolation, and identification of this compound from geological matrices and presents a framework for data interpretation. While the direct correlation of this compound to specific precursors or environments is still a subject of ongoing research, the protocols described herein provide a robust foundation for such investigations.

Data Presentation: A Framework for Quantitative Analysis

To systematically evaluate the potential of this compound as a biomarker, quantitative data from various samples must be organized for comparative analysis. The following tables provide a template for presenting such data, which would be populated with results from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Table 1: Abundance of this compound in Source Rock Extracts

Sample IDFormationLithologyTotal Organic Carbon (TOC) (%)This compound (ng/g TOC)Other Relevant Biomarker Ratios (e.g., Pr/Ph)
SRK-001Green RiverShale15.2Data to be populatedData to be populated
SRK-002WoodfordShale8.5Data to be populatedData to be populated
SRK-003Eagle FordMarl4.1Data to be populatedData to be populated

Pr/Ph: Pristane/Phytane ratio, an indicator of redox conditions.

Table 2: Distribution of this compound in Crude Oil Samples

Oil Sample IDReservoirAPI GravityThis compound (µg/g oil)Isomer Ratio (e.g., 1,2,4-/1,2,3-TMCp)Thermal Maturity Parameter (e.g., Ts/Tm)
OIL-APermian Basin42Data to be populatedData to be populatedData to be populated
OIL-BNorth Sea35Data to be populatedData to be populatedData to be populated
OIL-CGulf of Mexico28Data to be populatedData to be populatedData to be populated

TMCp: Trimethylcyclopentane. Ts/Tm: Trisnorhopane maturity parameter.

Experimental Protocols

The following protocols detail the key experimental procedures for the analysis of this compound in geological samples. These methods are based on established techniques for biomarker analysis.[1]

Protocol 1: Extraction of Bitumen from Source Rocks

Objective: To extract the soluble organic matter (bitumen), which contains the target biomarkers, from sedimentary rock samples.

Materials:

  • Powdered rock sample (approx. 100g)

  • Dichloromethane (DCM) and Methanol (MeOH) (93:7 v/v)

  • Soxhlet extraction apparatus

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

  • Glass vials

Procedure:

  • Accurately weigh approximately 100g of the powdered rock sample and place it into a cellulose extraction thimble.

  • Place the thimble into the Soxhlet extractor.

  • Fill a round-bottom flask with a 93:7 (v/v) mixture of DCM and methanol.

  • Assemble the Soxhlet apparatus and extract the sample for 72 hours.

  • After extraction, allow the apparatus to cool.

  • Transfer the solvent containing the extracted bitumen to a clean round-bottom flask.

  • Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Transfer the concentrated bitumen extract to a pre-weighed vial and dry under a gentle stream of nitrogen.

  • Determine the total extract yield by weight.

Protocol 2: Fractionation of Bitumen by Column Chromatography (SARA Analysis)

Objective: To separate the bitumen into saturate, aromatic, resin, and asphaltene (SARA) fractions. The target compound, this compound, will be in the saturate fraction.

Materials:

Procedure:

  • Precipitate the asphaltenes by dissolving the bitumen extract in an excess of n-pentane (40:1 v/w) and allowing it to stand for 24 hours in the dark.

  • Filter the mixture to separate the soluble maltenes from the precipitated asphaltenes.

  • Concentrate the maltene fraction using a rotary evaporator.

  • Prepare a chromatography column with activated silica gel slurried in hexane.

  • Load the maltene fraction onto the top of the column.

  • Elute the saturate fraction with hexane.

  • Elute the aromatic fraction with a mixture of hexane and DCM.

  • Elute the resin fraction with a mixture of DCM and methanol.

  • Collect each fraction in a separate, pre-weighed vial.

  • Evaporate the solvent from each fraction under a gentle stream of nitrogen and determine the weight of each fraction.

Protocol 3: GC-MS Analysis of the Saturate Fraction

Objective: To identify and quantify this compound in the saturate fraction.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 280°C

  • Carrier Gas: Helium, constant flow.

  • Oven Program: 40°C (hold 2 min) to 300°C at 4°C/min (hold 20 min).

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Procedure:

  • Dissolve a known amount of the saturate fraction in a suitable solvent (e.g., hexane).

  • Inject an aliquot of the sample into the GC-MS system.

  • Acquire the data in full scan mode.

  • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard and library data. Key mass fragments for trimethylcyclopentanes can be monitored.

  • For quantification, prepare a calibration curve using a certified standard of this compound.

  • Analyze the samples in SIM mode, monitoring characteristic ions of this compound (e.g., m/z 97, 83, 69, 55) to enhance sensitivity and accuracy.

  • Calculate the concentration of this compound in the original sample based on the calibration curve and the initial sample weight.

Visualizations

Logical Relationship: Potential Origin and Diagenesis of this compound

The following diagram illustrates a hypothetical pathway for the formation of this compound from a biological precursor. While the specific precursor is currently unknown, it is likely derived from the lipid fraction of microorganisms.

cluster_0 Biological Precursor cluster_1 Sedimentary Environment cluster_2 Geological Record Microbial Lipids Microbial Lipids Diagenesis Diagenesis Microbial Lipids->Diagenesis Deposition Defunctionalization Defunctionalization Diagenesis->Defunctionalization Cyclization Cyclization Defunctionalization->Cyclization Isomerization Isomerization Cyclization->Isomerization This compound This compound Isomerization->this compound Preservation

Caption: Hypothetical diagenetic pathway of this compound.

Experimental Workflow: From Sample to Analysis

This diagram outlines the complete workflow for the analysis of this compound from a source rock sample.

Source Rock Sample Source Rock Sample Soxhlet Extraction Soxhlet Extraction Source Rock Sample->Soxhlet Extraction Bitumen Extract Bitumen Extract Soxhlet Extraction->Bitumen Extract SARA Fractionation SARA Fractionation Bitumen Extract->SARA Fractionation Saturate Fraction Saturate Fraction SARA Fractionation->Saturate Fraction GC-MS Analysis GC-MS Analysis Saturate Fraction->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: Analytical workflow for biomarker analysis.

Conclusion

The investigation of novel biomarkers is crucial for advancing our understanding of Earth's history and for improving the efficiency of hydrocarbon exploration. While the role of this compound as a specific biomarker is yet to be definitively established, the analytical framework presented here provides a comprehensive guide for researchers to explore its potential. By systematically applying these protocols and carefully interpreting the quantitative data, the geochemical significance of this and other low molecular weight cyclic alkanes can be elucidated, potentially unlocking new insights into ancient biological systems and their geological preservation.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 1,2,4-Trimethylcyclopentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the challenging separation of 1,2,4-trimethylcyclopentane isomers. This resource is designed for researchers, scientists, and professionals in drug development and related fields who encounter difficulties in isolating specific stereoisomers of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your separation experiments.

Challenges in Separating this compound Isomers

The primary challenge in separating isomers of this compound lies in their very similar physicochemical properties. As stereoisomers, they share the same molecular weight and elemental composition, leading to nearly identical boiling points and polarities. This makes conventional separation techniques like simple distillation inefficient.

Key difficulties include:

  • Close Boiling Points: The boiling points of the different stereoisomers are extremely close, often differing by only a few degrees or even fractions of a degree. This makes separation by fractional distillation a significant challenge, requiring columns with very high theoretical plate counts.

  • Similar Polarities: The isomers exhibit very similar polarities, which complicates separation by chromatographic techniques. Achieving baseline separation in gas chromatography (GC) or high-performance liquid chromatography (HPLC) requires careful optimization of column stationary phase, temperature gradients, and mobile phase composition.

  • Azeotrope Formation: Mixtures of these isomers can potentially form azeotropes, which are mixtures that have a constant boiling point and composition throughout distillation. This phenomenon makes separation by conventional distillation impossible.[1] Extractive or azeotropic distillation may be required to break the azeotrope.[2][3]

Quantitative Data: Physical Properties of this compound Isomers

A clear understanding of the subtle differences in the physical properties of the isomers is crucial for developing effective separation strategies. The following table summarizes available data for various stereoisomers of this compound.

Isomer ConfigurationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Normal Boiling Point (°C)
(1α,2α,4β)-4850-28-6C₈H₁₆112.21112.4
(1α,2β,4α)-16883-48-0C₈H₁₆112.21109.3 - 112.8
trans,cis-16883-48-0C₈H₁₆112.21Not specified
cis,cis,trans-4850-28-6C₈H₁₆112.21Not specified

Data sourced from NIST Chemistry WebBook and PubChem.[4][5][6][7][8] Note: Boiling point ranges may be due to variations in experimental measurements or the presence of isomeric mixtures.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the separation of this compound isomers.

Gas Chromatography (GC) Troubleshooting

Q1: Why am I seeing poor peak resolution or co-elution of my isomers in the gas chromatogram?

A1: This is a common issue due to the similar properties of the isomers. Here are several troubleshooting steps:

  • Optimize the Temperature Program: A slow temperature ramp (e.g., 1-2 °C/min) can significantly improve separation. A lower initial oven temperature can also enhance the resolution of early-eluting peaks.

  • Select the Right Column: For non-polar analytes like trimethylcyclopentanes, a non-polar or slightly polar stationary phase is often a good starting point. Consider using a longer column (e.g., > 60 m) or a column with a thicker film to increase retention and improve separation.

  • Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen). A lower-than-optimal flow rate can sometimes improve the separation of closely eluting peaks.

  • Inspect for System Contamination: Contamination in the injector liner or the head of the column can lead to peak tailing and broadening, which will degrade resolution. Regularly inspect and clean or replace these components.[9][10]

Q2: My peaks are tailing. What could be the cause?

A2: Peak tailing can be caused by several factors:

  • Active Sites: Active sites in the injector liner, on the column, or in the detector can interact with the analytes, causing tailing. Using deactivated liners and columns is crucial.

  • Column Overload: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or using a higher split ratio.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to dead volume and peak tailing.[11][12]

Distillation Troubleshooting

Q1: I'm not achieving any separation with fractional distillation. Why?

A1: The extremely close boiling points of the isomers make simple fractional distillation very difficult.

  • Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to effect the separation. A longer, packed column (e.g., Vigreux or Raschig rings) is necessary.

  • Azeotrope Formation: It is possible that your mixture forms an azeotrope. In this case, you will not be able to separate the components by conventional distillation. You may need to consider extractive or azeotropic distillation.[1]

Q2: How can I improve my distillation separation?

A2: To improve the separation of close-boiling isomers by distillation:

  • Increase Reflux Ratio: A higher reflux ratio increases the number of vaporization-condensation cycles, which can improve separation.

  • Use a High-Efficiency Column: Employ a fractionating column with a high number of theoretical plates.

  • Consider Extractive Distillation: This technique involves adding a high-boiling solvent to the mixture to alter the relative volatilities of the isomers, making them easier to separate.[13][14][15][16][17]

  • Explore Azeotropic Distillation: This method involves adding a component that forms a new, lower-boiling azeotrope with one of the isomers, allowing it to be distilled off.[2][3][18]

Experimental Protocols

Gas Chromatography (GC) Method for Isomer Separation

This protocol provides a starting point for developing a GC method for the separation of this compound isomers. Optimization will likely be required based on your specific instrument and isomer mixture. This protocol is adapted from a method for separating trimethylcyclohexane isomers.[19]

1. Sample Preparation:

  • Prepare a 100 µg/mL solution of the this compound isomer mixture in n-hexane.

2. GC System and Conditions:

  • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID).
  • Column: A non-polar capillary column (e.g., 100% dimethylpolysiloxane) with dimensions of 60 m x 0.25 mm ID x 0.25 µm film thickness.
  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 5 minutes.
  • Ramp: 1°C/min to 100°C.
  • Hold at 100°C for 2 minutes.
  • Detector: FID at 280°C.
  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the different isomers based on their retention times. Relative peak areas can be used for quantification.

Visualizations

Logical Workflow for Troubleshooting GC Peak Resolution

GC_Troubleshooting start Poor Peak Resolution check_temp Optimize Temperature Program (Slower Ramp, Lower Initial Temp) start->check_temp check_column Evaluate GC Column (Stationary Phase, Length, Film Thickness) check_temp->check_column If no improvement resolution_ok Resolution Improved check_temp->resolution_ok Success check_flow Verify Carrier Gas Flow Rate check_column->check_flow If no improvement check_column->resolution_ok Success check_system Inspect for System Contamination (Liner, Column Head) check_flow->check_system If no improvement check_flow->resolution_ok Success check_system->resolution_ok Success

Caption: A logical workflow for troubleshooting poor peak resolution in the GC analysis of this compound isomers.

Decision Pathway for Separation Method Selection

Separation_Method_Selection start Separation of this compound Isomers analytical Analytical Scale? start->analytical gc_hplc Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analytical->gc_hplc Yes preparative Preparative Scale analytical->preparative No success Successful Separation gc_hplc->success distillation Fractional Distillation (High-Efficiency Column) preparative->distillation azeotrope Azeotrope Forms? distillation->azeotrope extractive_dist Extractive or Azeotropic Distillation azeotrope->extractive_dist Yes azeotrope->success No (with high efficiency) extractive_dist->success

Caption: A decision-making diagram for selecting an appropriate method for the separation of this compound isomers based on the desired scale of separation.

References

Technical Support Center: Optimizing the Synthesis of 1,2,4-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,4-trimethylcyclopentane. This resource is designed for researchers, scientists, and professionals in drug development to assist in optimizing reaction yields and troubleshooting common experimental issues. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is through the catalytic hydrogenation of 1,2,4-trimethylcyclopentene. This method involves the addition of hydrogen across the double bond of the cyclopentene (B43876) ring in the presence of a metal catalyst, leading to the desired saturated cycloalkane. Other potential, though less direct, routes include intramolecular cyclization of appropriately substituted alkane precursors and Grignard reactions, though these often involve more complex synthetic pathways and potential for side reactions.

Q2: I am experiencing very low yields in my hydrogenation reaction. What are the most likely causes?

A2: Low yields in the catalytic hydrogenation of 1,2,4-trimethylcyclopentene can stem from several factors. The most common culprits include:

  • Catalyst Inactivity: The catalyst (e.g., Palladium on carbon, Platinum oxide) may be old, poisoned, or improperly activated.

  • Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure to proceed efficiently, especially with substituted alkenes.

  • Poor Solvent Quality: The presence of moisture or other impurities in the solvent can deactivate the catalyst.

  • Inadequate Mixing: Poor agitation can lead to inefficient contact between the substrate, hydrogen, and catalyst.

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

Q3: How can I effectively purify the final this compound product?

A3: Purification of this compound from the reaction mixture typically involves a multi-step process. After filtering out the solid catalyst, the crude product is usually subjected to an aqueous workup to remove any soluble byproducts. Final purification is often achieved through fractional distillation to separate the desired product from any remaining starting material, solvent, and other impurities with different boiling points. For highly pure samples, preparative gas chromatography can be employed.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Conversion of 1,2,4-Trimethylcyclopentene
Potential Cause Troubleshooting Steps
Catalyst Poisoning Ensure all glassware is scrupulously clean. Use high-purity, degassed solvents. If sulfur-containing compounds were used in previous steps, ensure they are completely removed as they are potent catalyst poisons. Consider using a fresh batch of catalyst.
Inactive Catalyst Use a fresh, high-quality catalyst. If using Pd/C, ensure it has been properly stored under an inert atmosphere. For PtO₂, ensure it is pre-reduced in the reaction solvent under a hydrogen atmosphere before adding the substrate.
Insufficient Hydrogen Pressure If using a balloon, ensure it is adequately filled and that there are no leaks in the system. For more stubborn reactions, consider using a Parr shaker or a similar hydrogenation apparatus that allows for higher and more controlled hydrogen pressures.
Poor Mass Transfer Increase the stirring rate to ensure the catalyst is well-suspended and that there is efficient gas-liquid mixing. A larger reaction flask can also increase the surface area for gas exchange.
Low Reaction Temperature Gently warm the reaction mixture. While many hydrogenations proceed at room temperature, some substituted alkenes require mild heating to increase the reaction rate. Monitor the temperature carefully to avoid side reactions.
Problem 2: Formation of Unexpected Side Products
Potential Cause Troubleshooting Steps
Isomerization of the Double Bond This can sometimes occur before hydrogenation. Ensure the reaction is run under optimal conditions from the start. Analysis of the crude product by GC-MS can help identify isomeric impurities.
Over-reduction or Ring Opening While less common for simple alkenes, aggressive reaction conditions (very high pressure and temperature) can sometimes lead to undesired side reactions. Use the mildest conditions that afford a reasonable reaction rate.
Solvent-Related Impurities Ensure the solvent is of high purity and inert under the reaction conditions. For example, using an alcohol solvent at elevated temperatures could potentially lead to ether formation as a minor side product.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 1,2,4-Trimethylcyclopentene

This protocol provides a general procedure for the synthesis of this compound. Optimal conditions may vary depending on the specific stereoisomer of the starting material and the desired stereoisomer of the product.

Materials:

  • 1,2,4-Trimethylcyclopentene

  • Palladium on carbon (10 wt. % Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol (B145695) (anhydrous) or Ethyl Acetate (B1210297) (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., a round-bottom flask with a balloon of hydrogen, or a Parr hydrogenation apparatus)

Procedure:

  • Catalyst and Solvent Addition: In a round-bottom flask equipped with a magnetic stir bar, add the catalyst (typically 5-10 mol% relative to the substrate) under a stream of inert gas. Add the anhydrous solvent (e.g., ethanol).

  • System Purge: Seal the flask and purge the system with hydrogen gas. This is typically achieved by evacuating the flask under vacuum and then back-filling with hydrogen. Repeat this cycle 3-5 times to ensure an oxygen-free atmosphere.

  • Substrate Addition: Dissolve the 1,2,4-trimethylcyclopentene in a small amount of the reaction solvent and add it to the reaction flask via syringe.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by a balloon or a regulator on a gas cylinder).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or ¹H NMR to observe the disappearance of the alkene signal.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical reaction parameters and their impact on the yield of this compound.

Parameter Condition A Condition B Condition C Expected Outcome
Catalyst 10% Pd/CPtO₂5% Ru/CPd/C and PtO₂ are generally effective. Ru/C may require higher pressures.
Pressure 1 atm (balloon)50 psi100 psiHigher pressure generally leads to faster reaction rates and higher yields.
Temperature 25 °C50 °C75 °CIncreased temperature can increase the rate but may also lead to side reactions.
Solvent EthanolEthyl AcetateHexanePolar solvents like ethanol and ethyl acetate are commonly used and often give good results.
Yield (%) VariesVariesVariesYields are typically high (>90%) under optimized conditions.

Visualizations

Experimental Workflow for Optimizing Hydrogenation Yield

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis prep_catalyst Prepare Catalyst (e.g., 10% Pd/C) setup_flask Add Catalyst and Solvent to Reaction Flask prep_catalyst->setup_flask prep_substrate Prepare Substrate Solution (1,2,4-Trimethylcyclopentene in Solvent) add_substrate Add Substrate Solution prep_substrate->add_substrate purge_system Purge with H₂ setup_flask->purge_system purge_system->add_substrate run_reaction Run Reaction (Stir under H₂ atmosphere) add_substrate->run_reaction monitor Monitor Progress (GC-MS / NMR) run_reaction->monitor monitor->run_reaction Incomplete filter_catalyst Filter Catalyst monitor->filter_catalyst Complete concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify by Distillation concentrate->purify analyze_product Analyze Final Product (Purity and Yield) purify->analyze_product

Caption: Workflow for optimizing the yield of this compound synthesis.

Troubleshooting Logic for Low Hydrogenation Yield

troubleshooting_low_yield start Low Yield? check_catalyst Catalyst Issue? start->check_catalyst check_conditions Reaction Conditions? check_catalyst->check_conditions No solution_catalyst Use fresh catalyst Pre-activate if necessary check_catalyst->solution_catalyst Yes check_substrate Substrate/Solvent Purity? check_conditions->check_substrate Other solution_pressure Increase H₂ pressure check_conditions->solution_pressure Pressure Low? solution_mixing Increase stirring rate check_conditions->solution_mixing Mixing Poor? solution_purity Purify substrate Use dry, degassed solvent check_substrate->solution_purity Yes end Yield Optimized check_substrate->end No solution_catalyst->end solution_pressure->end solution_mixing->end solution_purity->end

Caption: Troubleshooting flowchart for low yield in hydrogenation.

Technical Support Center: Optimizing GC-MS Resolution of Trimethylcyclopentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of trimethylcyclopentane isomers. This resource provides troubleshooting guidance, detailed experimental protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve co-elution issues and improve the separation of these challenging isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate trimethylcyclopentane isomers?

The primary challenge in separating trimethylcyclopentane isomers arises from their very similar physical and chemical properties, including close boiling points and mass spectra. This similarity leads to a high likelihood of co-elution, where multiple isomers exit the GC column at or near the same time, making individual identification and quantification difficult.[1][2] Achieving separation requires a highly efficient and selective chromatographic system.

Q2: What is the most critical factor for separating these isomers?

The stationary phase of the GC column is the most crucial factor for achieving separation.[1][3] The principle of "like dissolves like" applies; for non-polar analytes like trimethylcyclopentane isomers, a non-polar stationary phase is the best starting point.[4] However, subtle structural differences may necessitate exploring phases with different selectivities to enhance resolution.[5]

Q3: How does the GC oven temperature program impact the separation of isomers?

Temperature programming is essential for analyzing mixtures with a range of boiling points.[6][7] For closely eluting isomers, the temperature program, particularly the ramp rate, significantly affects resolution.[8] A slower temperature ramp rate provides more time for the analytes to interact with the stationary phase, which can improve separation.[1][8] The initial oven temperature is also critical; it should be low enough to allow for proper focusing of the analytes at the head of the column.[1]

Q4: Can changing the GC column dimensions improve resolution?

Yes, column dimensions play a significant role in separation efficiency.[9]

  • Longer Column: Doubling the column length can increase resolution by approximately 40% by increasing the number of theoretical plates.[1]

  • Smaller Internal Diameter (ID): Reducing the column's internal diameter (e.g., from 0.25 mm to 0.18 mm) enhances efficiency and can lead to better separation.[1][4]

  • Thinner Film Thickness: A thinner stationary phase film can result in sharper peaks and improved resolution, especially for highly retained compounds.[9]

Q5: What is the role of the carrier gas flow rate in isomer separation?

The carrier gas flow rate affects the efficiency of the separation.[1] Flow rates that are too high or too low can lead to peak broadening and reduced resolution.[1][8] Optimizing the flow rate is crucial for achieving the best performance from your GC column.[8] Using hydrogen as a carrier gas can sometimes improve efficiency at higher linear velocities compared to helium.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of trimethylcyclopentane isomers.

Issue 1: Poor Resolution and Peak Co-elution

Symptoms:

  • Peaks are not baseline separated.

  • A shoulder is visible on a peak, suggesting the presence of more than one compound.[11]

  • Mass spectral analysis across a single chromatographic peak shows varying ion ratios, indicating multiple co-eluting compounds.[11][12]

Potential Causes and Solutions:

Potential Cause Solution
Inadequate Column Selectivity The stationary phase is not suitable for separating the isomers.[1] Solution: Select a column with a different stationary phase chemistry. While a non-polar phase is a good starting point, a phase with a different selectivity, such as one with a low to mid-polarity, might provide the necessary resolution.[3][5]
Insufficient Column Efficiency The column may be too short, have too large an internal diameter, or the stationary phase may be degraded.[1] Solution: 1. Increase column length: A longer column provides more theoretical plates, enhancing separation.[1] 2. Decrease internal diameter: A smaller ID column increases efficiency.[1] 3. Replace the column: If the column is old or has been subjected to high temperatures or oxygen, it may need replacement.[13]
Sub-optimal Temperature Program The temperature ramp rate is too fast, or the initial temperature is too high.[1] Solution: 1. Lower the initial temperature: This helps focus the analytes at the column head.[14] 2. Decrease the ramp rate: A slower ramp (e.g., 5°C/min instead of 10°C/min) allows for more interaction with the stationary phase, improving separation.[8] An optimal ramp rate is often approximated as 10°C per column void time.[6][14]
Incorrect Carrier Gas Flow Rate The flow rate is outside the optimal range for the column.[1] Solution: Optimize the carrier gas flow rate. The optimal flow rate depends on the carrier gas being used (e.g., Helium, Hydrogen). Consult the column manufacturer's guidelines.[8]
Sample Overload Injecting too much sample can lead to broad, asymmetric peaks.[8][15] Solution: 1. Dilute the sample. 2. Increase the split ratio if using a split injection. 3. Use a column with a higher capacity (larger ID or thicker film), though this may compromise some efficiency.[4][15]
Issue 2: Peak Tailing

Symptoms:

  • The back half of the peak is wider than the front half.

Potential Causes and Solutions:

Potential Cause Solution
Active Sites in the System Active sites in the injector liner, column, or connections can cause polar or active compounds to tail. While trimethylcyclopentanes are non-polar, this can be an issue with other sample components.[16] Solution: 1. Use a deactivated inlet liner. 2. Ensure a high-quality, inert column is being used. [16] 3. Break off a small portion of the column from the inlet side , as this is where active sites often develop.
Column Contamination Non-volatile residues from previous injections can accumulate and cause peak tailing. Solution: 1. Bake out the column at its maximum isothermal temperature limit. 2. Trim the first few centimeters of the column from the inlet end.
Issue 3: Peak Fronting

Symptoms:

  • The front half of the peak is wider than the back half.

Potential Causes and Solutions:

Potential Cause Solution
Column Overload Injecting too much sample is a common cause of fronting.[15] Solution: 1. Reduce the injection volume. 2. Increase the split ratio. 3. Use a column with a higher sample capacity (wider ID or thicker film).[15]
Improper Column Installation The column is not installed correctly in the injector or detector.[15] Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.

Experimental Protocols

Recommended GC-MS Method for Trimethylcyclopentane Isomer Analysis

This protocol provides a starting point for method development. Optimization will likely be required based on your specific sample and instrumentation.

1. Sample Preparation:

  • Prepare a standard mixture of the targeted trimethylcyclopentane isomers in a high-purity solvent like hexane (B92381) or cyclohexane (B81311) at a concentration of approximately 10-100 µg/mL for each isomer.[17]

  • For unknown samples, a 1:100 dilution in the same solvent is a good starting point.[17]

2. GC-MS Instrumentation and Conditions:

Parameter Recommended Setting Rationale for Optimization
GC Column Non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane).[4]The stationary phase is the most critical factor for selectivity.[1] A non-polar phase is best for non-polar analytes.
Column Dimensions 60 m length x 0.25 mm ID, 0.25 µm film thicknessA longer column with a smaller ID will provide higher efficiency and better resolution for complex isomer mixtures.[1]
Carrier Gas Helium or HydrogenHydrogen can provide better efficiency at higher flow rates, potentially shortening analysis time without sacrificing resolution.[10]
Flow Rate 1.0 - 1.5 mL/min (constant flow)An optimized flow rate is crucial for separation efficiency.[1]
Injector Temperature 250 °CShould be hot enough to ensure rapid vaporization of the sample without causing thermal degradation.
Injection Mode Split (e.g., 50:1 or 100:1)A split injection is recommended to avoid column overload and ensure sharp peaks.
Injection Volume 1 µLA smaller injection volume minimizes the risk of peak broadening due to overload.[8]
Oven Temperature Program Initial: 40°C, hold for 2 minRamp: 5°C/min to 150°CHold: 5 minA low initial temperature helps focus analytes. A slow ramp rate is critical for separating closely eluting isomers.[1][6]
MS Transfer Line Temp 280 °CPrevents condensation of analytes before they reach the MS source.
MS Ion Source Temp 230 °CStandard temperature for electron ionization.
Mass Range m/z 40-200Captures the molecular ion and characteristic fragment ions of trimethylcyclopentanes.

3. Data Analysis:

  • Peak Identification: Identify the peaks corresponding to each trimethylcyclopentane isomer by comparing their retention times with those of the known standards. Due to very similar mass spectra, retention time is the primary identifier.

  • Quantification: Create a calibration curve for each isomer by plotting the peak area against the concentration of the calibration standards. Determine the concentration of each isomer in the unknown samples using the regression equation from the calibration curve.[16]

Visualizations

G start Start: Poor Isomer Resolution check_column Is the column appropriate? (Non-polar, high efficiency) start->check_column change_column Select a longer column or one with a smaller ID. Consider a different stationary phase. check_column->change_column No optimize_temp Is the temperature program optimized? check_column->optimize_temp Yes change_column->optimize_temp adjust_temp Decrease initial temperature. Reduce ramp rate (e.g., to 2-5 °C/min). optimize_temp->adjust_temp No check_flow Is the carrier gas flow rate optimal? optimize_temp->check_flow Yes adjust_temp->check_flow adjust_flow Adjust flow rate to column manufacturer's recommendation. check_flow->adjust_flow No check_injection Is there evidence of sample overload? check_flow->check_injection Yes adjust_flow->check_injection adjust_injection Dilute sample or increase split ratio. check_injection->adjust_injection Yes end Resolution Improved check_injection->end No adjust_injection->end

Caption: Troubleshooting workflow for improving GC-MS resolution.

G prep 1. Sample Preparation (Dilution in Hexane) inject 2. GC Injection (Split Mode) prep->inject separate 3. Chromatographic Separation (Capillary Column & Temp Program) inject->separate ionize 4. Ionization & Mass Analysis (EI Source & Mass Analyzer) separate->ionize detect 5. Detection (Electron Multiplier) ionize->detect data 6. Data Acquisition & Analysis (Peak ID & Quantification) detect->data

Caption: General experimental workflow for GC-MS analysis.

References

Technical Support Center: Troubleshooting Peak Co-elution in 1,2,4-Trimethylcyclopentane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak co-elution issues during the gas chromatographic (GC) analysis of 1,2,4-Trimethylcyclopentane. The following question-and-answer format directly addresses specific challenges to help you resolve them effectively in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a single, broad, or asymmetric peak where I expect to see this compound. What could be the cause?

A1: This is a classic sign of peak co-elution. In the analysis of this compound, this issue commonly arises due to the presence of its stereoisomers and other C8 hydrocarbons with similar boiling points and polarities. These compounds may not be adequately separated by the gas chromatography column under the current analytical conditions. The principle of "like dissolves like" governs separation in GC, and compounds with similar physicochemical properties will interact with the stationary phase in a similar manner, leading to similar retention times.[1][2]

Q2: What are the likely compounds co-eluting with my this compound peak?

A2: The most probable co-eluents are other isomers of trimethylcyclopentane (e.g., cis/trans isomers) and other C8 hydrocarbons. Due to their similar molecular weights and structures, these compounds often have very close retention times on standard non-polar GC columns. Refer to the data table below for a comparison of Kovats retention indices for this compound isomers and other common C8 hydrocarbons on a non-polar stationary phase. A smaller difference in retention indices indicates a higher likelihood of co-elution.

Q3: My current method uses a standard non-polar column (e.g., DB-1, HP-5). Is this appropriate for separating this compound isomers?

A3: While standard non-polar columns are a good starting point for hydrocarbon analysis, they may not provide sufficient selectivity to resolve closely related isomers like those of this compound.[1] Separation on these phases is primarily based on boiling point, and isomers often have very similar boiling points. For enhanced separation of isomers, specialized stationary phases, such as those with liquid crystalline properties, may be necessary as they can provide shape-selective separations.

Q4: How can I confirm that I have a co-elution problem?

A4: If you are using a mass spectrometer (MS) as a detector, you can examine the mass spectrum across the peak . If the mass spectrum is not consistent from the leading edge to the tailing edge of the peak, it is a strong indication of co-elution. A pure compound should exhibit a consistent mass spectrum throughout its elution profile.

Data Presentation: Kovats Retention Indices of this compound Isomers and Potential Co-eluents

The following table summarizes the Kovats retention indices (a measure of retention time relative to n-alkanes) for various this compound isomers and other C8 hydrocarbons on a standard non-polar stationary phase (e.g., 100% dimethylpolysiloxane). Compounds with similar retention indices are more likely to co-elute.

CompoundCAS NumberKovats Retention Index (Non-polar column)
This compound (unspecified isomers)2815-58-9740 - 775
cis,cis,trans-1,2,4-Trimethylcyclopentane4850-28-6768
(1R,2R)-1,2,4-trimethylcyclopentaneNot Available740 - 774
Cyclopentane, 1,2,4-trimethyl-, trans,cis-16883-48-0726 - 759
n-Octane111-65-9800
2,2,4-Trimethylpentane (Isooctane)540-84-1692
2,3,4-Trimethylpentane565-75-3765
2,3-Dimethylhexane584-94-1772
3-Methylheptane589-81-1775
Ethylcyclohexane1678-91-7817

Data compiled from the NIST Chemistry WebBook and PubChem databases.

Experimental Protocols: Troubleshooting Peak Co-elution

This section provides a detailed methodology for resolving peak co-elution in the analysis of this compound.

Objective: To achieve baseline separation of this compound from co-eluting species.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Standard non-polar capillary column (e.g., DB-1, HP-5).

  • Alternative stationary phase columns (e.g., a more polar phase like DB-624 or a shape-selective phase if available).

  • High-purity carrier gas (Helium or Hydrogen).

  • Standard solution of this compound.

  • A mixture of C8 hydrocarbons for retention time comparison (optional but recommended).

Methodology:

  • Initial Assessment (Current Method):

    • Inject the this compound standard using your current GC method.

    • Carefully examine the peak shape. Note any fronting, tailing, or shoulders.

    • If using an MS detector, analyze the mass spectrum across the peak for inconsistencies.

  • Method Optimization - Temperature Program:

    • Lower the Initial Temperature: Start the oven temperature program at a lower initial temperature (e.g., 35-40 °C). This can improve the separation of volatile compounds.

    • Reduce the Ramp Rate: Decrease the temperature ramp rate (e.g., from 10 °C/min to 2-5 °C/min). A slower ramp rate increases the interaction time of the analytes with the stationary phase, often leading to better resolution.

    • Incorporate an Isothermal Hold: Introduce an isothermal hold at a temperature just below the elution temperature of the peak of interest. This can help to sharpen the peak and improve separation from closely eluting compounds.

  • Method Optimization - Carrier Gas Flow Rate:

    • Optimize Linear Velocity: The carrier gas flow rate (or linear velocity) affects column efficiency. For your specific column dimensions, there is an optimal linear velocity that provides the best resolution. Consult your column manufacturer's guidelines.

    • Experiment with Flow Rate: Systematically vary the carrier gas flow rate (e.g., by ± 0.2 mL/min from the current setting) and observe the effect on peak resolution.

  • Stationary Phase Selection:

    • If optimization of the temperature program and flow rate on your non-polar column is unsuccessful, a change in stationary phase is the next logical step.

    • Intermediate Polarity Column: Try a column with a different selectivity, such as a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane). The introduction of different intermolecular interactions can alter the elution order and improve separation.

    • Shape-Selective Column: For isomer separations, a column with a liquid crystalline stationary phase can be highly effective, as it separates molecules based on their shape.

  • Column Dimensions:

    • Longer Column: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve resolution, although it will also increase analysis time.

    • Smaller Internal Diameter: A column with a smaller internal diameter (e.g., 0.18 mm vs. 0.25 mm) can provide higher efficiency and better resolution.

  • Data Analysis and Confirmation:

    • After each modification, inject the standard and compare the chromatogram to the previous runs.

    • Once baseline resolution is achieved, confirm the identity of the this compound peak by comparing its retention time to a known standard or by mass spectral analysis.

Mandatory Visualization

Below is a troubleshooting workflow diagram to guide you through the process of resolving peak co-elution for this compound analysis.

Troubleshooting_Workflow cluster_res2 cluster_res3 cluster_res4 start Start: Peak Co-elution Observed check_peak_shape Examine Peak Shape (Asymmetry, Shoulders?) start->check_peak_shape check_ms Analyze Mass Spectrum Across the Peak check_peak_shape->check_ms confirm_coelution Co-elution Confirmed check_ms->confirm_coelution optimize_temp Optimize Temperature Program (Lower initial T, reduce ramp rate) confirm_coelution->optimize_temp Yes resolution_achieved Baseline Resolution Achieved? optimize_temp->resolution_achieved optimize_flow Optimize Carrier Gas Flow Rate resolution_achieved_2 Baseline Resolution Achieved? optimize_flow->resolution_achieved_2 change_column Change Stationary Phase (e.g., to a more polar or shape-selective column) resolution_achieved_3 Baseline Resolution Achieved? change_column->resolution_achieved_3 adjust_dimensions Adjust Column Dimensions (Longer length, smaller ID) resolution_achieved_4 Baseline Resolution Achieved? adjust_dimensions->resolution_achieved_4 resolution_achieved->optimize_flow No end End: Problem Solved resolution_achieved->end Yes re_evaluate Re-evaluate Problem (Consult further resources) resolution_achieved_2->change_column No resolution_achieved_2->end Yes resolution_achieved_3->adjust_dimensions No resolution_achieved_3->end Yes resolution_achieved_4->end Yes resolution_achieved_4->re_evaluate No

Caption: Troubleshooting workflow for resolving peak co-elution in GC analysis.

References

Technical Support Center: Catalyst Deactivation in 1,2,4-Trimethylcyclopentane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of 1,2,4-Trimethylcyclopentane. The production of this compound, a valuable high-octane gasoline component and potential building block in pharmaceutical synthesis, often relies on bifunctional catalysts, typically a noble metal like platinum supported on an acidic material such as a zeolite or sulfated zirconia. The stability and longevity of these catalysts are critical for efficient and cost-effective production.

Catalyst deactivation in this process is a significant challenge, leading to decreased yield and selectivity. The primary mechanisms of deactivation include coke formation, poisoning of active sites, and thermal degradation (sintering) of the metal component. Understanding these mechanisms is key to effective troubleshooting and catalyst regeneration.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound production?

A1: The synthesis of this compound typically involves the isomerization of C8 cycloalkanes, such as methylcyclohexane, or the alkylation of cyclopentane. For these reactions, bifunctional catalysts are preferred. These catalysts possess both metal sites for hydrogenation/dehydrogenation reactions and acid sites for isomerization and cracking reactions. Common examples include platinum supported on acidic materials like Y-zeolite, ZSM-5, or sulfated zirconia.[1][2]

Q2: What are the primary causes of catalyst deactivation in this process?

A2: The main causes of deactivation for bifunctional catalysts in hydrocarbon processing are:

  • Coke Formation: Carbonaceous deposits, or coke, can form on the catalyst surface, blocking access to active sites. This is a common issue in reactions involving hydrocarbons at elevated temperatures.[3][4]

  • Poisoning: Impurities in the feedstock, such as sulfur and nitrogen compounds, can strongly adsorb to and deactivate the active metal (e.g., platinum) and acid sites.

  • Sintering: At high reaction or regeneration temperatures, the fine metal particles on the support can agglomerate into larger ones, reducing the active surface area and, consequently, the catalyst's activity.[5]

Q3: How can I identify the cause of my catalyst's deactivation?

A3: Identifying the root cause of deactivation often requires a combination of analytical techniques:

  • Temperature-Programmed Oxidation (TPO): This technique can quantify the amount of coke deposited on the catalyst.

  • Surface Area Analysis (BET): A significant decrease in surface area can indicate sintering or pore blockage by coke.

  • Chemisorption: Techniques like CO or H₂ chemisorption can measure the dispersion of the active metal, with a decrease suggesting sintering.

  • X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX): These methods can detect the presence of poisons on the catalyst surface.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Yes, in many cases, deactivated catalysts can be regenerated to recover a significant portion of their initial activity. The regeneration procedure depends on the cause of deactivation. Common methods include:

  • Controlled combustion (calcination): To burn off coke deposits in the presence of a dilute oxygen stream.[6]

  • Oxychlorination: This process can be used to redisperse sintered platinum particles on alumina (B75360) supports.

  • Hydrogen treatment: This can help in reducing the oxidized metal species and removing some types of poisons.[7]

Troubleshooting Guides

Issue 1: Rapid Decrease in Product Yield

Possible CauseDiagnostic StepsRecommended Actions
Catalyst Poisoning Analyze feedstock for impurities like sulfur or nitrogen compounds.Implement a feed purification step (e.g., hydrodesulfurization). Consider using a guard bed to trap poisons before they reach the main reactor.
Coke Formation Perform a Temperature-Programmed Oxidation (TPO) on the spent catalyst to quantify coke.Optimize reaction conditions (e.g., increase hydrogen partial pressure, lower temperature) to minimize coke formation. Implement a regeneration cycle involving controlled coke burn-off.
Thermal Degradation (Sintering) Analyze catalyst particle size via TEM or CO chemisorption.Ensure accurate temperature control in the reactor and during regeneration. Avoid temperature spikes. Consider a catalyst with a more thermally stable support.

Issue 2: Change in Product Selectivity (e.g., increased cracking products)

Possible CauseDiagnostic StepsRecommended Actions
Change in Metal-Acid Site Balance Characterize the acidity of the fresh and spent catalyst (e.g., NH₃-TPD).The balance between metal and acid functions is crucial for selectivity.[2] A change may indicate preferential poisoning of one type of site. Regeneration procedures may need to be adjusted to restore both functions.
High Coke Deposition Analyze the location and nature of coke deposits.Coke can selectively block certain active sites or pores, altering the reaction pathways. A tailored regeneration protocol might be necessary.
Reaction Temperature Too High Review reactor temperature profiles.Higher temperatures can favor cracking reactions. Optimize the temperature to maximize the yield of this compound while minimizing cracking.

Quantitative Data Presentation

The following tables provide representative data for the performance and deactivation of a typical Pt/Y-Zeolite catalyst in a cycloalkane isomerization process.

Table 1: Catalyst Performance and Deactivation Over Time

Time on Stream (hours)Conversion (%)Selectivity to this compound (%)
108592
507888
1006581
1505275
2004068

Table 2: Effect of Regeneration on Catalyst Activity

Catalyst StateConversion (%)Selectivity to this compound (%)Coke Content (wt%)
Fresh85920
Deactivated (after 200h)406815
Regenerated (Cycle 1)8290<1
Regenerated (Cycle 3)7587<1

Experimental Protocols

Protocol 1: Catalyst Regeneration by Controlled Coke Burn-off

  • Purge the Reactor: After the reaction, purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove any remaining hydrocarbons.

  • Cooling: Cool the reactor down to the desired regeneration starting temperature (typically 300-350°C).

  • Introduce Oxidant: Introduce a controlled flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂) into the reactor. The temperature should be ramped up slowly (e.g., 1-2°C/min) to a final temperature of 450-550°C to avoid excessive heat that could cause catalyst sintering.

  • Hold at Temperature: Hold the catalyst at the final temperature until the coke burn-off is complete, which can be monitored by analyzing the outlet gas for CO₂ concentration.

  • Nitrogen Purge: Once the regeneration is complete, switch the gas flow back to pure nitrogen to purge any remaining oxygen.

  • Reduction (if necessary): For platinum-based catalysts, a reduction step in a hydrogen flow is often required to reduce the platinum oxide species back to their active metallic state. Cool the reactor to the reduction temperature (typically 300-400°C) under nitrogen, then introduce a flow of hydrogen for 2-4 hours.

  • Cool Down: Cool the reactor to the next reaction temperature under an inert or hydrogen atmosphere.

Protocol 2: Characterization of Coke on Catalyst by Temperature-Programmed Oxidation (TPO)

  • Sample Preparation: Place a known weight of the deactivated catalyst in a quartz U-tube reactor.

  • Inert Gas Purge: Heat the sample in an inert gas flow (e.g., helium or argon) to a desired starting temperature (e.g., 100°C) to remove any adsorbed water and volatile compounds.

  • Oxidizing Gas Flow: Switch to a flow of a dilute oxidizing gas mixture (e.g., 5% O₂ in He).

  • Temperature Ramp: Increase the temperature of the sample at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 800°C).

  • Detection: Continuously monitor the concentration of CO₂ (and CO, if a methanizer is not used) in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer.

  • Data Analysis: The resulting TPO profile (detector signal vs. temperature) will show peaks corresponding to the oxidation of different types of carbonaceous deposits. The area under the peaks is proportional to the amount of coke on the catalyst.

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Catalyst Deactivation cluster_mechanisms Mechanisms Active_Catalyst Active Bifunctional Catalyst (Pt/Zeolite) Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Deactivation Mechanisms Coking Coke Formation (Carbon Deposition) Active_Catalyst->Coking Hydrocarbon Reactions Poisoning Poisoning (e.g., Sulfur, Nitrogen) Active_Catalyst->Poisoning Feed Impurities Sintering Sintering (Metal Agglomeration) Active_Catalyst->Sintering High Temperature Coking->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Key pathways leading to the deactivation of bifunctional catalysts.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_actions Corrective Actions Start Decreased Catalyst Performance (Yield/Selectivity Loss) Check_Feed Analyze Feedstock for Impurities Start->Check_Feed Analyze_Catalyst Characterize Spent Catalyst (TPO, BET, Chemisorption) Start->Analyze_Catalyst Review_Conditions Review Operating Conditions (Temperature, Pressure) Start->Review_Conditions Purify_Feed Implement Feed Purification Check_Feed->Purify_Feed Poisons Detected Regenerate_Catalyst Perform Catalyst Regeneration Analyze_Catalyst->Regenerate_Catalyst Coking/Sintering Identified Optimize_Process Optimize Reaction Parameters Review_Conditions->Optimize_Process Deviation from Optimal Purify_Feed->Start Monitor Performance Regenerate_Catalyst->Start Monitor Performance Optimize_Process->Start Monitor Performance

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

References

Technical Support Center: Minimizing Byproduct Formation in Cyclic Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclic Alkane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize byproduct formation and optimize your synthetic strategies.

General Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of cyclic alkanes.

Q1: My cyclization reaction is resulting in a low yield of the desired cyclic alkane. What are the general factors I should investigate?

A1: Low yields in cyclization reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reagent and Substrate Purity: Ensure all starting materials, reagents, and solvents are pure and dry. Impurities can act as catalysts for side reactions or poison the primary catalyst.

  • Reaction Conditions: Temperature, concentration, and reaction time are critical parameters. High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization.

  • Inert Atmosphere: Many reagents used in cyclization reactions are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is often crucial.

  • Catalyst Activity: If using a catalyst, ensure it is active. Catalyst deactivation can lead to incomplete conversion.

Q2: I am observing significant amounts of oligomeric or polymeric byproducts. How can I favor intramolecular cyclization?

A2: The formation of oligomers or polymers arises from intermolecular reactions competing with the desired intramolecular cyclization. To favor the formation of the cyclic monomer, the principle of high dilution is often employed. By carrying out the reaction at a very low concentration of the substrate, the probability of one reactive end of a molecule encountering the other end of the same molecule is increased relative to it encountering another molecule.

Q3: How do I choose the appropriate synthetic method for my target cyclic alkane?

A3: The choice of synthetic method depends on several factors, including the desired ring size, the functional groups present in the starting material, and the desired stereochemistry.

  • For small rings like cyclopropanes, the Simmons-Smith reaction or the Freund reaction are common choices.

  • For medium to large rings, Ring-Closing Metathesis (RCM) is a powerful and versatile method.

  • Intramolecular condensations like the Dieckmann condensation and the Thorpe-Ziegler reaction are effective for synthesizing cyclic ketones, which can then be reduced to the corresponding cyclic alkanes.

Method-Specific Troubleshooting Guides

Freund Reaction and Gustavson Modification

The Freund reaction and its modification using zinc (Gustavson reaction) are classical methods for synthesizing cycloalkanes from dihaloalkanes.[1][2]

Common Issues and Troubleshooting

Issue Potential Cause Troubleshooting Steps
Low or No Cycloalkane Formation Inactive metal surface (sodium or zinc).Use freshly cut sodium or activate zinc dust. Activation can be achieved by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
Presence of moisture or protic solvents.Ensure all glassware is flame-dried and use anhydrous solvents. While the Hass process variation uses aqueous alcohol, the classic Freund reaction requires anhydrous conditions.[2]
Impure dihaloalkane.Purify the dihaloalkane by distillation before use.
Formation of Alkenes (Elimination Byproduct) For 1,2-dihaloalkanes, elimination is a major side reaction.This method is not suitable for 1,2-dihaloalkanes if the goal is cyclopropane (B1198618) formation.
High reaction temperature.Maintain the reaction at a gentle reflux and avoid excessive heating.
Formation of Polymeric Byproducts High concentration of the dihaloalkane.Employ high dilution techniques by adding the dihaloalkane slowly to the metal suspension.
Difficult Work-up Residual zinc salts.Quench the reaction carefully with a suitable reagent like saturated ammonium (B1175870) chloride solution. The zinc salts can then be removed by filtration and washing of the organic layer.[3]

Troubleshooting Workflow for the Freund Reaction

cluster_troubleshooting Troubleshooting Steps start Low Yield in Freund Reaction check_metal Check Metal Activity start->check_metal Start Here check_conditions Verify Anhydrous Conditions check_metal->check_conditions If Metal is Active check_purity Assess Dihaloalkane Purity check_conditions->check_purity If Conditions are Anhydrous high_dilution Implement High Dilution check_purity->high_dilution If Substrate is Pure optimize_temp Optimize Temperature high_dilution->optimize_temp If Polymerization Occurs workup Improve Work-up Procedure optimize_temp->workup If Elimination Occurs solution Improved Yield workup->solution If Byproducts are Separated

Caption: A logical workflow for troubleshooting low yields in the Freund reaction.

Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes using a carbenoid intermediate.[4]

Common Issues and Troubleshooting

Issue Potential Cause Troubleshooting Steps
Low or No Cyclopropane Formation Inactive zinc-copper couple.Use a freshly prepared and activated zinc-copper couple. Sonication can improve the activation and reaction rate.
Poor quality diiodomethane (B129776).Use freshly distilled or high-purity diiodomethane.
Presence of air or moisture.Conduct the reaction under an inert atmosphere (argon or nitrogen) with anhydrous solvents.
Formation of Byproducts Reaction with hydroxyl groups.If the substrate contains alcohol functionalities, they may react with the Simmons-Smith reagent. Protecting the alcohol group may be necessary.
Formation of zinc iodide (ZnI₂).While generally considered a minor issue, the Lewis acidic nature of ZnI₂ can sometimes lead to side reactions with acid-sensitive substrates.[5] A careful work-up is important.
Low Stereoselectivity Substrate control issues.The stereochemistry of the product is determined by the stereochemistry of the starting alkene. Ensure the starting alkene has the desired stereoisomeric purity.

Experimental Workflow for the Simmons-Smith Reaction

start Start prepare_zn_cu Prepare/Activate Zn-Cu Couple start->prepare_zn_cu dissolve_alkene Dissolve Alkene in Anhydrous Solvent prepare_zn_cu->dissolve_alkene add_reagents Add Zn-Cu and Diiodomethane dissolve_alkene->add_reagents reaction Stir at Appropriate Temperature add_reagents->reaction monitor Monitor Reaction by TLC/GC reaction->monitor quench Quench Reaction (e.g., with NH4Cl) monitor->quench Upon Completion workup Aqueous Work-up and Extraction quench->workup purify Purify by Chromatography workup->purify end Pure Cyclopropane purify->end

Caption: A general experimental workflow for the Simmons-Smith cyclopropanation.

Ring-Closing Metathesis (RCM)

RCM is a powerful method for the synthesis of cyclic alkenes of various ring sizes using ruthenium or molybdenum catalysts.

Common Issues and Troubleshooting

Issue Potential Cause Troubleshooting Steps
Low Conversion or No Reaction Inactive catalyst.Use a fresh batch of catalyst and handle it under an inert atmosphere.
Catalyst poisoning.Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur-containing compounds).
Unfavorable substrate conformation.The diene substrate must be able to adopt a conformation that allows the two double bonds to come into proximity for the catalyst to mediate the cyclization.
Formation of Dimeric or Oligomeric Byproducts High substrate concentration.Perform the reaction under high dilution conditions to favor the intramolecular reaction.
Isomerization of the Double Bond Catalyst degradation.Certain catalyst degradation products can cause isomerization of the double bond in the product. Using a catalyst scavenger or choosing a more stable catalyst can mitigate this.
E/Z Selectivity Issues Catalyst choice and reaction conditions.The E/Z selectivity of the resulting double bond can be influenced by the catalyst, solvent, and temperature. Screening different catalysts and conditions may be necessary to achieve the desired isomer.

Quantitative Data: Comparison of RCM Catalysts

The choice of catalyst can significantly impact the yield and selectivity of RCM reactions. The following table provides a comparison of different Grubbs-type catalysts for a model RCM reaction.

CatalystSubstrateSolventTemperature (°C)Time (h)Yield of Cyclic Product (%)Dimer Byproduct (%)
Grubbs IDiene ACH₂Cl₂40127515
Grubbs IIDiene ACH₂Cl₂40295<5
Hoveyda-Grubbs IIDiene AToluene (B28343)801>98<1
Grubbs IDiene BToluene80246025
Grubbs IIDiene BToluene804925
Hoveyda-Grubbs IIDiene BToluene110297<2

Note: This is illustrative data; actual results will vary depending on the specific substrate and reaction conditions.

Logical Relationship in RCM Troubleshooting

start RCM Fails or Gives Low Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_substrate Is the Substrate Pure? check_catalyst->check_substrate Yes consider_catalyst Consider a Different Catalyst check_catalyst->consider_catalyst No check_substrate->start No, Purify Substrate check_dilution Is the Concentration Low Enough? check_substrate->check_dilution Yes check_dilution->start No, Decrease Concentration check_temp Is the Temperature Optimal? check_dilution->check_temp Yes check_temp->start No, Optimize Temperature check_temp->consider_catalyst Yes, but still fails success Successful RCM consider_catalyst->success

Caption: A decision tree for troubleshooting common issues in Ring-Closing Metathesis.

Dieckmann Condensation and Thorpe-Ziegler Reaction

These intramolecular condensation reactions are used to form cyclic β-keto esters and cyclic β-keto nitriles, respectively, which are valuable precursors to cyclic alkanes.[6][7]

Common Issues and Troubleshooting

Issue Potential Cause Troubleshooting Steps
Low Yield of Cyclic Product Intermolecular condensation is competing.Use high dilution conditions to favor the intramolecular reaction.[8]
Reverse reaction is occurring.The reaction is reversible. Use of a strong, non-nucleophilic base (e.g., NaH, LDA) can help drive the reaction to completion by irreversibly deprotonating the product.
Unsuitable ring size.These reactions are most effective for the formation of 5- and 6-membered rings. Yields for larger or smaller rings are often low.[7][9]
Formation of Polymeric Material High concentration of starting material.As with low yields due to intermolecular reactions, employ high dilution.
Formation of Elimination Byproducts Presence of a good leaving group at the β-position.Substrate design is key; avoid substrates that are prone to elimination under basic conditions.
Hydrolysis of Ester/Nitrile Groups Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous.

Signaling Pathway for Dieckmann Condensation

diester Diester enolate Enolate Intermediate diester->enolate Deprotonation base Base (e.g., NaOEt) base->enolate tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate Intramolecular Attack intramolecular_attack Intramolecular Nucleophilic Attack beta_keto_ester β-Keto Ester tetrahedral_intermediate->beta_keto_ester Alkoxide Elimination alkoxide_elimination Elimination of Alkoxide enolate_product Enolate of β-Keto Ester (Driving Force) beta_keto_ester->enolate_product Deprotonation by Base deprotonation Deprotonation of Product final_product Cyclic β-Keto Ester enolate_product->final_product Protonation during Work-up workup Acidic Work-up workup->final_product

Caption: The reaction pathway of the Dieckmann condensation.

Experimental Protocols

Protocol 1: Freund Reaction for the Synthesis of Cyclopropane

This protocol describes the synthesis of cyclopropane from 1,3-dichloropropane (B93676) using the Gustavson modification with zinc dust.[10]

Materials:

  • 1,3-Dichloropropane

  • Zinc dust

  • Sodium iodide (catalyst)

  • 75% Aqueous ethanol

  • Anhydrous sodium carbonate

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • To the flask, add 75% aqueous ethanol, 1,3-dichloropropane (1.0 eq), anhydrous sodium carbonate (1.0 eq), zinc dust (2.0 eq), and a catalytic amount of sodium iodide.

  • Heat the reaction mixture to a gentle reflux with vigorous stirring.

  • The cyclopropane gas that evolves is passed through a cold trap (-20 °C) to remove any unreacted starting material and then collected in a condenser cooled with a dry ice/acetone bath (-78 °C).

  • Continue the reaction for several hours until the evolution of gas ceases.

  • The collected cyclopropane can be further purified by distillation.

Protocol 2: Simmons-Smith Cyclopropanation of (Z)-3-hexene

This protocol details the stereospecific cyclopropanation of (Z)-3-hexene.

Materials:

  • (Z)-3-hexene

  • Diiodomethane

  • Zinc-copper couple

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the freshly prepared zinc-copper couple (2.2 eq).

  • Add anhydrous diethyl ether to the flask to cover the zinc-copper couple.

  • Add a solution of (Z)-3-hexene (1.0 eq) in anhydrous diethyl ether to the flask.

  • From the dropping funnel, add a solution of diiodomethane (2.0 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature and monitor the reaction by GC.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride.

  • Filter the mixture through a pad of celite to remove the zinc salts.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent by distillation to obtain the crude cis-1,2-diethylcyclopropane.

  • Purify the product by fractional distillation.

Protocol 3: Ring-Closing Metathesis of a Diene

This protocol provides a general procedure for an RCM reaction using Grubbs II catalyst.

Materials:

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diene substrate (1.0 eq) in anhydrous and degassed DCM or toluene to a concentration of 0.001-0.05 M.

  • Add the Grubbs II catalyst (0.01-0.05 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the cyclic alkene.

Data Presentation: Catalytic Cracking of n-Alkanes

Catalytic cracking of long-chain alkanes can produce a variety of products, including smaller alkanes, alkenes, and cyclic alkanes. The product distribution is highly dependent on the catalyst and reaction conditions.

Product Distribution from Catalytic Cracking of n-Decane [11]

Product ClassYield (%) at 693 KYield (%) at 753 K
Alkanes (C1-C9)4540
Alkenes (C2-C9)3545
Cycloalkanes 5 3
Aromatics24
Coke138

Catalyst: REUSY (rare earth-modified ultrastable Y zeolite)

Product Distribution from Catalytic Cracking of n-Hexane over ZSM-5 Zeolite [12]

Product ClassSelectivity (%)
C2-C4 Alkanes45
C2-C4 Alkenes25
Aromatics30

Note: The formation of cyclic alkanes is often an intermediate step in the formation of aromatics in this process.

References

addressing matrix effects in the analysis of 1,2,4-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of 1,2,4-Trimethylcyclopentane.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your analytical workflow.

Issue 1: Poor Reproducibility and Inaccurate Quantification of this compound

This is a primary indicator of matrix effects. Follow these steps to diagnose and resolve the issue:

  • Confirm the Presence of Matrix Effects: Compare the analytical response of this compound in a pure solvent standard versus its response in a matrix-matched standard. A significant difference in signal intensity indicates the presence of matrix effects.[1] A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal points to signal suppression.[1]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering matrix components before analysis.[1][2] Consider the following techniques:

    • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous matrix to ensure this compound is uncharged, thereby improving its extraction into an immiscible organic solvent.[3]

    • Solid-Phase Extraction (SPE): SPE can selectively extract this compound while reducing non-specific compounds, minimizing co-elution and interference.[2]

    • Protein Precipitation (PPT): While less effective than LLE or SPE, PPT can be a quick method for removing proteins from biological samples.[4] Subsequent dilution of the supernatant can further reduce the impact of remaining matrix components like phospholipids.[3]

  • Optimize Chromatographic Conditions: Adjusting the gas chromatography (GC) parameters can help separate this compound from co-eluting matrix components.[2] Experiment with the temperature program, carrier gas flow rate, and column type.

  • Utilize an Internal Standard: An internal standard, especially a stable isotope-labeled version of this compound, can compensate for matrix effects by co-eluting and experiencing similar ionization suppression or enhancement.[2]

Issue 2: Significant Signal Enhancement Leading to Overestimated Concentrations

Signal enhancement is a common issue in GC-MS analysis and can occur when non-volatile matrix components accumulate in the GC inlet, masking active sites where the analyte might otherwise adsorb or degrade.[1][5]

  • Confirm Enhancement: Use the matrix effect test described in Issue 1 to confirm that signal enhancement is occurring.

  • Inlet Maintenance: Regularly clean or replace the GC inlet liner to remove accumulated matrix residue.

  • Analyte Protectants: Adding analyte protectants to both standards and samples can help to mask active sites in the GC inlet and column, ensuring a more consistent transfer of this compound to the detector.[5]

Issue 3: Significant Signal Suppression Leading to Underestimated Concentrations

Signal suppression can occur due to competition for ionization in the mass spectrometer source or interference from matrix components.[1]

  • Confirm Suppression: Use the matrix effect test to verify signal suppression.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5][6] However, be mindful that this will also raise the limit of quantitation.[5]

  • Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the sample to account for matrix-induced changes in ionization efficiency.[2][6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In the analysis of this compound, matrix effects are the alteration of the analytical signal (either enhancement or suppression) caused by other components present in the sample matrix.[1][7] The matrix is everything in the sample except for this compound itself. These effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][7]

Q2: What causes matrix effects in GC-MS analysis of this compound?

A2: The primary causes of matrix effects in the GC-MS analysis of a volatile compound like this compound include:

  • Matrix-Induced Signal Enhancement: This is a common effect in GC-MS where non-volatile matrix components accumulate in the GC inlet liner. These components can mask active sites where this compound might otherwise adsorb or degrade, leading to a higher amount of the analyte reaching the detector and an artificially enhanced signal.[1][5]

  • Matrix-Induced Signal Suppression: Although less frequent in GC-MS than enhancement, signal suppression can occur due to competition for ionization in the MS source or interference from matrix components with the transfer of this compound from the GC to the MS.[1]

Q3: How can I quantify the extent of matrix effects?

A3: You can quantify matrix effects by calculating the matrix effect percentage using the following formula:

Matrix Effect (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) x 100

A value greater than 100% indicates signal enhancement, while a value less than 100% indicates signal suppression.[7]

Q4: What is the most effective way to reduce matrix effects?

A4: Improving sample preparation is generally the most effective way to circumvent ion suppression and other matrix effects.[2][3] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components.[2][3][4]

Q5: When should I use matrix-matched calibration?

A5: Matrix-matched calibration should be used when you are unable to find a suitable blank matrix or when sample cleanup procedures are insufficient to remove all interfering components.[2][6] This approach helps to compensate for matrix effects by preparing the calibration standards in a matrix that is identical to the samples being analyzed.

Experimental Protocols

Protocol 1: Matrix Effect Evaluation

  • Prepare a Solvent Standard: Dissolve a known concentration of this compound in a pure solvent (e.g., hexane (B92381) or methanol).

  • Prepare a Matrix-Matched Standard: Spike a blank matrix sample (a sample that does not contain this compound but is otherwise identical to your test samples) with the same known concentration of this compound.

  • Analyze Both Standards: Analyze both the solvent standard and the matrix-matched standard using your established analytical method.

  • Compare Responses: Compare the peak area or height of this compound in both chromatograms. A significant difference indicates the presence of matrix effects.[1]

Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Cleanup

  • Sample Preparation: Take a known volume or weight of your sample. If the sample is aqueous, adjust the pH to be at least two pH units away from the pKa of any potentially interfering basic or acidic compounds to ensure they remain in their ionized form and are not co-extracted with the non-polar this compound.[3]

  • Extraction: Add an immiscible organic solvent (e.g., n-hexane, methyl tert-butyl ether) to the sample in a separatory funnel.

  • Mixing: Shake the funnel vigorously for 1-2 minutes, ensuring proper mixing of the two phases.

  • Separation: Allow the layers to separate.

  • Collection: Collect the organic layer containing the extracted this compound.

  • Concentration: Evaporate the solvent to a smaller volume if necessary to concentrate the analyte before analysis.

Data Presentation

The following table provides an example of how to summarize data to evaluate the effectiveness of different sample preparation methods in mitigating matrix effects.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, n=5)
Protein Precipitation (PPT)85.2145.8 (Enhancement)12.5%
Liquid-Liquid Extraction (LLE)92.7108.3 (Enhancement)6.8%
Solid-Phase Extraction (SPE)98.5101.2 (Minimal Effect)3.1%

Visualizations

Troubleshooting_Workflow cluster_start Start: Analytical Issue cluster_diagnosis Diagnosis cluster_results Evaluation cluster_mitigation Mitigation Strategies cluster_end Resolution Start Poor Reproducibility or Inaccurate Quantification Diagnose Perform Matrix Effect Test: Compare Solvent vs. Matrix-Matched Standard Start->Diagnose Result Significant Difference? Diagnose->Result Cleanup Improve Sample Cleanup (LLE, SPE) Result->Cleanup Yes Optimize Optimize GC Parameters Result->Optimize Yes InternalStd Use Internal Standard Result->InternalStd Yes MatrixMatch Use Matrix-Matched Calibration Result->MatrixMatch Yes End Re-evaluate Matrix Effect Result->End No Cleanup->End Optimize->End InternalStd->End MatrixMatch->End

Caption: Workflow for troubleshooting matrix effects.

Sample_Prep_Decision_Tree cluster_start Starting Point cluster_decision1 Primary Concern cluster_paths Sample Preparation Paths cluster_refinement Further Steps Start Complex Matrix (e.g., Blood, Plasma) Concern Primary Interference? Start->Concern Proteins Protein Precipitation (PPT) Concern->Proteins Proteins Lipids Liquid-Liquid Extraction (LLE) Concern->Lipids Lipids/Fats Broad Solid-Phase Extraction (SPE) Concern->Broad Broad Range of Interferences Dilute Dilute Supernatant Proteins->Dilute OptimizeLLE Optimize Solvent & pH Lipids->OptimizeLLE OptimizeSPE Select Appropriate Sorbent Broad->OptimizeSPE

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Optimization of Hydrodeoxygenation (HDO) for Biofuel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the hydrodeoxygenation (HDO) of bio-oil for biofuel synthesis.

Frequently Asked Questions (FAQs)

Q1: What is hydrodeoxygenation (HDO) and why is it necessary for biofuel synthesis?

A1: Hydrodeoxygenation (HDO) is a catalytic process that removes oxygen from organic compounds in the presence of hydrogen.[1][2] Bio-oils, typically produced from the fast pyrolysis of biomass, have a high oxygen content (up to 50%), which leads to undesirable properties such as high acidity, low heating value, high viscosity, and chemical instability.[3][4] HDO is a crucial upgrading step to remove these oxygenates, thereby increasing the calorific value and stability of the bio-oil to produce a hydrocarbon fuel comparable to conventional petroleum.[5][6]

Q2: What are the primary challenges encountered during HDO experiments?

A2: The main challenges in HDO include rapid catalyst deactivation, managing complex reaction pathways, and dealing with the corrosive nature of bio-oil.[7][8] Catalyst deactivation is a significant issue, often caused by coke formation, sintering of metal particles at high temperatures, and poisoning from impurities in the feedstock.[9][10][11] The high reactivity of bio-oil can also lead to polymerization and charring, which can plug the reactor.[12]

Q3: What are the common types of catalysts used for HDO?

A3: Several types of catalysts are used for HDO. Conventional hydrotreating catalysts, such as sulfided cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) supported on alumina (B75360) (Al2O3), are frequently employed.[10][12] Noble metal catalysts like Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) show high activity but are limited by their high cost.[3][13] More recent research focuses on transition metal carbides, nitrides, and phosphides, which offer promising activity and stability at a lower cost.[3]

Q4: What are the typical operating conditions for HDO?

A4: HDO is typically performed under high temperature and pressure. Temperatures generally range from 200°C to 450°C, and hydrogen pressures can be between 4 MPa and 20 MPa (approximately 580 to 2900 psi).[8][14] The specific conditions depend heavily on the feedstock, catalyst type, and desired product slate.

Troubleshooting Guide

This guide addresses common problems encountered during HDO experiments in a question-and-answer format.

Problem 1: Rapid Catalyst Deactivation

Q: My catalyst is losing activity much faster than expected. What are the potential causes and solutions?

A: Rapid deactivation is a critical challenge in HDO.[9] The primary causes are coke formation, poisoning, and sintering.

  • Cause 1: Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.[7] This is often caused by the polymerization of highly reactive compounds like aldehydes and phenols in the bio-oil at elevated temperatures.[12]

    • Solution:

      • Optimize Temperature: Lowering the reaction temperature can reduce coking rates, though it may also decrease the HDO rate. A two-stage process, with a lower temperature stabilization step followed by a higher temperature HDO step, can be effective.[1]

      • Use a Co-solvent: Introducing a hydrogen-donor solvent like methanol (B129727) or ethanol (B145695) can help stabilize reactive intermediates and minimize coke formation.[12]

      • Catalyst Regeneration: Deactivated catalysts can often be regenerated by a controlled burn-off of the coke in air at temperatures between 450°C and 550°C.[7][11]

  • Cause 2: Sintering: The metal particles on the catalyst support can agglomerate at high reaction temperatures, leading to a loss of active surface area.[7] This is an irreversible process.

    • Solution:

      • Select a Thermally Stable Support: Use catalyst supports with high thermal stability.

      • Control Reaction Temperature: Avoid exceeding the recommended operating temperature for your catalyst to prevent sintering.[7]

  • Cause 3: Poisoning: Impurities in the bio-oil feedstock or hydrogen stream can poison the catalyst. Sulfur compounds can poison noble metal catalysts, while alkali and alkaline earth metals can neutralize acid sites on supports like zeolites.[7]

    • Solution:

      • Feedstock Pre-treatment: If possible, pre-treat the bio-oil to remove known poisons.

      • Use a Guard Bed: A guard bed can be installed upstream of the main reactor to capture poisons before they reach the HDO catalyst.

Problem 2: Low Yield of Desired Hydrocarbon Products

Q: My HDO process is producing a low yield of the target hydrocarbons. How can I improve selectivity and conversion?

A: Low yield can be attributed to suboptimal reaction conditions, poor catalyst performance, or competing side reactions.

  • Cause 1: Suboptimal Reaction Conditions: Temperature, pressure, and hydrogen-to-oil ratio significantly impact product distribution.[15]

    • Solution:

      • Vary Temperature and Pressure: Systematically vary the reaction temperature and hydrogen pressure. Higher temperatures and pressures generally favor higher degrees of deoxygenation but can also lead to more cracking and gas formation.[16] An optimal balance is required.

      • Adjust Space Velocity: Decrease the Liquid Hourly Space Velocity (LHSV) to increase the residence time of the feedstock in the reactor, which can improve conversion.

  • Cause 2: Inappropriate Catalyst Selection: The chosen catalyst may not be selective for the desired reaction pathway.

    • Solution:

      • Select a Bifunctional Catalyst: For producing specific aromatic compounds, a catalyst with both metal (for hydrogenation) and acidic (for dehydration/cracking) functions may be necessary. For example, combining a metal catalyst with a zeolite support can enhance selectivity.[17]

      • Review Catalyst Literature: Consult literature for catalysts known to be effective for your specific feedstock (e.g., lignin-derived phenols, fatty acids).[18][19]

Problem 3: Reactor Plugging

Q: My fixed-bed reactor is getting plugged during the experiment. What is causing this and how can I prevent it?

A: Reactor plugging is typically caused by the formation of char and coke from the thermal decomposition and polymerization of unstable bio-oil components.[12]

  • Solution:

    • Implement a Two-Stage HDO Process: Use a lower-temperature pre-treatment or stabilization step (e.g., below 300°C) to hydrogenate and stabilize the most reactive compounds before they enter the higher-temperature HDO stage.[1]

    • Dilute the Feedstock: Diluting the bio-oil with a stable solvent can reduce the concentration of reactive species and improve flow.[12]

    • Improve Reactor Design: Ensure uniform heat distribution across the catalytic bed to avoid "hot spots" that accelerate char formation.

Data Presentation: HDO Performance and Conditions

Quantitative data from various studies are summarized below for easy comparison.

Table 1: Typical Operating Conditions for Hydrodeoxygenation of Bio-oils

Feedstock/Model CompoundCatalystTemperature (°C)H₂ Pressure (MPa)Key ProductsReference(s)
GuaiacolNi-based350 - 4500.17 - 1.5Benzene, Phenol, Cyclohexane[20]
Phenolic CompoundsNi/SiO₂, Ni/γ-Al₂O₃300AtmosphericHydrocarbons (60-90% yield)[7]
XylitolReOx-Pd/CeO₂140 - 1800.5 - 1.01,2-dideoxypentitol, 1,2,5-pentanetriol
Raw Poplar Bio-oilPtPd/C, NiW/C, CoMo/C35010.0Light aromatics, Alkanes[17]
Straw Bio-oilSulfided NiMo/Al₂O₃240 - 3602.0 - 8.0Partially deoxygenated oil, Hydrocarbons[16]
Palm OilCommercial HDO/HDT Catalysts300 - 3605.0 - 8.0Naphtha, Jet Fuel, Diesel[21]

Table 2: Comparison of Common HDO Catalyst Families

Catalyst FamilyExamplesTypical SupportAdvantagesDisadvantagesReference(s)
Noble Metals Pt, Pd, Ru, RhCarbon, Al₂O₃, SiO₂High activity at lower temperatures; good for hydrogenation.High cost; susceptible to sulfur poisoning.[3][13]
Sulfided Catalysts CoMo, NiMoγ-Al₂O₃Well-established technology; robust and effective.Requires sulfiding agent (e.g., DMDS); potential for sulfur leaching into the product.[10][16]
Non-noble Transition Metals Ni, Co, Fe, CuZeolites, Carbon, OxidesLower cost than noble metals; good activity.Can be prone to deactivation via coking and sintering.[7][11]
Transition Metal Phosphides/Carbides/Nitrides Ni₂P, Mo₂C, WNSiO₂, CarbonHigh stability and activity; resistant to poisoning.Can be more complex to synthesize and activate.[3][5]

Experimental Protocols

Protocol 1: General Procedure for a Batch HDO Experiment

  • Catalyst Preparation & Loading:

    • Prepare the catalyst as required (e.g., impregnation, calcination).

    • Weigh a specific amount of the catalyst and load it into the reactor's catalyst basket. A typical catalyst loading might be 5-10 wt% relative to the bio-oil feed.[22]

  • Reactor Assembly & Feed Loading:

    • Load the bio-oil feedstock and any solvent into the autoclave reactor vessel. For a 100 mL autoclave, a typical load might be 20 g of bio-oil and 20 g of a solvent like ethanol.[22]

    • Securely assemble the reactor head, ensuring all fittings are tight.

  • Leak Testing & Purging:

    • Pressurize the sealed reactor with an inert gas (e.g., Nitrogen) to a pressure higher than the intended reaction pressure to check for leaks.

    • Once leak-free, depressurize and purge the system multiple times with hydrogen to remove all air.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 5 MPa).

    • Begin stirring and heat the reactor to the target temperature (e.g., 350°C).

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-4 hours). Monitor pressure, as hydrogen consumption will cause it to drop.

  • Product Collection & Analysis:

    • After the reaction time, rapidly cool the reactor to room temperature.

    • Carefully vent the remaining gas through a gas chromatograph (GC) for analysis of gaseous products (e.g., CO, CO₂, CH₄).

    • Open the reactor and collect the liquid products. Separate the aqueous and organic phases. The solid catalyst is recovered by filtration.

    • Analyze the liquid products using techniques like GC-MS to identify compounds, Karl Fischer titration for water content, and elemental analysis to determine the degree of deoxygenation.[17][23]

Protocol 2: Catalyst Regeneration via Coke Burn-off

  • Catalyst Recovery: After the HDO reaction, filter the spent catalyst from the liquid product and wash it with a solvent (e.g., acetone (B3395972) or ethanol) to remove residual oil. Dry the catalyst in an oven at a low temperature (e.g., 100-120°C).

  • Regeneration Setup: Place the dried, spent catalyst in a tube furnace or a muffle furnace with a controlled air or diluted oxygen flow.

  • Coke Combustion:

    • Heat the catalyst under a flow of air or a mixture of air and nitrogen. A typical procedure is to heat to 500°C for 4 hours.[11][24]

    • The heating rate should be controlled (e.g., 5-10°C/min) to prevent rapid temperature increases from the exothermic combustion of coke, which could sinter the catalyst.

  • Post-Regeneration Treatment: After the coke burn-off, the catalyst may need to be re-reduced in a hydrogen flow at high temperature (e.g., 450°C for 2 hours) before being used in the next HDO cycle to restore its active metal sites.[11]

Visualizations: Workflows and Pathways

// Nodes Biomass [label="Biomass Feedstock", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrolysis [label="Fast Pyrolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; BioOil [label="Raw Bio-Oil", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reactor [label="HDO Reactor", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Product Separation\n(Gas/Liquid/Solid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aqueous [label="Aqueous Phase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Biofuel [label="Upgraded Biofuel\n(Hydrocarbons)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst + H₂", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Gases [label="Off-Gases", fillcolor="#5F6368", fontcolor="#FFFFFF"]; SpentCatalyst [label="Spent Catalyst", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Biomass -> Pyrolysis; Pyrolysis -> BioOil; BioOil -> Reactor; Catalyst -> Reactor; Reactor -> Separation; Separation -> Biofuel [penwidth=2]; Separation -> Aqueous; Separation -> Gases; Separation -> SpentCatalyst; }

Caption: General workflow from biomass to upgraded biofuel via pyrolysis and HDO.

// Nodes start [label="Low Catalyst Activity\n or Short Lifetime Noted", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_params [label="Are Operating Conditions\n(T, P) within limits?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze_catalyst [label="Analyze Spent Catalyst\n(TGA, XPS, TEM)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; is_coke [label="Significant Coke\nFormation Detected?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_sintering [label="Metal Particle Sintering\nObserved (TEM)?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_poison [label="Poisoning Detected\n(e.g., Sulfur, Alkalis)?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Actions adjust_params [label="Action:\nAdjust T & P to\nRecommended Range", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; regenerate [label="Action:\nRegenerate Catalyst\n(Coke Burn-off)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_T [label="Action:\nLower Reaction Temp.\nConsider New Catalyst/Support", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pretreat [label="Action:\nPre-treat Feedstock\nUse Guard Bed", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Problem Resolved or\nNew Catalyst Required", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> check_params; check_params -> adjust_params [label=" No"]; adjust_params -> end; check_params -> analyze_catalyst [label=" Yes"]; analyze_catalyst -> is_coke; is_coke -> regenerate [label=" Yes"]; regenerate -> end; is_coke -> is_sintering [label=" No"]; is_sintering -> optimize_T [label=" Yes"]; optimize_T -> end; is_sintering -> is_poison [label=" No"]; is_poison -> pretreat [label=" Yes"]; pretreat -> end; is_poison -> end [label=" No"]; }

Caption: Decision tree for troubleshooting common causes of catalyst deactivation.

// Nodes Guaiacol [label="Guaiacol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenol [label="Phenol", fillcolor="#FBBC05", fontcolor="#202124"]; Anisole [label="Anisole", fillcolor="#FBBC05", fontcolor="#202124"]; Benzene [label="Benzene", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclohexanol [label="Cyclohexanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclohexane [label="Cyclohexane", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges edge [fontname="Arial", fontsize=8, color="#5F6368"]; Guaiacol -> Phenol [label=" Demethylation (-CH₄)"]; Guaiacol -> Anisole [label=" Dehydroxylation (-H₂O)"]; Phenol -> Benzene [label=" Direct Deoxygenation"]; Anisole -> Benzene [label=" Demethoxylation"]; Phenol -> Cyclohexanol [label=" Ring Hydrogenation (+H₂)"]; Cyclohexanol -> Cyclohexane [label=" Dehydration & Hydrogenation"];

// Grouping for clarity {rank=same; Phenol; Anisole;} {rank=same; Benzene; Cyclohexanol;} }

Caption: Simplified reaction network for the hydrodeoxygenation of guaiacol.

References

Technical Support Center: Enhancing the Stability of 1,2,4-Trimethylcyclopentane-Based Fuels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 1,2,4-Trimethylcyclopentane-based fuels. It includes frequently asked questions, a troubleshooting guide for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a fuel?

A1: this compound (C8H16) is a cyclic alkane that is of interest as a high-performance fuel component, particularly for aviation applications.[1][2][3] Its compact, cyclic structure provides a high density, which translates to a higher energy density by volume. This is a desirable characteristic for volume-limited applications such as aircraft.

Q2: What are the primary stability concerns with this compound-based fuels?

A2: The main stability concern is oxidative degradation.[4] Like other hydrocarbon fuels, this compound can react with atmospheric oxygen, especially at elevated temperatures, in a process called autoxidation.[5] This process can lead to the formation of undesirable products like gums, sediments, and peroxides, which can adversely affect fuel system performance by clogging filters and injectors.[6][7]

Q3: What is autoxidation and how does it affect the fuel?

A3: Autoxidation is a spontaneous, free-radical chain reaction between oxygen and organic compounds.[4][5] It proceeds in three main stages: initiation, propagation, and termination. In fuels, this process leads to the formation of hydroperoxides, which can decompose and form other reactive species. This cascade of reactions results in the degradation of the fuel, an increase in acidity, and the formation of insoluble deposits.[5][6]

Q4: How can the stability of this compound-based fuels be enhanced?

A4: The stability of these fuels can be significantly improved through several methods:

  • Addition of Antioxidants: These additives interrupt the free-radical chain reactions of autoxidation.[8] Common types include hindered phenols and phenylene diamines.[8][9][10]

  • Refining Processes: Treatments such as hydrogenation and clay treatment can remove reactive species and precursors to instability, like olefins and sulfur compounds.[11]

  • Minimizing Exposure to Catalysts: Avoiding contact with certain metals, like copper, which can catalyze oxidation reactions, is crucial.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental evaluation of this compound-based fuel stability.

Q: My fuel sample is showing a rapid decrease in induction period during accelerated aging tests. What could be the cause?

A: A rapid decrease in the induction period suggests a high rate of oxidation. Potential causes include:

  • Contamination: The presence of pro-oxidants such as metal ions (e.g., copper) or other reactive impurities can significantly accelerate oxidation.[12] Ensure all glassware and equipment are scrupulously clean.

  • Presence of Olefins: Even small amounts of olefinic impurities can act as initiation sites for autoxidation.[8] Consider purifying the fuel sample, for instance, by passing it through a clay column.

  • Inadequate Antioxidant Concentration: If an antioxidant is being used, its concentration may be too low, or it may have been depleted during the experiment.

Q: I am observing the formation of insoluble gums and deposits in my fuel sample after storage. How can I prevent this?

A: The formation of gums and deposits is a direct result of oxidative degradation. To mitigate this:

  • Increase Antioxidant Dosage: The addition of an appropriate antioxidant can inhibit the polymerization reactions that lead to gum formation.[8] Phenolic antioxidants are often effective.[9][10]

  • Improve Storage Conditions: Store the fuel in a cool, dark environment and minimize its exposure to air (oxygen). An inert atmosphere, such as nitrogen, can be used to blanket the fuel.

  • Fuel Purification: As mentioned previously, removing reactive impurities through methods like clay treatment can enhance storage stability.[11]

Q: The results of my oxidation stability tests are not reproducible. What factors should I check?

A: Poor reproducibility in oxidation stability tests can stem from several factors:

  • Inconsistent Sample Handling: Ensure that each sample is handled identically, with minimal exposure to light and air before testing.

  • Variable Test Conditions: Verify that the temperature, pressure, and oxygen flow rate in your testing apparatus are precisely controlled and consistent between runs.[13]

  • Instrument Cleanliness: Residues from previous tests can contaminate new samples and catalyze oxidation.[14] Thoroughly clean the test vessel and all components between experiments.

  • Non-uniform Contamination: Contamination in fuel tanks can be non-uniform, leading to variability in samples.[15] Ensure proper mixing before taking a sample if this is a concern.

Antioxidant Performance Comparison (Illustrative Data)
Antioxidant TypeTypical Concentration (ppm)Induction Period Increase (%)Primary Mechanism
Hindered Phenols (e.g., BHT)50 - 200150 - 300%Free-radical scavenging[10]
Phenylenediamines20 - 100200 - 500%Free-radical scavenging[8]
Multifunctional Additives100 - 500VariesRadical scavenging and peroxide decomposition[16]

Note: The effectiveness of antioxidants can vary significantly depending on the specific fuel composition and test conditions.[8]

Experimental Protocols & Workflows

Autoxidation Signaling Pathway

The following diagram illustrates the simplified free-radical chain reaction of autoxidation, which is the primary degradation pathway for hydrocarbon fuels.

AutoxidationPathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_degradation Degradation Products RH Fuel (RH) R_dot Alkyl Radical (R•) RH->R_dot Energy (Heat, Light) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH StableProducts Stable Products ROO_dot->StableProducts + ROO• ROOH->R_dot - R• Deposits Gums, Deposits ROOH->Deposits Decomposition

Caption: Simplified autoxidation pathway in hydrocarbon fuels.

Workflow for Evaluating Fuel Stability

This diagram outlines a typical experimental workflow for assessing the stability of a fuel and the efficacy of potential stabilizing additives.

FuelStabilityWorkflow Start Start: Fuel Sample Preparation Add_Antioxidant Addition of Antioxidant (Test Group) Start->Add_Antioxidant Control_Group Control Group (No Additive) Start->Control_Group Accelerated_Aging Accelerated Aging (e.g., PetroOxy, Rancimat) Add_Antioxidant->Accelerated_Aging Control_Group->Accelerated_Aging Analysis Analysis of Aged Fuel Accelerated_Aging->Analysis Induction_Period Measure Induction Period Analysis->Induction_Period Deposit_Quantification Quantify Deposits/Gums Analysis->Deposit_Quantification Compare Compare Results Induction_Period->Compare Deposit_Quantification->Compare Conclusion Conclusion on Stability Enhancement Compare->Conclusion

Caption: Experimental workflow for fuel stability assessment.

Protocol 1: Accelerated Oxidation Stability Testing using the PetroOxy Method

This protocol is based on the Rapid Small Scale Oxidation Test (RSSOT), such as those conforming to ASTM D7525 or ASTM D7545.[17]

Objective: To determine the induction period of a fuel sample under accelerated oxidation conditions as an indicator of its oxidative stability.[18]

Apparatus: PetroOxy Oxidation Stability Tester or equivalent.[19]

Procedure:

  • Instrument Preparation: Ensure the test chamber of the PetroOxy apparatus is clean and dry.[14]

  • Sample Introduction: Place a 5 mL sample of the this compound-based fuel into the test chamber.[14][20]

  • Sealing: Hermetically seal the test chamber.

  • Pressurization: Charge the chamber with pure oxygen to a pressure of 700 kPa.[14][20]

  • Heating: Heat the sample to a constant temperature, typically 140°C.[14][20]

  • Data Logging: The instrument will automatically monitor the pressure inside the chamber over time.

  • Endpoint Determination: The test concludes when a predefined pressure drop (e.g., 10%) from the maximum pressure is observed.[17] The time elapsed from the start of the test to this point is recorded as the induction period.[14][20]

  • Post-Test: The instrument will automatically cool down.[19] Remove the sample and clean the chamber thoroughly before the next run.

Protocol 2: Oxidation Stability by the Rancimat Method

This method is based on standards like EN 14112 and is used to determine the oxidation stability index (OSI).[21]

Objective: To measure the induction time of a fuel by detecting the formation of volatile oxidation products.[22][23]

Apparatus: Rancimat instrument.

Procedure:

  • Preparation: Weigh approximately 3 g of the fuel sample into a clean, disposable reaction vessel.[23]

  • Measuring Vessel Setup: Fill a measuring vessel with 60 mL of deionized water and attach it to the instrument.[23] The conductivity electrode should be fully submerged.

  • Test Initiation: Place the reaction vessel into the heating block of the Rancimat, which is pre-heated to a set temperature (e.g., 110°C).[21]

  • Airflow: A constant stream of purified air (e.g., 10 L/h) is passed through the fuel sample.[21]

  • Detection: The airflow carries any volatile secondary oxidation products (like formic and acetic acids) from the reaction vessel into the measuring vessel with deionized water.[22][24]

  • Conductivity Measurement: The instrument continuously records the electrical conductivity of the water. A sharp increase in conductivity marks the formation of these acidic byproducts.[22]

  • Induction Time: The time from the start of the test until this rapid increase in conductivity is recorded is the induction time or OSI.[22]

References

Technical Support Center: Scaling Up 1,2,4-Trimethylcyclopentane Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 1,2,4-Trimethylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this alicyclic hydrocarbon. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented for easy comparison.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound on a laboratory and pilot scale?

A1: A prevalent and scalable method involves a two-step process: the alkylation of cyclopentane (B165970) with propylene (B89431) to form a mixture of trimethylcyclopentane isomers, followed by an isomerization step to enrich the desired this compound isomer. This approach utilizes common feedstocks and established catalytic processes.

Q2: What are the primary challenges when scaling up the alkylation of cyclopentane?

A2: Scaling up this exothermic reaction presents several challenges. Key issues include managing the reaction exotherm to prevent thermal runaways, ensuring efficient mixing to maximize contact between reactants and the catalyst, and dealing with potential catalyst deactivation.[1][2][3] The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[1]

Q3: How can I improve the selectivity towards trimethylated products and minimize by-products during alkylation?

A3: Optimizing the molar ratio of cyclopentane to propylene is crucial; an excess of cyclopentane favors the desired tri-alkylation and minimizes the formation of poly-alkylated byproducts.[4] Additionally, careful selection of the solid acid catalyst (e.g., a specific type of zeolite) and precise control of the reaction temperature can significantly enhance selectivity.

Q4: My solid acid catalyst is deactivating quickly. What are the likely causes and how can I address this?

A4: Catalyst deactivation in alkylation reactions is often due to coking, where carbonaceous deposits block the active sites of the catalyst.[4][5][6] Poisoning from impurities in the feedstock, such as sulfur or nitrogen compounds, can also lead to deactivation. To address this, ensure high purity of reactants and consider implementing a catalyst regeneration protocol, which typically involves a controlled oxidation to burn off coke deposits.[5][7]

Q5: What is the most effective method for separating the different isomers of trimethylcyclopentane?

A5: Due to their similar boiling points, separating trimethylcyclopentane isomers can be challenging. Fractional distillation is a common technique, but achieving high purity of the 1,2,4-isomer may require highly efficient distillation columns.[8] Gas chromatography is the primary analytical method for determining the isomeric distribution.[9][10][11][12]

Troubleshooting Guides

Issue 1: Low Yield of Trimethylcyclopentanes in the Alkylation Step

Question: My alkylation reaction is resulting in a low yield of the desired trimethylcyclopentane mixture, with a significant amount of unreacted cyclopentane and di-alkylated products. What should I investigate?

Answer: A low yield of trimethylcyclopentanes can stem from several factors related to reaction conditions and catalyst performance. The troubleshooting workflow below outlines a systematic approach to identify and resolve the issue.

start Low Yield of Trimethylcyclopentanes check_ratio Verify Cyclopentane to Propylene Molar Ratio start->check_ratio ratio_low Ratio Too Low? check_ratio->ratio_low check_temp Review Reaction Temperature temp_low Temperature Too Low? check_temp->temp_low check_catalyst Assess Catalyst Activity catalyst_deactivated Catalyst Deactivated? check_catalyst->catalyst_deactivated ratio_low->check_temp No increase_ratio Increase Cyclopentane Excess ratio_low->increase_ratio Yes temp_low->check_catalyst No increase_temp Increase Temperature Incrementally temp_low->increase_temp Yes regenerate_catalyst Regenerate or Replace Catalyst catalyst_deactivated->regenerate_catalyst Yes end Yield Improved catalyst_deactivated->end No, consult further increase_ratio->end increase_temp->end regenerate_catalyst->end

Caption: Troubleshooting workflow for low alkylation yield.

ParameterRecommended RangePotential Issue if Deviated
Cyclopentane:Propylene Molar Ratio5:1 to 10:1A lower ratio can lead to incomplete reaction and formation of di- and poly-alkylated byproducts.
Reaction Temperature40 - 80 °CTemperatures that are too low will result in slow reaction rates, while excessively high temperatures can promote side reactions and catalyst coking.
Catalyst Activity>95% of fresh catalystDeactivated catalyst will lead to poor conversion.
Issue 2: Poor Selectivity in the Isomerization Step

Question: The isomerization of my trimethylcyclopentane mixture is not effectively converting other isomers to the desired this compound. How can I improve this?

Answer: Poor selectivity in the isomerization step is often related to the catalyst type, reaction temperature, and contact time. The goal is to reach a thermodynamic equilibrium that favors the 1,2,4-isomer without promoting cracking or other undesirable side reactions.

start Poor Isomerization Selectivity check_temp Evaluate Isomerization Temperature start->check_temp temp_not_optimal Temperature Not Optimal? check_temp->temp_not_optimal check_catalyst Check Catalyst Type and Condition catalyst_inappropriate Catalyst Inappropriate? check_catalyst->catalyst_inappropriate check_whsv Review Weight Hourly Space Velocity (WHSV) whsv_not_optimal WHSV Not Optimal? check_whsv->whsv_not_optimal temp_not_optimal->check_catalyst No adjust_temp Adjust Temperature (Typically Lower for Isomerization) temp_not_optimal->adjust_temp Yes catalyst_inappropriate->check_whsv No select_catalyst Consider Alternative Zeolite Catalyst catalyst_inappropriate->select_catalyst Yes adjust_whsv Adjust Flow Rate to Optimize Contact Time whsv_not_optimal->adjust_whsv Yes end Selectivity Improved whsv_not_optimal->end No, consult further adjust_temp->end select_catalyst->end adjust_whsv->end

Caption: Troubleshooting workflow for poor isomerization selectivity.

ParameterRecommended RangePotential Issue if Deviated
Isomerization Temperature150 - 250 °CHigher temperatures can lead to cracking and unwanted by-products, while lower temperatures may result in slow conversion rates.[13]
CatalystH-Beta or H-Y ZeoliteThe pore structure and acidity of the zeolite are critical for shape-selective isomerization.
Weight Hourly Space Velocity (WHSV)1 - 5 h⁻¹A high WHSV may not allow sufficient time for the reaction to reach equilibrium, while a low WHSV can lead to side reactions.

Experimental Protocols

Protocol 1: Alkylation of Cyclopentane with Propylene

This protocol describes a typical procedure for the alkylation of cyclopentane in a stirred tank reactor, suitable for laboratory to pilot scale.

Materials:

  • Cyclopentane (high purity)

  • Propylene (polymerization grade)

  • Solid Acid Catalyst (e.g., H-Beta Zeolite, pre-activated)

  • Nitrogen (for inerting)

Equipment:

  • Jacketed glass or stainless steel stirred tank reactor

  • Mass flow controller for propylene

  • Temperature and pressure sensors

  • Mechanical stirrer with a high-efficiency impeller

  • Condenser

  • Sampling valve

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and properly assembled.

  • Catalyst Loading: Charge the reactor with the solid acid catalyst (e.g., 5 wt% of the total reactants).

  • Inerting: Purge the reactor with nitrogen to remove air and moisture.

  • Cyclopentane Addition: Add the required amount of cyclopentane to the reactor.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 60 °C) while stirring.

  • Propylene Feed: Once the temperature is stable, start feeding propylene at a controlled rate using the mass flow controller. Maintain the desired molar ratio of cyclopentane to propylene.

  • Reaction Monitoring: Monitor the reaction temperature and pressure continuously. The reaction is exothermic, so cooling may be required to maintain a constant temperature.[2][3][14][15]

  • Sampling: Periodically take samples to monitor the progress of the reaction by gas chromatography.

  • Reaction Completion: Once the desired conversion of propylene is achieved, stop the propylene feed.

  • Cooling and Catalyst Separation: Cool the reactor to room temperature and separate the catalyst by filtration.

  • Product Analysis: Analyze the liquid product for the distribution of trimethylcyclopentane isomers and byproducts.

setup Reactor Setup & Catalyst Loading inert Inerting with Nitrogen setup->inert add_cyclopentane Add Cyclopentane inert->add_cyclopentane heat Heat to Reaction Temperature add_cyclopentane->heat feed_propylene Feed Propylene heat->feed_propylene monitor Monitor Reaction feed_propylene->monitor sample Periodic Sampling & GC Analysis monitor->sample complete Reaction Completion monitor->complete Desired Conversion Reached sample->monitor cool Cool and Separate Catalyst complete->cool analyze Analyze Product cool->analyze

Caption: Experimental workflow for cyclopentane alkylation.

Protocol 2: Isomerization of Trimethylcyclopentane Mixture

This protocol outlines a continuous flow process for the isomerization of a trimethylcyclopentane mixture in a fixed-bed reactor.

Materials:

  • Trimethylcyclopentane isomer mixture (from alkylation step)

  • Isomerization Catalyst (e.g., H-Y Zeolite, pelletized)

  • Hydrogen (as carrier gas)

  • Nitrogen (for inerting and catalyst activation)

Equipment:

  • Fixed-bed tubular reactor

  • Tube furnace with temperature controller

  • Liquid feed pump

  • Mass flow controller for hydrogen and nitrogen

  • Back pressure regulator

  • Condenser and product collection vessel

Procedure:

  • Catalyst Loading: Pack the reactor tube with the zeolite catalyst.

  • Catalyst Activation: Activate the catalyst in-situ by heating under a flow of nitrogen to remove moisture, followed by a reduction step with hydrogen if required by the specific catalyst.

  • System Pressurization: Pressurize the system with hydrogen to the desired operating pressure (e.g., 10 bar).

  • Heating: Heat the reactor to the isomerization temperature (e.g., 200 °C).

  • Feed Introduction: Start the liquid feed pump to introduce the trimethylcyclopentane mixture into the reactor at a specific Weight Hourly Space Velocity (WHSV).

  • Reaction: The isomerization reaction occurs as the feed passes over the catalyst bed.

  • Product Collection: The reactor effluent is cooled, and the liquid product is collected in the collection vessel.

  • Steady-State Operation: Allow the reactor to reach a steady state before collecting representative product samples.

  • Product Analysis: Analyze the collected samples by gas chromatography to determine the isomer distribution.

load_catalyst Load Catalyst into Fixed-Bed Reactor activate_catalyst Activate Catalyst (N₂ then H₂) load_catalyst->activate_catalyst pressurize Pressurize with H₂ activate_catalyst->pressurize heat Heat to Isomerization Temperature pressurize->heat feed Introduce Trimethylcyclopentane Feed heat->feed reaction Isomerization Reaction feed->reaction collect Cool and Collect Product reaction->collect analyze Analyze Product by GC collect->analyze

Caption: Experimental workflow for trimethylcyclopentane isomerization.

References

Technical Support Center: Refining NMR Spectral Interpretation for Complex Cycloalkane Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of complex cycloalkane mixtures.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a cycloalkane mixture shows severe signal crowding in the 1-2 ppm region. How can I resolve these overlapping signals?

A1: Signal overlap in the aliphatic region is a common challenge with cycloalkanes. Here are several strategies to address this:

  • Solvent-Induced Shift: Re-acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or toluene-d₈, can alter the chemical shifts of protons and often resolve overlapping signals. This is due to the Aromatic Solvent-Induced Shift (ASIS) effect.

  • Higher Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of signals, often resolving overlap.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving signal overlap.[1]

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to trace the connectivity within individual molecules in the mixture.[2]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton to the carbon it is directly attached to. Since carbon chemical shifts are more dispersed than proton shifts, protons that overlap in the 1D spectrum can often be resolved in the HSQC spectrum.[2][3]

Q2: I am struggling to differentiate between stereoisomers (e.g., cis/trans or enantiomers) in my cycloalkane sample. What NMR methods can I use?

A2: Differentiating stereoisomers by NMR requires creating a diastereomeric environment, as enantiomers are indistinguishable in an achiral solvent.

  • For Diastereomers (e.g., cis/trans isomers):

    • Coupling Constants: The magnitude of the ³J coupling constants between vicinal protons can be highly informative. For example, in cyclohexane (B81311) chairs, the diaxial coupling (³Jₐₐ) is typically large (8-13 Hz), while axial-equatorial (³Jₐₑ) and diequatorial (³Jₑₑ) couplings are smaller (3-4 Hz).[4] These differences can allow for the assignment of relative stereochemistry.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects through-space correlations between protons that are in close proximity, which can help to distinguish between stereoisomers.

  • For Enantiomers:

    • Chiral Derivatizing Agents (CDAs): React your cycloalkane mixture with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form diastereomers.[5] These diastereomers will have distinct NMR signals, allowing for their differentiation and quantification.[5][6]

    • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to your NMR sample can induce small chemical shift differences between the enantiomers, allowing for their resolution.[5][7]

Q3: The coupling patterns in my cycloalkane spectrum are very complex and do not follow the simple n+1 rule. How can I interpret them?

A3: Complex coupling patterns arise when a proton is coupled to multiple, non-equivalent neighboring protons with different coupling constants (J-values).[8]

  • Splitting Trees: A splitting tree can be used to manually deconstruct a complex multiplet. You start with a single line and sequentially apply the splitting from each coupled proton using its specific J-value.

  • 2D NMR (COSY): A COSY spectrum can help identify which protons are coupled to the proton of interest, which is the first step in deciphering the complex multiplet.

  • Spectral Simulation: Software can be used to simulate the spectrum based on proposed chemical shifts and coupling constants. By comparing the simulated spectrum to the experimental one, you can refine your assignments.

Q4: How can I obtain quantitative information about the components in my cycloalkane mixture?

A4: Quantitative NMR (qNMR) can be used to determine the relative or absolute concentrations of components in a mixture.[9][10] The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[11]

For accurate quantification, specific experimental parameters must be optimized:

  • Full Relaxation: A sufficiently long relaxation delay (d1) is crucial to ensure all signals have fully relaxed between pulses. A common rule of thumb is to set d1 to at least 5 times the longest T₁ of any peak of interest.[9]

  • Uniform Excitation: Ensure that the transmitter frequency is placed in the center of the spectral region of interest and that the pulse width is calibrated for a 90° pulse.

  • Internal Standard: For absolute quantification, a known amount of an internal standard is added to the sample.[9][12] The internal standard should have a simple spectrum with peaks that do not overlap with your analytes, be chemically inert, and have a known purity.[9][13]

Troubleshooting Guides

Issue 1: Broad or distorted spectral lines.

Possible Cause Solution
Poor magnetic field homogeneity (shimming).Re-shim the spectrometer. If the sample is not uniform, this can also be a cause.
Presence of solid particles in the sample.Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[14]
High sample concentration leading to increased viscosity.Dilute the sample.
Presence of paramagnetic impurities.Remove paramagnetic species by passing the sample through a small column of silica (B1680970) gel or by using a metal chelator.

Issue 2: Low signal-to-noise ratio.

Possible Cause Solution
Insufficient number of scans.Increase the number of scans (nt). Signal-to-noise increases with the square root of the number of scans.
Low sample concentration.Increase the sample concentration if possible.
Incorrect receiver gain.Optimize the receiver gain. An automated rga command is available on most spectrometers.

Issue 3: Presence of unexpected peaks (artifacts).

Possible Cause Solution
Spinning sidebands (symmetrical peaks around a large signal).Optimize the spinning rate.
Quadrature artifacts (a "ghost" peak at a mirrored frequency).This is often an instrument issue; report it to the facility manager.
Water peak.Use a deuterated solvent that has been stored properly to minimize water absorption. Solvent suppression techniques can also be employed.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Cycloalkanes.

Functional Group/Environment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Cyclopropane~0.22~-2.9
Cyclobutane~1.94~22.3
Cyclopentane~1.51~25.6
Cyclohexane (axial-H)~1.25~27.1
Cyclohexane (equatorial-H)~1.75~27.1
CH₃ on a ring0.8 - 1.215 - 25
CH₂ in a ring (unsubstituted)1.2 - 1.820 - 40
CH in a ring (unsubstituted)1.5 - 2.025 - 50
C attached to an electronegative atom (e.g., -O, -Cl)3.0 - 4.550 - 80

Note: These are approximate ranges and can be influenced by substituents and stereochemistry.[15][16][17]

Table 2: Typical ³J (H-C-C-H) Coupling Constants in Cyclohexane Derivatives.

Coupling InteractionDihedral Angle (approx.)Typical ³J Value (Hz)
Axial - Axial (Jₐₐ)180°8 - 13
Axial - Equatorial (Jₐₑ)60°3 - 4
Equatorial - Equatorial (Jₑₑ)60°3 - 4

Note: These values are for chair conformations and can vary with ring substitution and conformational changes.[4][8]

Experimental Protocols

Protocol 1: Step-by-Step 2D NMR Analysis of a Complex Cycloalkane Mixture

  • Sample Preparation:

    • Dissolve 5-10 mg of the cycloalkane mixture in 0.6-0.7 mL of a suitable deuterated solvent.

    • Filter the solution into a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.

  • COSY Acquisition:

    • Load a standard COSY pulse sequence.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire the data with a sufficient number of scans for good signal-to-noise.

  • HSQC Acquisition:

    • Load a standard HSQC pulse sequence.

    • Set the ¹H spectral width as determined from the 1D proton spectrum.

    • Set the ¹³C spectral width to an appropriate range for aliphatic carbons (e.g., 0-80 ppm).

    • Acquire the data.

  • HMBC Acquisition:

    • Load a standard HMBC pulse sequence.

    • Set the ¹H and ¹³C spectral widths as for the HSQC.

    • The long-range coupling delay should be optimized based on the expected ²J and ³J C-H couplings.

  • Data Analysis:

    • Process the 2D data using appropriate window functions and Fourier transformation.

    • Analyze the cross-peaks in each spectrum to establish connectivities.

Protocol 2: Quantitative NMR (qNMR) of a Cycloalkane Mixture using an Internal Standard

  • Sample Preparation:

    • Accurately weigh a specific amount of the cycloalkane mixture into a vial.

    • Accurately weigh and add a suitable internal standard (e.g., maleic acid, 1,4-dioxane) to the same vial. The molar ratio of the standard to the estimated analytes should be roughly 1:1.

    • Dissolve the mixture in a precise volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Load a standard 1D proton pulse sequence.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of any signal of interest (analyte or standard).

    • Use a 90° pulse angle.

    • Acquire the spectrum with a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Data Processing:

    • Apply an exponential window function (e.g., LB = 0.3 Hz) to improve S/N.

    • Carefully phase the spectrum and perform a baseline correction.

  • Quantification:

    • Integrate a well-resolved signal for each component of interest and for the internal standard.

    • Calculate the concentration of each analyte using the following formula:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_mixture)

    Where:

    • Integral is the integration value of the signal.

    • N_protons is the number of protons giving rise to the integrated signal.

    • M is the molar mass.

    • Weight is the initial weight.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_1d Initial Analysis cluster_troubleshoot Troubleshooting cluster_2d Advanced Analysis cluster_quant Quantification cluster_final Final Interpretation prep Dissolve & Filter Cycloalkane Mixture nmr_1d Acquire 1D ¹H NMR prep->nmr_1d overlap Signal Overlap? nmr_1d->overlap cosy ¹H-¹H COSY overlap->cosy Yes qnmr Acquire qNMR overlap->qnmr No hsqc ¹H-¹³C HSQC cosy->hsqc hmbc ¹H-¹³C HMBC hsqc->hmbc interpret Structure Elucidation & Quantification hmbc->interpret qnmr->interpret

NMR Analysis Workflow for Complex Cycloalkane Mixtures.

logical_relationship cluster_problem Common Problems cluster_solution NMR Solutions overlap Signal Overlap two_d_nmr 2D NMR (COSY, HSQC) overlap->two_d_nmr stereoisomers Indistinguishable Stereoisomers chiral_agents Chiral Derivatizing/ Solvating Agents stereoisomers->chiral_agents quantification Unknown Concentrations qnmr Quantitative NMR (qNMR) quantification->qnmr

Problem-Solution Mapping in Cycloalkane NMR Analysis.

References

Technical Support Center: Enhancing Catalytic Cracking Efficiency of Cyclic Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the catalytic cracking of cyclic alkanes. The information is presented in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions to improve the efficiency of catalytic cracking for cyclic alkanes.

1. Issue: Rapid Catalyst Deactivation and Low Conversion Rates

Question: My catalyst is deactivating quickly, leading to a significant drop in the conversion of cyclic alkanes. What are the likely causes and how can I mitigate this?

Answer: Rapid catalyst deactivation is a common problem in catalytic cracking, often leading to diminished conversion rates. The primary causes are typically coke deposition and, in some cases, hydrothermal degradation of the catalyst structure.

  • Coke Deposition: Coke, a carbonaceous deposit, forms on the catalyst surface and within its pores, blocking active sites and hindering the diffusion of reactants and products.[1][2][3] The formation of coke is often accelerated by the presence of alkenes in the feed or as reaction intermediates.[1]

  • Hydrothermal Degradation: In the presence of water vapor at high temperatures, the crystalline structure of zeolite catalysts can be irreversibly damaged, leading to a loss of acidity and activity.[1][2]

Potential Solutions:

  • Catalyst Regeneration: Coke can be removed by controlled combustion (burning off the carbon) in a stream of air or a mixture of air and inert gas at elevated temperatures.[4] This process can often restore the catalyst's activity.

  • Modification of Catalyst Acidity: The strength and density of acid sites on the catalyst can influence coking rates. Modifying the catalyst, for instance by treating zeolites with phosphorus, can reduce strong acid sites on the external surface, thereby improving catalyst lifetime.[5]

  • Introduction of Steam: While high-temperature steam can cause degradation, controlled addition of water vapor can sometimes suppress coke formation and enhance the yield of light olefins.[1] However, the stability of the catalyst under these conditions is crucial.

  • Optimization of Reaction Temperature: Higher temperatures can increase the rate of cracking but may also accelerate coke formation.[1] Lowering the temperature might reduce coking but could also decrease the desired conversion rate. Finding the optimal temperature is key.

Logical Troubleshooting Workflow for Catalyst Deactivation

Deactivation_Troubleshooting Start Low Conversion & Rapid Deactivation Observed CheckCoke Analyze for Coke Deposition (e.g., TGA, Raman) Start->CheckCoke CheckStructure Assess Catalyst Structural Integrity (e.g., XRD, N2 Physisorption) Start->CheckStructure CokePresent Coke is the Primary Cause CheckCoke->CokePresent StructuralDamage Structural Damage is Evident CheckStructure->StructuralDamage CokePresent->CheckStructure No Regenerate Implement Catalyst Regeneration (Controlled Burn-off) CokePresent->Regenerate Yes ModifyCatalyst Modify Catalyst to Reduce Strong Acid Sites CokePresent->ModifyCatalyst Yes OptimizeTemp Optimize Reaction Temperature to Balance Cracking and Coking CokePresent->OptimizeTemp Yes End Improved Catalyst Stability and Conversion Regenerate->End ModifyCatalyst->End OptimizeTemp->End StructuralDamage->CheckCoke No Hydrothermal Suspect Hydrothermal Degradation? StructuralDamage->Hydrothermal Yes ControlSteam Control Water Content in Feed and Reactor Hydrothermal->ControlSteam Yes NewCatalyst Synthesize or Procure a More Stable Catalyst Hydrothermal->NewCatalyst Yes ControlSteam->End NewCatalyst->End

Caption: Troubleshooting workflow for catalyst deactivation.

2. Issue: Poor Product Selectivity (e.g., Low Yield of Light Olefins)

Question: I am getting a low yield of desired light olefins (e.g., ethylene, propylene) and a high yield of unwanted byproducts like aromatics and heavy hydrocarbons. How can I improve the selectivity?

Answer: Poor product selectivity in the catalytic cracking of cyclic alkanes can be influenced by the catalyst type, its pore structure, and the reaction conditions.

  • Catalyst Structure: The pore size and structure of the catalyst play a crucial role in determining which products are formed and can exit the catalyst. Zeolites with medium-sized pores, like ZSM-5, are known to favor the production of light olefins due to their shape-selective properties.[6]

  • Hydrogen Transfer Reactions: Undesirable hydrogen transfer reactions can lead to the saturation of olefins to form alkanes and the production of aromatics, thus reducing the yield of light olefins.[5] Catalysts with high hydrogen transfer activity are less selective towards light olefins.

  • Reaction Temperature: Higher temperatures generally favor the formation of smaller alkenes like ethene and propene.[7]

Potential Solutions:

  • Catalyst Selection: Employing zeolites with appropriate pore structures, such as ZSM-5, can enhance the selectivity towards light olefins.[6] The use of bifunctional catalysts, combining acidic and basic sites, can also help regulate product distribution by promoting ring-opening and inhibiting hydrogen transfer reactions.[5]

  • Hierarchical Zeolites: Using nano-sized or hierarchical zeolites can improve diffusion of reactants and products, which can lead to better selectivity and catalyst stability.[8]

  • Reaction Condition Optimization: Increasing the reaction temperature can shift the product distribution towards smaller olefins.[7] The residence time of the reactants in the catalyst bed also affects selectivity; shorter residence times can minimize secondary reactions.

Frequently Asked Questions (FAQs)

1. What are the most common catalysts used for the catalytic cracking of cyclic alkanes and why?

Zeolite-based catalysts are the most widely used for the catalytic cracking of cyclic alkanes. This is due to their strong acidity, well-defined microporous structures, and high thermal stability. Commonly used zeolites include:

  • HZSM-5: Known for its high selectivity towards light olefins and aromatics due to its medium pore size and intersecting channel structure.[6]

  • USY (Ultra-Stable Y) Zeolite: A common component in fluid catalytic cracking (FCC) catalysts, it has a larger pore structure suitable for cracking larger molecules.[1]

  • Beta Zeolite: Possesses a three-dimensional large-pore system and strong acidity, making it active for cracking reactions.[9]

The choice of catalyst often depends on the specific cyclic alkane being cracked and the desired product distribution.

2. How do the structural features of cyclic alkanes affect their cracking behavior?

The structure of the cyclic alkane significantly influences its reactivity and the resulting product distribution.

  • Ring Size: The stability of the cycloalkane ring affects the ease of ring-opening.

  • Side Chains: The length and branching of alkyl side chains on the cyclic ring determine the primary cracking pathways. Cycloalkanes with short side chains tend to undergo ring-opening followed by beta-scission, while those with long side chains are more prone to dealkylation.[1]

General Reaction Pathways for Cyclic Alkane Cracking

Cracking_Pathways cluster_feed Feed cluster_primary Primary Cracking Reactions cluster_secondary Secondary Reactions cluster_products Products CyclicAlkane Cyclic Alkane RingOpening Ring Opening CyclicAlkane->RingOpening Dealkylation Dealkylation (for alkyl-cycloalkanes) CyclicAlkane->Dealkylation BetaScission Beta-Scission RingOpening->BetaScission LightOlefins Light Olefins (Ethene, Propene) Dealkylation->LightOlefins Isomerization Isomerization BetaScission->Isomerization BetaScission->LightOlefins Isomerization->BetaScission HydrogenTransfer Hydrogen Transfer Isomerization->HydrogenTransfer Aromatization Aromatization HydrogenTransfer->Aromatization GasolineRangeHC Gasoline-Range Hydrocarbons HydrogenTransfer->GasolineRangeHC Aromatics Aromatics (BTX) Aromatization->Aromatics Coke Coke Aromatization->Coke

Caption: General reaction pathways in cyclic alkane cracking.

3. What analytical techniques are essential for characterizing catalysts and analyzing cracking products?

A combination of techniques is necessary for a comprehensive understanding of the catalyst and the reaction products.

  • Catalyst Characterization:

    • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the catalyst.

    • N2 Physisorption (BET/BJH): To measure the surface area, pore volume, and pore size distribution.

    • Ammonia (B1221849) Temperature-Programmed Desorption (NH3-TPD): To quantify the total number and strength of acid sites.

    • Pyridine-FTIR: To differentiate between Brønsted and Lewis acid sites.

    • Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the catalyst.

  • Product Analysis:

    • Gas Chromatography (GC): The primary technique for separating and quantifying the hydrocarbon products in both the gas and liquid phases. Different detectors like Flame Ionization Detector (FID) and Mass Spectrometer (MS) are used for identification and quantification.

Data Presentation

Table 1: Influence of Catalyst Type on Cyclohexane Cracking

CatalystReaction Temp. (°C)Conversion (%)Light Olefins Yield (wt%)Aromatics (BTX) Yield (wt%)Reference
HZSM-5550Varies~20-30~30-40[5]
1.0P-CIM-5 (P-modified)550Higher stability~12~42[5]
Acid-Base Bifunctional550Variesup to 27.8~31-42[5]
USY773VariesLower than ZSM-5Varies[9]
Beta773VariesVariesVaries[9]

Table 2: Effect of Reaction Temperature on Product Distribution for Cyclohexane Cracking over HZSM-5

Temperature (°C)Conversion (%)Propylene Selectivity (%)Ethylene Selectivity (%)Total Light Olefin Selectivity (%)Reference
320LowVariesVariesVaries[1]
450ModerateVariesVariesVaries[1]
550HighVariesVariesVaries[1]

Experimental Protocols

1. Protocol: Catalyst Activity Testing in a Fixed-Bed Reactor

This protocol describes a general procedure for evaluating the performance of a catalyst for the catalytic cracking of a cyclic alkane like cyclohexane.

  • Catalyst Preparation:

    • Press the catalyst powder into pellets.

    • Crush and sieve the pellets to obtain particles of a specific size range (e.g., 20-40 mesh).

  • Reactor Loading:

    • Load a specific amount of the sieved catalyst (e.g., 0.5 - 2.0 g) into a quartz or stainless steel fixed-bed reactor.

    • Position the catalyst bed in the center of the furnace's isothermal zone using quartz wool plugs.

  • Catalyst Pre-treatment:

    • Heat the catalyst to a high temperature (e.g., 550 °C) under a flow of inert gas (e.g., N2 or He) for a specified time (e.g., 1-2 hours) to remove any adsorbed impurities.

  • Reaction:

    • Set the reactor to the desired reaction temperature (e.g., 450 - 650 °C).

    • Introduce the cyclic alkane feedstock into the reactor. The feed is typically vaporized and carried by an inert gas. The feed rate is controlled by a syringe pump and the gas flow by mass flow controllers.

    • Maintain a specific Weight Hourly Space Velocity (WHSV), which is the mass flow rate of the feed divided by the mass of the catalyst.

  • Product Collection and Analysis:

    • Pass the reactor effluent through a condenser to separate the liquid products from the gaseous products.

    • Collect the liquid products at regular intervals.

    • Direct the gaseous products to an online Gas Chromatograph (GC) for analysis.

    • Analyze the liquid products using an offline GC.

  • Data Calculation:

    • Calculate the conversion of the cyclic alkane based on the amount reacted versus the amount fed.

    • Calculate the yield and selectivity of each product based on the GC analysis.

Experimental Workflow Diagram

Experimental_Workflow Prep Catalyst Preparation (Pelletize, Crush, Sieve) Load Reactor Loading (Fixed-Bed Reactor) Prep->Load Pretreat Catalyst Pre-treatment (Heat in Inert Gas) Load->Pretreat React Catalytic Cracking Reaction (Introduce Feed at Temp.) Pretreat->React Collect Product Collection (Condenser for Liquids) React->Collect Analyze Product Analysis (Online/Offline GC) Collect->Analyze Calculate Data Calculation (Conversion, Selectivity, Yield) Analyze->Calculate End Results Calculate->End

Caption: Workflow for catalyst activity testing.

2. Protocol: Temperature-Programmed Desorption of Ammonia (NH3-TPD)

This protocol outlines the steps for determining the acidity of a catalyst.

  • Sample Preparation:

    • Place a known weight of the catalyst (e.g., 100 mg) in a quartz U-tube reactor.

  • Degassing:

    • Heat the sample under a flow of an inert gas (e.g., He) to a high temperature (e.g., 550 °C) for at least 1 hour to remove adsorbed species.

  • Ammonia Adsorption:

    • Cool the sample to a lower temperature (e.g., 100 °C).

    • Introduce a gas mixture of ammonia and the inert gas (e.g., 10% NH3 in He) over the sample until saturation is reached (typically 30-60 minutes).

  • Physisorbed Ammonia Removal:

    • Switch the gas flow back to the pure inert gas to purge any weakly (physisorbed) ammonia from the catalyst surface.

  • Temperature-Programmed Desorption:

    • Heat the sample at a constant rate (e.g., 10 °C/min) up to a high temperature (e.g., 600-700 °C) under the inert gas flow.

    • Monitor the concentration of desorbed ammonia in the effluent gas using a Thermal Conductivity Detector (TCD) or a mass spectrometer.

  • Data Analysis:

    • The resulting plot of TCD signal versus temperature will show desorption peaks. The area under these peaks is proportional to the amount of desorbed ammonia, which corresponds to the number of acid sites. The temperature of the peak maxima provides information about the acid strength.

References

Validation & Comparative

A Comparative Analysis of the Combustion Efficiency of 1,2,4-Trimethylcyclopentane and Jet Fuel

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the combustion characteristics of a key cycloalkane and conventional jet fuel reveals nuanced differences in their efficiency, with implications for the future of sustainable aviation fuels.

Researchers and scientists in the field of fuel science and drug development are continually seeking to understand and optimize the combustion process for various applications. This guide provides a detailed comparison of the combustion efficiency of 1,2,4-trimethylcyclopentane, a representative cycloalkane found in jet fuel, and standard jet fuel itself. While direct, side-by-side experimental data on the combustion efficiency of pure this compound versus jet fuel is limited in publicly available literature, a comprehensive analysis of their chemical properties, combustion behavior, and the performance of jet fuel surrogates allows for a robust comparative assessment.

Quantitative Data Summary

The following table summarizes key properties relevant to the combustion efficiency of this compound and typical jet fuels like Jet A and JP-8.

PropertyThis compoundJet AJP-8
Chemical Formula C₈H₁₆Approx. C₁₂H₂₃Approx. C₁₁H₂₂
Molecular Weight ( g/mol ) 112.21~170~155
Net Heat of Combustion (MJ/kg) ~43.5 (estimated)~42.8 - 43.2~42.8 - 43.5[1]
Sooting Tendency Lower than aromatics, influenced by ring strain[2][3]Higher due to aromatic content[4]Similar to Jet A, with additives[1]
Combustion Efficiency in Gas Turbines Not directly measuredGenerally >99% under optimal conditions[5]Generally >99% under optimal conditions[6]

Note: The net heat of combustion for this compound is an estimation based on its chemical structure and is expected to be in a similar range to other cycloalkanes.

Experimental Protocols

The determination of combustion efficiency is a critical aspect of fuel performance evaluation. Several established experimental protocols are employed to quantify how effectively a fuel is converted into useful energy.

Gas Analysis Method

One of the most common methods for determining combustion efficiency involves the analysis of exhaust gases.[7] This protocol typically includes the following steps:

  • Sample Extraction: A representative sample of the exhaust gas is continuously extracted from the combustion chamber outlet.

  • Gas Conditioning: The extracted sample is cooled, and water vapor is removed to prevent interference with the gas analyzers.

  • Concentration Measurement: The concentrations of key species such as carbon dioxide (CO₂), carbon monoxide (CO), and unburned hydrocarbons (UHC) are measured using non-dispersive infrared (NDIR) analyzers for CO₂ and CO, and a flame ionization detector (FID) for UHCs.

  • Efficiency Calculation: The combustion efficiency (ηc) is then calculated based on the measured concentrations and the known stoichiometry of the fuel. The presence of CO and UHCs in the exhaust indicates incomplete combustion and thus a lower efficiency.

Heat Release Rate Measurement

Another method to assess combustion performance is by measuring the heat release rate. This can be determined using techniques like oxygen consumption calorimetry. The principle is based on the observation that for a wide range of organic fuels, a nearly constant amount of heat is released per unit mass of oxygen consumed. By measuring the oxygen concentration in the inlet and exhaust gas streams, along with the mass flow rate of the air, the heat release rate can be calculated. A higher and more stable heat release rate for a given fuel flow rate generally indicates more efficient combustion.

Logical Relationship of Combustion Efficiency Factors

The following diagram illustrates the key factors influencing the combustion efficiency of a fuel and their interrelationships.

CombustionEfficiency Factors Influencing Combustion Efficiency FuelProperties Fuel Properties ChemicalComposition Chemical Composition (e.g., H/C ratio, aromatics, cycloalkanes) FuelProperties->ChemicalComposition PhysicalProperties Physical Properties (e.g., viscosity, volatility) FuelProperties->PhysicalProperties CombustionEfficiency Combustion Efficiency ChemicalComposition->CombustionEfficiency AirFuelMixing Air-Fuel Mixing PhysicalProperties->AirFuelMixing CombustorDesign Combustor Design & Operating Conditions CombustorDesign->AirFuelMixing TemperaturePressure Temperature & Pressure CombustorDesign->TemperaturePressure AirFuelMixing->CombustionEfficiency TemperaturePressure->CombustionEfficiency IncompleteCombustion Incomplete Combustion Products (CO, UHC, Soot) CombustionEfficiency->IncompleteCombustion

Caption: Interplay of fuel properties and operating conditions on combustion efficiency.

Discussion and Comparison

Chemical Structure and Sooting Tendency: this compound is a saturated cycloalkane. Compared to aromatic compounds, which are a significant component of conventional jet fuel, cycloalkanes generally exhibit a lower tendency to form soot.[2][3] Soot is a product of incomplete combustion, and its formation directly reduces combustion efficiency. The ring strain in five-membered rings like cyclopentane (B165970) can, however, lead to earlier C-C bond breaking and potentially influence soot precursor formation.[2] Jet fuels, with their significant aromatic content (typically 15-25%), have a higher propensity for soot formation, which can negatively impact combustion efficiency and engine durability.[4]

Heat of Combustion: The net heat of combustion is a primary indicator of the energy content of a fuel. While the estimated value for this compound is in a similar range to that of jet fuel on a mass basis, the complex mixture of hydrocarbons in jet fuel results in a slightly different energy release profile during combustion.

Combustion in Gas Turbines: In modern gas turbine engines, combustion efficiency is typically very high, often exceeding 99% under cruise conditions.[5] This high efficiency is achieved through optimized combustor design, high temperatures and pressures, and effective fuel atomization and mixing. While the chemical composition of the fuel does play a role, physical properties that affect atomization, such as viscosity and volatility, can have a more significant impact on the overall combustion process in these highly engineered systems.[6]

Role in Jet Fuel Surrogates: this compound and other cycloalkanes are important components of jet fuel surrogates. These surrogates are simpler mixtures of a few well-characterized compounds designed to replicate the combustion behavior of real, complex jet fuels. The inclusion of cycloalkanes is crucial for accurately modeling properties like density, and to some extent, sooting tendency. Studies on these surrogates help to elucidate the contribution of different hydrocarbon classes to the overall combustion performance of jet fuel.

Conclusion

References

Navigating the Labyrinth of GC-MS: A Comparative Guide to Method Validation for 1,2,4-Trimethylcyclopentane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the precise quantification of volatile organic compounds like 1,2,4-trimethylcyclopentane, the validation of analytical methods is a critical cornerstone ensuring data integrity and reliability. This guide provides a comparative overview of two hypothetical, yet representative, Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering insights into their performance based on established validation parameters. The experimental data and protocols presented herein are synthesized from best practices and typical outcomes for the analysis of short-chain and cyclic alkanes, providing a robust framework for laboratory application.

The quantification of this compound, a saturated cyclic hydrocarbon, is pertinent in various fields, including environmental monitoring, petroleum analysis, and as a potential biomarker in biomedical research. The choice of a validated GC-MS method is paramount for achieving accurate and reproducible results. This guide compares two distinct methods, "Method A," a standard approach, and "Method B," a high-sensitivity alternative, to illuminate the trade-offs and advantages of each.

Comparative Performance of GC-MS Methods

The validation of an analytical method is a comprehensive process that evaluates several key parameters to demonstrate its suitability for the intended purpose. Below is a summary of the quantitative data for two distinct GC-MS methods for the quantification of this compound.

Validation ParameterMethod A: Standard Split InjectionMethod B: High-Sensitivity Splitless InjectionAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99850.9992≥ 0.999[1]
Linear Range 1 - 200 µg/mL0.1 - 50 µg/mLApplication-dependent
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mLS/N ratio ≥ 3[2]
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mLS/N ratio ≥ 10[1][2]
Accuracy (% Recovery) 95.8% - 104.2%98.1% - 102.5%Typically 80-120%
Precision (Repeatability, % RSD) ≤ 5.8%≤ 4.5%≤ 15-20%
Intermediate Precision (% RSD) ≤ 6.5%≤ 5.2%≤ 15-20%
Robustness PassedPassedConsistent performance

This table presents illustrative data based on typical performance for GC-MS analysis of volatile hydrocarbons.

Experimental Workflow and Method Validation

The logical flow of a GC-MS method validation for this compound quantification involves a series of sequential steps to ensure the method's reliability. This workflow begins with the initial method development and optimization, followed by a rigorous evaluation of its performance characteristics.

GCMS_Validation_Workflow A Method Development & Optimization B System Suitability Testing A->B C Validation Parameter Assessment B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy (Recovery) C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Validated Method for Routine Use D->K E->K F->K G->K H->K I->K J->K Method_Selection_Pathway A Define Analytical Need B Expected Analyte Concentration? A->B C High (> 1 µg/mL) B->C High D Low (< 1 µg/mL) B->D Low G Matrix Complexity? C->G F Select Method B: High-Sensitivity Splitless Injection D->F E Select Method A: Standard Split Injection J Proceed with Validation E->J F->J H Simple G->H Simple I Complex G->I Complex H->E I->F

References

A Comparative Analysis of Trimethylcyclopentane Isomers as High-Performance Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient and cleaner-burning fuels has led to significant research into fuel additives that can enhance engine performance and reduce harmful emissions. Among the promising candidates are isomers of trimethylcyclopentane, a class of saturated cyclic hydrocarbons. Their compact structure and high degree of branching contribute to favorable combustion properties, positioning them as potential high-performance fuel additives. This guide provides a comparative study of four structural isomers of trimethylcyclopentane: 1,1,2-trimethylcyclopentane, 1,1,3-trimethylcyclopentane, 1,2,3-trimethylcyclopentane, and 1,2,4-trimethylcyclopentane.

Performance Data of Trimethylcyclopentane Isomers

Property1,1,2-Trimethylcyclopentane1,1,3-Trimethylcyclopentane1,2,3-TrimethylcyclopentaneThis compound
Molecular Weight ( g/mol ) 112.22112.22112.22112.22
Boiling Point (°C) 111.2104.9~118~110-112
Density (g/cm³ at 20°C) 0.7620.762~0.766~0.758
Research Octane (B31449) Number (RON) Not Available81.7Not Available89.2
Motor Octane Number (MON) Not Available83.5Not Available79.5
Heat of Combustion (MJ/kg) Not AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

The data presented in this guide are determined through standardized experimental procedures. Understanding these methodologies is crucial for interpreting the results and for designing further comparative studies.

Determination of Octane Number:

The Research Octane Number (RON) and Motor Octane Number (MON) are critical measures of a fuel's anti-knock properties. They are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

  • ASTM D2699 (RON): This method simulates low-speed, mild driving conditions. The CFR engine is operated at 600 rpm with a controlled intake air temperature. The compression ratio is varied until a standard level of knock is detected. The RON of the sample is determined by comparing its knock intensity to that of primary reference fuels (a blend of iso-octane and n-heptane).[1][2][3]

  • ASTM D2700 (MON): This method simulates high-speed, high-load driving conditions. The CFR engine operates at a higher speed of 900 rpm and a higher intake mixture temperature.[4][5] The procedure for determining the MON is similar to the RON test, involving a comparison of the sample's knock characteristics with those of primary reference fuels under these more severe conditions.[4][5][6]

The workflow for determining the octane number of a fuel sample using a CFR engine is illustrated below.

Octane_Number_Determination cluster_prep Sample and Engine Preparation cluster_operation Engine Operation and Knock Measurement cluster_comparison Comparison with Primary Reference Fuels cluster_result Result Sample Fuel Sample CFR_Engine Cooperative Fuel Research (CFR) Engine Sample->CFR_Engine Introduction Set_Conditions Set Operating Conditions (ASTM D2699 for RON or D2700 for MON) CFR_Engine->Set_Conditions Vary_CR Vary Compression Ratio Set_Conditions->Vary_CR Detect_Knock Detect Standard Knock Intensity Vary_CR->Detect_Knock Compare_Knock Compare Knock Intensity Detect_Knock->Compare_Knock PRF Primary Reference Fuels (iso-octane and n-heptane) PRF->Compare_Knock Octane_Number Determine Octane Number Compare_Knock->Octane_Number

Workflow for Octane Number Determination.
Determination of Heat of Combustion:

The heat of combustion, a measure of the energy released when a fuel is burned, is determined using a bomb calorimeter.

A precisely weighed sample of the liquid hydrocarbon is placed in a crucible inside a high-pressure stainless steel container, known as a "bomb." The bomb is then filled with pure oxygen under high pressure. This bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion of the sample can be calculated.

The general workflow for determining the heat of combustion using a bomb calorimeter is depicted below.

Heat_of_Combustion_Determination cluster_prep Sample Preparation and Setup cluster_calorimetry Calorimetry cluster_calculation Calculation cluster_result Result Sample Weigh Fuel Sample Bomb Place Sample in Bomb Sample->Bomb Pressurize Pressurize with Oxygen Bomb->Pressurize Immerse Immerse Bomb in Water Pressurize->Immerse Ignite Ignite Sample Immerse->Ignite Measure_Temp Measure Temperature Rise Ignite->Measure_Temp Calculate_Heat Calculate Heat of Combustion Measure_Temp->Calculate_Heat Heat_Capacity Known Heat Capacity of Calorimeter Heat_Capacity->Calculate_Heat HoC_Value Heat of Combustion (MJ/kg) Calculate_Heat->HoC_Value

Workflow for Heat of Combustion Determination.

References

A Comparative Analysis of 1,2,4-Trimethylcyclopentane and Other High-Density Biofuels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and high-performance alternatives to conventional petroleum-based fuels has led to significant research into high-density biofuels. These advanced biofuels offer the potential for increased range and payload for aircraft and other specialized vehicles. Among the promising candidates are cycloalkanes, which possess high volumetric energy densities. This guide provides an objective comparison of the performance of 1,2,4-trimethylcyclopentane with other notable high-density biofuels, supported by available experimental data and established testing protocols.

Performance Data Summary

The following table summarizes key performance metrics for this compound and a selection of other high-density biofuels and conventional high-density fuels. It is important to note that while extensive data exists for some established fuels, specific experimental data for this compound as a biofuel is limited. The values presented for this compound are therefore estimated based on structure-property relationships of similar C8 cycloalkanes.

Fuel CandidateChemical FormulaDensity (g/mL at 20°C)Net Heat of Combustion (Gravimetric) (MJ/kg)Net Heat of Combustion (Volumetric) (MJ/L)Research Octane Number (RON)
This compound (Estimated) C₈H₁₆~0.77~44.5~34.3~85-95
JP-10 C₁₀H₁₆0.94~42.0~39.5Low
RJ-5 C₁₄H₁₈1.08~41.6~44.9Low
Bicycloalkanes (from corn stover) C₁₀-C₁₂~0.88Not ReportedHighNot Reported
Furan-derived Cycloalkanes C₁₂-C₁₅0.82 - 0.87~43.1~35.3 - 37.5Not Reported
Camelina-based Bio-Jet Fuel Mixture~0.82~42.8~35.1Not Applicable
Jatropha-based Bio-Jet Fuel Mixture~0.83~42.7~35.4Not Applicable

Experimental Protocols

The determination of the performance metrics outlined above follows standardized experimental procedures to ensure accuracy and comparability of data.

Determination of Density

The density of liquid biofuels is determined according to the ASTM D4052 standard test method.

  • Principle: This method employs a digital density meter that uses an oscillating U-tube. A small sample of the liquid fuel is introduced into the tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency change is then used to calculate the density of the liquid at a specified temperature.

  • Apparatus: A digital density meter equipped with a thermostatically controlled measuring cell.

  • Procedure:

    • Calibrate the instrument with dry air and a certified reference standard (e.g., pure water).

    • Inject a small, bubble-free aliquot of the fuel sample into the measuring cell.

    • Allow the temperature of the sample to equilibrate to the desired measurement temperature.

    • Record the density reading provided by the instrument.

Determination of Net Heat of Combustion

The net heat of combustion is a critical measure of the energy content of a fuel and is determined using bomb calorimetry, following the ASTM D240 standard.[1][2][3][4]

  • Principle: A known mass of the fuel is burned in a constant-volume bomb calorimeter under a high pressure of oxygen. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured. The heat of combustion is then calculated from this temperature change and the known heat capacity of the calorimeter.

  • Apparatus: A bomb calorimeter, consisting of a high-pressure bomb, a calorimeter vessel with a water bath, a stirrer, and a high-precision thermometer.

  • Procedure:

    • A weighed sample of the fuel is placed in the sample cup within the bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known mass of water in the calorimeter vessel.

    • The initial temperature of the water is recorded.

    • The fuel is ignited, and the temperature of the water is monitored until it reaches a maximum and begins to cool.

    • The net heat of combustion is calculated by correcting the gross heat of combustion for the heat of formation of water.

Determination of Research Octane Number (RON)

The Research Octane Number (RON) characterizes the anti-knock performance of a fuel in a spark-ignition engine under low-speed and mild operating conditions. The standard method for its determination is ASTM D2699 .

  • Principle: The fuel sample is run in a standardized single-cylinder cooperative fuel research (CFR) engine with a variable compression ratio. The knocking intensity of the sample fuel is compared to that of primary reference fuels (blends of iso-octane and n-heptane). The RON is the percentage by volume of iso-octane in the primary reference fuel that exactly matches the knock intensity of the sample fuel.

  • Apparatus: A Cooperative Fuel Research (CFR) engine.

  • Procedure:

    • The CFR engine is operated under standardized conditions of speed (600 rpm), intake air temperature, and ignition timing.

    • The compression ratio of the engine is adjusted until a standard level of knocking is observed with the sample fuel.

    • Various blends of primary reference fuels are then tested, and the blend that produces the same knock intensity at the same compression ratio is identified.

    • The volume percentage of iso-octane in that matching reference fuel blend is the RON of the sample fuel.

Signaling Pathways and Experimental Workflows

The production of high-density biofuels from renewable feedstocks often involves complex multi-step processes, from biomass pretreatment to final fuel synthesis.

Synthesis_Pathway cluster_biomass Biomass Feedstock cluster_pretreatment Pretreatment & Hydrolysis cluster_conversion Biochemical/Chemical Conversion cluster_upgrading Upgrading & Synthesis Biomass Lignocellulosic Biomass (e.g., Corn Stover, Poplar) Sugars C5 & C6 Sugars Biomass->Sugars Deconstruction Intermediates Platform Molecules (e.g., Furfural, Cyclopentanone) Sugars->Intermediates Fermentation/ Catalysis Biofuel High-Density Biofuel (e.g., this compound) Intermediates->Biofuel Alkylation/ HDO

Caption: Generalized synthesis pathway for high-density biofuels from lignocellulosic biomass.

The logical workflow for evaluating a novel biofuel candidate against established standards is a critical process in fuel development.

Evaluation_Workflow cluster_synthesis Synthesis & Production cluster_analysis Performance Analysis cluster_comparison Comparative Evaluation cluster_decision Decision Start Identify Candidate (e.g., this compound) Synthesize Synthesize from Renewable Feedstock Start->Synthesize Density Density (ASTM D4052) Synthesize->Density Combustion Net Heat of Combustion (ASTM D240) Synthesize->Combustion Octane RON (ASTM D2699) Synthesize->Octane Compare Compare to Existing Biofuels Density->Compare Combustion->Compare Octane->Compare Decision Viable Candidate? Compare->Decision

References

A Comparative Analysis of the Environmental Impact of 1,2,4-Trimethylcyclopentane Combustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the environmental impact of 1,2,4-Trimethylcyclopentane combustion. Due to a lack of specific emissions data for this compound in publicly available literature, this analysis utilizes data for a structurally similar branched-chain alkane, 2,2,4-Trimethylpentane (iso-octane), as a surrogate for comparison against other common fuels. This document outlines the typical products of hydrocarbon combustion, presents available quantitative emissions data, details relevant experimental protocols for emissions measurement, and visualizes the assessment workflow.

Introduction to Hydrocarbon Combustion and Environmental Impact

The combustion of any hydrocarbon fuel, including cyclic alkanes like this compound, is a chemical process that releases energy. In an ideal, complete combustion scenario with sufficient oxygen, the only products are carbon dioxide (CO2) and water (H2O). However, real-world combustion processes are often incomplete, leading to the formation of various pollutants with significant environmental and health impacts.

Key pollutants from hydrocarbon combustion include:

  • Carbon Dioxide (CO2): A primary greenhouse gas contributing to climate change.

  • Oxides of Nitrogen (NOx): Formed at high temperatures during combustion, NOx contributes to smog, acid rain, and respiratory problems.

  • Oxides of Sulfur (SOx): Primarily dependent on the sulfur content of the fuel, SOx can lead to acid rain and respiratory issues.

  • Particulate Matter (PM): Soot and other fine particles that can penetrate deep into the lungs and cause serious health problems.

  • Carbon Monoxide (CO): A toxic gas resulting from incomplete combustion.

  • Unburned Hydrocarbons (HC): Volatile organic compounds that can be precursors to ozone formation.

The molecular structure of a fuel can influence its combustion characteristics and, consequently, its emissions profile. Factors such as ring strain in cyclic alkanes can affect the heat of combustion. Cyclopentane rings, like that in this compound, have minimal angle strain, which suggests relatively stable combustion.

Quantitative Emissions Data

Table 1: Comparison of Gaseous Emission Factors for Fuel Combustion

Pollutant2,2,4-Trimethylpentane (Gasoline ICEs) (lb/1000 gal)[1]Natural Gas (Boilers) (lb/mmscf)[1]Diesel/Distillate Oil (Boilers) (lb/1000 gal)[1]
NOx 102.00100.0020.00
CO 3,940.084.005.00
SOx 5.300.60142.0 * S
Organic Gases (HC) 206.005.500.20

S represents the sulfur content of the diesel fuel in percent by weight.

Table 2: Particulate Matter (PM) Emission Factors

Fuel TypeEmission Factor (g/mi)Reference
Light-Duty Gasoline Vehicles0.015 - 0.17

Experimental Protocols for Emission Measurement

The determination of emission factors from fuel combustion requires standardized and rigorous experimental protocols. The following methodologies are based on established procedures from the U.S. Environmental Protection Agency (EPA) and ASTM International.

3.1. Gaseous Emissions Measurement (CO2, CO, NOx, HC)

A common approach involves the continuous sampling of exhaust gas from a combustion source (e.g., an internal combustion engine or a boiler) and analysis using a suite of gas analyzers.

  • Sampling System: A heated, non-reactive probe is inserted into the exhaust stream to draw a continuous sample. The sample is transported through a heated line to prevent condensation of water and hydrocarbons.

  • Analytical Instruments:

    • Carbon Dioxide (CO2) and Carbon Monoxide (CO): Non-Dispersive Infrared (NDIR) analyzers are typically used. These instruments measure the absorption of infrared radiation at specific wavelengths corresponding to CO2 and CO.

    • Oxides of Nitrogen (NOx): A Chemiluminescence detector is the standard method. This technique involves the reaction of nitric oxide (NO) with ozone (O3) to produce nitrogen dioxide (NO2) in an excited state, which then emits light as it returns to a lower energy state. The intensity of the light is proportional to the NO concentration. A converter is used to reduce any NO2 in the sample to NO before analysis.

    • Total Hydrocarbons (THC): A Flame Ionization Detector (FID) is used. The sample is introduced into a hydrogen flame, which ionizes the hydrocarbon compounds. The resulting ions are collected, and the measured current is proportional to the concentration of carbon atoms in the sample.

  • Calibration: All analyzers must be calibrated using standard reference gases of known concentrations before and after testing to ensure accuracy.

  • Data Acquisition: A data acquisition system records the output from the analyzers, along with other relevant parameters such as fuel flow rate and exhaust flow rate, to calculate mass emission rates.

3.2. Particulate Matter (PM) Emissions Measurement

PM emissions are typically measured gravimetrically.

  • Sampling: A known volume of exhaust gas is drawn through a filter medium (e.g., a glass fiber or Teflon filter) at a controlled temperature.

  • Conditioning and Weighing: The filters are conditioned in a controlled environment (temperature and humidity) before and after sampling to ensure accurate and stable weight measurements. The difference in weight represents the mass of PM collected.

  • Size Fractionation: To measure specific size fractions (e.g., PM2.5), a size-selective inlet, such as a cyclone or impactor, is used upstream of the filter to remove larger particles.

A relevant standard test method for the heat of combustion of hydrocarbon fuels is the ASTM D2382, which uses a bomb calorimeter. While this method measures energy release, it is a foundational step in understanding the complete energy and emissions profile of a fuel.

Logical Workflow for Environmental Impact Assessment

The following diagram illustrates the logical workflow for assessing the environmental impact of a fuel's combustion.

EnvironmentalImpactAssessment cluster_0 Fuel Characterization cluster_1 Combustion & Sampling cluster_2 Emissions Analysis cluster_3 Data Evaluation & Comparison Fuel Fuel Sample (this compound) Analysis Chemical & Physical Analysis (e.g., ASTM D2382 for Heat of Combustion) Fuel->Analysis Combustion Controlled Combustion (Engine or Burner) Analysis->Combustion Gaseous_Sampling Gaseous Emissions Sampling Combustion->Gaseous_Sampling PM_Sampling Particulate Matter Sampling Combustion->PM_Sampling Gaseous_Analysis Gas Analyzers (NDIR, Chemiluminescence, FID) Gaseous_Sampling->Gaseous_Analysis PM_Analysis Gravimetric Analysis PM_Sampling->PM_Analysis Data_Processing Emission Factor Calculation Gaseous_Analysis->Data_Processing PM_Analysis->Data_Processing Comparison Comparison with Alternative Fuels Data_Processing->Comparison Impact_Assessment Environmental Impact Assessment Comparison->Impact_Assessment PollutantFormation cluster_0 Reactants cluster_1 Combustion Process cluster_2 Primary Products & Pollutants Fuel Hydrocarbon Fuel (e.g., C8H16) High_Temp High Temperature Combustion Fuel->High_Temp SOx SOx (From Fuel Sulfur) Fuel->SOx Sulfur Content PM Particulate Matter (Soot) Fuel->PM Incomplete Combustion Air Air (O2, N2) Air->High_Temp CO2_H2O CO2 + H2O (Complete Combustion) High_Temp->CO2_H2O Sufficient O2 CO_HC CO + Unburned HC (Incomplete Combustion) High_Temp->CO_HC Insufficient O2 NOx NOx (Thermal & Fuel NOx) High_Temp->NOx High Temp + N2

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Cycloalkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise analysis of cycloalkanes is critical across various scientific disciplines, from petroleum and environmental analysis to pharmaceutical development, where they can be present as raw materials, intermediates, or impurities. The selection of an appropriate analytical technique is paramount for generating reliable data. This guide provides an objective comparison of the three most common analytical techniques for cycloalkane analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The cross-validation of these methods ensures the robustness and reliability of analytical results.

Data Presentation: A Comparative Analysis of Analytical Methods

The choice of analytical technique for cycloalkane analysis depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key performance parameters for each technique. The data presented is a composite from various sources analyzing cycloalkanes and related hydrocarbon compounds, providing a representative comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity (R²) > 0.99[1]> 0.99[2]Not directly applicable (quantification is based on signal intensity relative to an internal standard)[3][4]
Limit of Detection (LOD) ng/mL to pg/mL range[1][5][6]ng/L to pg/mL range[2]µM to mM range[7]
Limit of Quantification (LOQ) ng/mL to pg/mL range[1][5][6]ng/L to pg/mL range[2]µM to mM range[7]
Intra-day Precision (%RSD) < 5%[8]< 15%[7]< 2%[7]
Inter-day Precision (%RSD) < 10%[8]< 15%[7]< 2%[7]
Accuracy (% Recovery) 90 - 110%85 - 115%[7]98 - 102%[7]
Specificity High (separation by GC, identification by MS)Moderate to High (dependent on chromatography and MS/MS)High (provides detailed structural information)
Sample Throughput HighHighModerate
Derivatization Required Generally not for volatile cycloalkanesGenerally not requiredNo

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative experimental protocols for the analysis of cycloalkanes using GC-MS, LC-MS, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Cyclohexane (B81311) Analysis

This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.

  • Sample Preparation:

    • For liquid samples, dilute an accurately weighed amount of the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration within the calibrated range of the instrument.

    • For solid samples, perform an extraction using a suitable solvent, followed by dilution.

    • Add an appropriate internal standard (e.g., deuterated cyclohexane) for quantitative analysis.

  • Instrumentation:

    • A gas chromatograph equipped with a mass selective detector.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify cyclohexane based on its retention time and the fragmentation pattern in the mass spectrum.

    • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Cycloalkane Analysis

While less common for volatile cycloalkanes, LC-MS can be used for less volatile or derivatized cycloalkanes. This is a general protocol that would require significant method development.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase.

    • Filter the sample through a 0.22 µm filter to remove particulates.

    • Add an appropriate internal standard.

  • Instrumentation:

    • A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the analyte.

    • Ion Polarity: Positive or negative, depending on the analyte.

    • Data Acquisition: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.

  • Data Analysis:

    • Identify the cycloalkane based on its retention time and mass-to-charge ratio.

    • Quantify using a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol for Cycloalkane Analysis

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte itself.

  • Sample Preparation:

    • Accurately weigh a known amount of the cycloalkane sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure complete dissolution of both the sample and the internal standard.

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse-acquire sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

    • Spectral Width: Set to encompass all signals of interest.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate the signals corresponding to the analyte and the internal standard.

  • Calculation:

    • The concentration of the analyte is calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_sample) * Purity_standard where N is the number of protons for the integrated signal, M is the molar mass, and Purity is the purity of the standard.

Mandatory Visualization

The following diagrams illustrate the logical workflows and relationships in the cross-validation of analytical techniques for cycloalkane analysis.

CrossValidationWorkflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_validation 3. Method Validation (ICH Guidelines) cluster_comparison 4. Cross-Validation & Comparison DefineObjective Define Analytical Objective SelectTechniques Select Techniques (GC-MS, LC-MS, NMR) DefineObjective->SelectTechniques DevelopProtocols Develop Validation Protocols SelectTechniques->DevelopProtocols PrepareSamples Prepare Identical Sample Sets DevelopProtocols->PrepareSamples AnalyzeGCMS Analyze by GC-MS PrepareSamples->AnalyzeGCMS AnalyzeLCMS Analyze by LC-MS PrepareSamples->AnalyzeLCMS AnalyzeNMR Analyze by NMR PrepareSamples->AnalyzeNMR Specificity Specificity AnalyzeGCMS->Specificity Precision Precision (Repeatability & Intermediate) AnalyzeGCMS->Precision Robustness Robustness AnalyzeGCMS->Robustness Linearity Linearity AnalyzeLCMS->Linearity LOD Limit of Detection (LOD) AnalyzeLCMS->LOD Accuracy Accuracy AnalyzeNMR->Accuracy LOQ Limit of Quantification (LOQ) AnalyzeNMR->LOQ CompareResults Compare Quantitative Results Specificity->CompareResults Linearity->CompareResults Accuracy->CompareResults Precision->CompareResults LOD->CompareResults LOQ->CompareResults Robustness->CompareResults AssessAgreement Assess Statistical Agreement CompareResults->AssessAgreement FinalReport Generate Final Report AssessAgreement->FinalReport

Caption: Workflow for the cross-validation of analytical techniques.

TechniqueComparison cluster_gcms GC-MS cluster_lcms LC-MS cluster_nmr NMR GCMS_Strength1 High Sensitivity GCMS_Strength2 Excellent for Volatiles Cycloalkane Cycloalkane Analysis GCMS_Strength2->Cycloalkane GCMS_Weakness1 Thermal Degradation Risk GCMS_Weakness1->Cycloalkane LCMS_Strength1 Broad Applicability LCMS_Strength2 No Volatility Requirement LCMS_Strength2->Cycloalkane LCMS_Weakness1 Lower Resolution for Isomers LCMS_Weakness1->Cycloalkane NMR_Strength1 Primary Quantitative Method NMR_Strength2 Detailed Structural Info NMR_Strength2->Cycloalkane NMR_Weakness1 Lower Sensitivity NMR_Weakness1->Cycloalkane Cycloalkane->GCMS_Strength1 Cycloalkane->LCMS_Strength1 Cycloalkane->NMR_Strength1

References

Navigating the Catalytic Maze: A Comparative Guide to the Synthesis of 1,2,4-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis of specific molecular structures is paramount. 1,2,4-Trimethylcyclopentane, a branched cycloalkane, presents a synthetic challenge that is often addressed through the catalytic isomerization of more readily available C8 cycloalkane isomers. This guide provides a comparative overview of different catalytic systems for the synthesis of this compound, supported by available experimental data, to aid in the selection of optimal synthetic routes.

The direct synthesis of this compound is not extensively documented. Instead, its formation is typically achieved through the hydroisomerization of other C8 naphthenes, such as other trimethylcyclopentane isomers, ethylcyclopentane (B167899), and methylcyclohexane. This process involves rearranging the carbon skeleton of the starting material over a bifunctional catalyst, which possesses both metal and acid sites.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis via isomerization is highly dependent on the chosen catalyst. Key performance indicators include conversion of the starting material, selectivity towards the desired this compound isomer, and the yield of the target product. Bifunctional catalysts, particularly those comprising a noble metal (like platinum) on an acidic support (such as a zeolite), are the most effective for this transformation.

Below is a summary of the performance of different types of catalysts in related C8 cycloalkane isomerization reactions, which are indicative of their potential for this compound synthesis.

Catalyst SystemStarting MaterialTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to Isomers (%)Yield of Trimethylcyclopentanes (%)Reference
Pt/H-Beta Zeoliten-Hexane250-3501.0HighHigh (multi-branched)Not specified[1]
Pt/H-Mordeniten-Hexane250-3501.0HighModerateNot specified[1]
Pt/USY ZeoliteMethylcyclohexane250-3503.0HighHigh (to dimethylcyclopentanes)Not specified[2][3]
NiO/ZSM-5-FeMethylcyclohexane4001.5~65~25 (total isomers)Not specified[4]
Pt/SO4²⁻-ZrO₂Cyclohexane150-2500.1ModerateHigh (to methylcyclopentane)Not specified[3]

Note: Direct quantitative data for the selective synthesis of this compound is limited in the reviewed literature. The table presents data from related isomerization reactions of C6 and C7 cycloalkanes, which provides insights into the general activity and selectivity of these catalytic systems for forming branched cyclopentane (B165970) structures. The formation of various trimethylcyclopentane isomers is a common outcome in the hydroconversion of C8 naphthenes.[2]

Experimental Protocols

A generalized experimental protocol for the hydroisomerization of a C8 cycloalkane feedstock to produce a mixture of trimethylcyclopentanes is provided below. This protocol is a composite based on typical procedures found in the literature for similar reactions.[5]

Catalyst Preparation:

  • The acidic support (e.g., H-Beta zeolite) is impregnated with a solution of a platinum precursor (e.g., hexachloroplatinic acid).

  • The impregnated support is dried overnight at 110 °C.

  • The dried material is then calcined in air at a high temperature (e.g., 350-500 °C) to decompose the precursor and disperse the platinum on the support.

  • Prior to the reaction, the catalyst is reduced in situ in the reactor under a flow of hydrogen at an elevated temperature (e.g., 350 °C) for several hours.[5]

Hydroisomerization Reaction:

  • A fixed-bed reactor is loaded with the prepared catalyst.

  • The reactor is pressurized with hydrogen to the desired reaction pressure (e.g., 1.0-3.0 MPa).

  • The liquid feedstock (e.g., ethylcyclopentane or a mixture of C8 cycloalkanes) is introduced into the reactor along with a continuous flow of hydrogen.

  • The reaction is carried out at a constant temperature (e.g., 250-400 °C) and weight hourly space velocity (WHSV).

  • The reactor effluent is cooled, and the liquid products are separated from the gas phase.

  • The liquid products are analyzed by gas chromatography (GC) to determine the product distribution, including the concentration of this compound.

Signaling Pathways and Experimental Workflows

The logical workflow for selecting and evaluating a catalyst for this compound synthesis via isomerization can be visualized as follows:

Catalyst_Selection_Workflow cluster_0 Catalyst Selection and Preparation cluster_1 Experimental Procedure cluster_2 Analysis and Evaluation Start Define C8 Cycloalkane Feedstock Catalyst_Choice Select Bifunctional Catalyst Type (e.g., Pt/Zeolite, Pt/Sulfated Zirconia) Start->Catalyst_Choice Support_Selection Choose Acidic Support (e.g., Beta, ZSM-5, USY) Catalyst_Choice->Support_Selection Preparation Catalyst Preparation (Impregnation, Calcination, Reduction) Support_Selection->Preparation Reactor_Setup Set up Fixed-Bed Reactor Preparation->Reactor_Setup Reaction Perform Hydroisomerization Reaction (Control T, P, WHSV, H2/HC ratio) Reactor_Setup->Reaction Product_Collection Collect Liquid and Gas Products Reaction->Product_Collection Analysis Product Analysis (GC, MS) Product_Collection->Analysis Data_Evaluation Evaluate Performance: - Conversion - Selectivity to 1,2,4-TMCP - Yield Analysis->Data_Evaluation Optimization Optimize Reaction Conditions or Catalyst Data_Evaluation->Optimization Optimization->Reaction Iterate Final_Product Desired this compound Optimization->Final_Product Achieved

Caption: Catalyst selection and experimental workflow for this compound synthesis.

The reaction mechanism for the isomerization of cycloalkanes over bifunctional catalysts involves a series of steps, including dehydrogenation, skeletal rearrangement of a carbocation intermediate on the acid sites, and subsequent hydrogenation. The formation of this compound is a result of specific carbocationic rearrangements.

Isomerization_Mechanism cluster_feed Feedstock cluster_catalyst Bifunctional Catalyst cluster_product Products Feed C8 Cycloalkane (e.g., Ethylcyclopentane) Metal_Site_1 Metal Site (Pt) Dehydrogenation Feed->Metal_Site_1 Intermediate_1 C8 Cycloalkene Metal_Site_1->Intermediate_1 + H2 Acid_Site Acid Site (Zeolite) Carbocation Rearrangement Byproducts Other Isomers & Cracked Products Acid_Site->Byproducts Cracking Intermediate_2 Carbocation Intermediate Acid_Site->Intermediate_2 Protonation Metal_Site_2 Metal Site (Pt) Hydrogenation Product This compound Metal_Site_2->Product - H2 Intermediate_1->Acid_Site Intermediate_3 Isomeric C8 Cycloalkene Intermediate_2->Intermediate_3 Rearrangement Intermediate_3->Metal_Site_2

Caption: Reaction mechanism for C8 cycloalkane isomerization.

References

A Comparative Guide to Synthetic vs. Petroleum-Derived 1,2,4-Trimethylcyclopentane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the key differentiating properties, impurity profiles, and analytical methodologies for 1,2,4-trimethylcyclopentane sourced from synthetic routes versus petroleum refining.

For researchers, scientists, and professionals in drug development, the purity and predictable composition of reagents are paramount. This compound, a saturated cyclic hydrocarbon, finds application as a specialty solvent and in the synthesis of complex molecules. Its origin, either through direct synthesis or as a refined fraction from crude oil, can significantly impact its performance due to variations in isomeric distribution and the presence of trace impurities. This guide provides a comprehensive comparison of synthetic and petroleum-derived this compound, supported by experimental protocols and data presentation to aid in the selection of the appropriate grade for specific research and development needs.

Key Performance and Property Comparison

The primary distinction between synthetic and petroleum-derived this compound lies in the purity and the isomeric distribution. Synthetic routes offer greater control over the final product, typically resulting in a higher purity of a specific isomer. In contrast, the petroleum-derived product is a complex mixture of various C8 cycloalkanes, and its exact composition can vary depending on the crude oil source and the refining process.

PropertySynthetic this compoundPetroleum-Derived this compoundKey Considerations for Researchers
Purity Typically >98% of a specific isomerVariable, often a mixture of C8 cycloalkanesHigh-purity synthetic grades are essential for applications sensitive to isomeric composition and trace impurities.
Isomeric Distribution Predominantly one or two specific stereoisomersA complex mixture of this compound isomers and other C8 naphthenes (e.g., ethylcyclohexane, other trimethylcyclopentane isomers)The presence of multiple isomers in petroleum-derived products can affect reaction kinetics, selectivity, and the impurity profile of the final product.
Boiling Point Specific to the isomer (e.g., ~118-120 °C for mixed isomers)A boiling range rather than a distinct point, reflecting the mixture of components.A narrow boiling point for synthetic products indicates higher purity.
Density Specific to the isomer (e.g., ~0.77 g/mL at 20°C for mixed isomers)An average density of the hydrocarbon mixture.Consistent density is a key indicator of batch-to-batch consistency for synthetic products.
Potential Impurities Unreacted starting materials, catalysts (e.g., acidic residues), and byproducts from side reactions (e.g., other alkylated cyclopentanes, oligomers).Sulfur compounds (thiols, thiophenes), nitrogen compounds, aromatic hydrocarbons (benzene, toluene, xylene), and other saturated hydrocarbons.Impurities in petroleum-derived products can poison catalysts and interfere with sensitive analytical techniques. Synthetic impurities are generally more predictable.

Impurity Profile: A Critical Differentiator

The nature and concentration of impurities are critical factors in the selection of this compound for pharmaceutical and research applications.

Petroleum-Derived Impurities: Crude oil is a complex mixture containing sulfur and nitrogen compounds. While refining processes like hydrotreating significantly reduce these impurities, trace amounts can remain.[1] Catalytic reforming, a process used to increase the octane (B31449) number of gasoline, can also introduce a variety of aromatic and isomeric hydrocarbon impurities.[2] The presence of these compounds can have detrimental effects on catalytic processes and can introduce unwanted side reactions in sensitive synthetic pathways.

Synthetic Impurities: A common synthetic route to this compound is the alkylation of cyclopentane (B165970) or its derivatives with propylene (B89431) in the presence of an acid catalyst.[3] Potential impurities from this process include unreacted starting materials, catalyst residues, and byproducts such as other alkylated cyclopentanes (e.g., di- and tri-isopropylcyclopentane) and oligomers of propylene. While these impurities can affect the purity of the final product, they are typically hydrocarbons and may have less impact on catalytic systems than the heteroatomic impurities found in petroleum-derived products.

Experimental Protocols

Accurate determination of the purity and impurity profile of this compound is crucial. Gas chromatography-mass spectrometry (GC-MS) is the most suitable technique for this purpose.

Experimental Protocol: GC-MS Analysis for Purity and Impurity Profiling

Objective: To determine the purity of this compound and to identify and quantify any impurities in both synthetic and petroleum-derived samples.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

  • Capillary column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

Reagents and Standards:

  • High-purity n-hexane (or other suitable solvent) for sample dilution.

  • Certified reference standards of this compound isomers (if available).

  • Internal standard (e.g., n-octane) for quantitative analysis.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Add a known amount of the internal standard.

  • Dilute to the mark with n-hexane and mix thoroughly.

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split injection, ratio 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 150 °C at a rate of 5 °C/min.

    • Hold at 150 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

Data Analysis:

  • Identification: Identify this compound isomers and impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.

  • Quantification: Determine the concentration of the main component and impurities using the internal standard method. The peak area of each component is compared to the peak area of the internal standard.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results and Comparison start Obtain Synthetic and Petroleum-Derived Samples weigh Accurately Weigh Samples start->weigh add_is Add Internal Standard weigh->add_is dilute Dilute with Solvent add_is->dilute inject Inject Sample into GC-MS dilute->inject separate Separation on Capillary Column inject->separate detect Detection by FID and MS separate->detect identify Identify Components (Mass Spectra & Retention Time) detect->identify quantify Quantify Components (Peak Area vs. Internal Standard) identify->quantify compare Compare Purity and Impurity Profiles quantify->compare report Generate Comparison Guide compare->report

Caption: Workflow for the comparative analysis of synthetic vs. petroleum-derived this compound.

Conclusion

The choice between synthetic and petroleum-derived this compound hinges on the specific requirements of the application. For demanding applications in research and drug development where high purity, isomeric specificity, and the absence of detrimental impurities are critical, the synthetic variant is the superior choice. While petroleum-derived this compound may be a more cost-effective option for less sensitive applications, researchers must be aware of its inherent compositional variability and the potential for impurities that could compromise experimental outcomes. The provided GC-MS protocol offers a robust method for verifying the purity and composition of either source, ensuring the integrity of research and development activities.

References

Unraveling the Dance of Cyclopentane Conformers: A Guide to Computational Model Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate computational modeling of molecular conformations is paramount. This guide provides a comparative analysis of computational methods for predicting the conformational landscape of cyclopentane (B165970), a fundamental five-membered ring, validated against experimental data. By understanding the performance of various models, researchers can make more informed decisions in their molecular design and discovery efforts.

Cyclopentane continuously flexes between two primary non-planar conformations: the "envelope" (with C_s symmetry) and the "twist" (with C_2 symmetry). These conformers are in a delicate energetic balance, making them a challenging and informative test case for computational models. The planar conformation, in contrast, is significantly higher in energy due to torsional strain and is not experimentally observed.

Comparing Computational Predictions with Experimental Reality

The validation of computational models relies on their ability to reproduce experimentally determined structural parameters and energy differences. Gas Electron Diffraction (GED) and vibrational spectroscopy (Raman and Infrared) are key experimental techniques providing this crucial data for cyclopentane.

The following table summarizes experimental data alongside a selection of computational results for the key conformational parameters of cyclopentane. This allows for a direct comparison of the accuracy of different computational methods.

ParameterExperimental ValueComputational Model 1 (B3LYP/cc-pVTZ)Computational Model 2 (MP2/aug-cc-pVTZ)
Energy Difference (Twist - Envelope) < 0.1 kcal/mol[1]Data not available in snippetsData not available in snippets
Puckering Amplitude (q) 0.427 ± 0.015 ÅData not available in snippetsData not available in snippets
Barrier to Pseudorotation ~5 kcal/mol (relative to planar)[1][2]Data not available in snippetsData not available in snippets
C-C Bond Length 1.546 ± 0.001 ÅData not available in snippetsData not available in snippets
C-C-C Bond Angle ~105°Data not available in snippetsData not available in snippets

Note: Specific quantitative data from computational models were not available in the provided search snippets. This table serves as a template for data presentation.

Experimental Protocols: The Foundation of Validation

Accurate experimental data is the bedrock upon which computational models are validated. Here are detailed methodologies for the key experimental techniques used to characterize cyclopentane conformers.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the gas-phase structure of molecules.

Methodology:

  • Sample Introduction: A gaseous sample of cyclopentane is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.[3]

  • Electron Beam Interaction: A high-energy electron beam (typically in the keV range) is directed perpendicular to the molecular beam.[3]

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector, typically a photographic plate or a CCD camera.[3]

  • Data Analysis: The radially symmetric diffraction pattern is analyzed to determine the internuclear distances and vibrational amplitudes of the molecule. This information is then used to derive the puckering amplitude and other structural parameters of the cyclopentane conformers.[3]

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its conformation.

Methodology:

  • Sample Preparation: A liquid sample of cyclopentane is placed in a quartz cuvette.

  • Laser Excitation: The sample is irradiated with a monochromatic laser beam.

  • Scattered Light Collection: The scattered light is collected at a 90-degree angle to the incident beam.

  • Spectral Analysis: The collected light is passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. The resulting Raman spectrum shows a series of peaks corresponding to the different vibrational modes of the cyclopentane conformers. By analyzing the positions and intensities of these peaks, the relative populations of the envelope and twist conformers can be determined.

Visualizing the Validation Workflow

The process of validating computational models against experimental data can be visualized as a logical workflow.

G cluster_exp Experimental Determination cluster_comp Computational Modeling cluster_val Validation exp_ged Gas Electron Diffraction (GED) exp_data Experimental Data (Structure, Energies) exp_ged->exp_data exp_raman Raman Spectroscopy exp_raman->exp_data comparison Comparison of Experimental and Computational Data exp_data->comparison comp_methods Computational Methods (DFT, ab initio) comp_calc Conformer Calculations (Geometries, Energies) comp_methods->comp_calc comp_data Computational Predictions comp_calc->comp_data comp_data->comparison validation Model Validation/ Refinement comparison->validation

Caption: Workflow for validating computational models of cyclopentane conformers.

This guide highlights the critical interplay between experimental data and computational modeling in accurately describing the conformational behavior of cyclopentane. For professionals in drug development and molecular design, a thorough understanding of these validation principles is essential for the reliable application of computational tools in their research.

References

comparative analysis of the cetane number of different cyclic alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Cetane Number of Different Cyclic Alkanes

For researchers and scientists in the fields of fuel chemistry and engine technology, understanding the ignition quality of fuel components is paramount. The cetane number (CN) is a critical parameter for diesel fuels, indicating the readiness of the fuel to autoignite under the conditions of a compression-ignition engine. This guide provides a comparative analysis of the cetane numbers of various cyclic alkanes, supported by experimental data, to aid in the development of high-quality fuels.

Data Presentation: Cetane Numbers of Cyclic Alkanes

The following table summarizes the experimentally determined cetane numbers for a range of cyclic alkanes. The data reveals a clear trend: as the size of the cycloalkane ring increases and as alkyl substituents are added, the cetane number generally increases, indicating better ignition quality.

Compound NameChemical FormulaRing SizeSubstituent(s)Cetane Number (CN)
CyclopentaneC₅H₁₀5None17.2[1]
MethylcyclopentaneC₆H₁₂5Methyl17.2[1]
CyclohexaneC₆H₁₂6None13 - 18[2]
MethylcyclohexaneC₇H₁₄6Methyl20.0 - 24.4[1][2]
EthylcyclohexaneC₈H₁₆6Ethyl35.8[1]
1,2,4-TrimethylcyclohexaneC₉H₁₈63 x Methyl24.4[1]
1,3,5-TrimethylcyclohexaneC₉H₁₈63 x Methyl30.5[1]
CyclooctaneC₈H₁₆8None22.2[2]

Experimental Protocols: Determination of Cetane Number

The cetane numbers presented in this guide are primarily determined using the standard test method ASTM D613, "Standard Test Method for Cetane Number of Diesel Fuel Oil".[1][3][4] This method is the globally recognized standard for assessing the ignition quality of diesel fuels.[3]

Principle of the ASTM D613 Method:

The cetane number of a fuel is determined by comparing its combustion characteristics in a standardized single-cylinder Cooperative Fuel Research (CFR) engine with those of reference fuels with known cetane numbers.[1][5] The primary reference fuels are n-hexadecane (cetane), which has a cetane number of 100, and 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN), which has a cetane number of 15.[1][6]

Key Steps of the Experimental Procedure:

  • Engine Setup: A specialized CFR engine with a continuously variable compression ratio is used.[4][5] The engine is operated under strictly controlled and standardized conditions of speed, temperature, and fuel flow rate.

  • Sample Introduction: The cyclic alkane sample to be tested is introduced into the engine.

  • Compression Ratio Adjustment: The compression ratio of the engine is adjusted until the fuel sample exhibits a specific, constant ignition delay of 13 degrees of crankshaft rotation.[5]

  • Bracketing with Reference Fuels: Two blends of the primary reference fuels are prepared, one having a slightly higher and the other a slightly lower cetane number than the sample.

  • Comparison: The compression ratios required for the two reference fuel blends to achieve the same 13-degree ignition delay are determined.

  • Interpolation: The cetane number of the sample is then calculated by interpolation from the compression ratio of the sample and the known cetane numbers and corresponding compression ratios of the bracketing reference fuel blends.[1]

Derived Cetane Number (DCN):

In addition to the engine-based ASTM D613 method, other instruments like the Ignition Quality Tester (IQT) and Fuel Ignition Tester (FIT) are used to determine a Derived Cetane Number (DCN).[1] These methods measure the ignition delay of a small fuel sample in a constant volume combustion chamber and use a correlation to determine the DCN.[1]

Visualization of Structure-Cetane Number Relationship

The following diagram illustrates the general relationship between the molecular structure of cyclic alkanes and their corresponding cetane numbers.

CetaneNumberRelationship cluster_ringsize Effect of Ring Size cluster_substitution Effect of Alkyl Substitution cluster_general_trend General Trend Cyclopentane Cyclopentane (CN ≈ 17.2) Cyclohexane Cyclohexane (CN ≈ 13-18) Cyclopentane->Cyclohexane Similar CN Cyclooctane Cyclooctane (CN ≈ 22.2) Cyclohexane->Cyclooctane Increased CN Cyclohexane_sub Cyclohexane (CN ≈ 13-18) Methylcyclohexane Methylcyclohexane (CN ≈ 20.0-24.4) Cyclohexane_sub->Methylcyclohexane Increased CN Ethylcyclohexane Ethylcyclohexane (CN ≈ 35.8) Methylcyclohexane->Ethylcyclohexane Increased CN Trimethylcyclohexane Trimethylcyclohexane (CN ≈ 24.4-30.5) Methylcyclohexane->Trimethylcyclohexane Increased CN LowCN Lower Cetane Number HighCN Higher Cetane Number LowCN->HighCN Increasing Ring Size & Alkyl Substitution

Caption: Relationship between cyclic alkane structure and cetane number.

Conclusion

The experimental data clearly indicates that the cetane number of cyclic alkanes is significantly influenced by their molecular structure. Larger ring structures and the presence of longer or multiple alkyl side chains generally lead to a higher cetane number and thus better ignition quality. This comparative analysis provides valuable insights for researchers working on the formulation of advanced diesel fuels with optimized combustion properties. The standardized ASTM D613 method remains the definitive procedure for determining cetane number, ensuring reliable and comparable data across different studies.

References

Evaluating the Cold Flow Properties of 1,2,4-Trimethylcyclopentane Fuel Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the low-temperature performance of 1,2,4-Trimethylcyclopentane (TMPC) as a jet fuel blending component is crucial for its consideration in sustainable aviation fuels. This guide provides a comparative evaluation of TMPC's expected cold flow properties against conventional Jet A-1 and other alternative fuels, supported by available experimental data for similar compounds and established testing protocols.

Cycloalkanes, or naphthenes, are recognized as valuable components in jet fuel, contributing to higher energy density and favorable cold flow characteristics. Polysubstituted cycloalkanes, in particular, have demonstrated excellent low-temperature performance, suggesting that this compound (TMPC) holds promise as a blend stock for aviation fuels. While specific experimental data for TMPC blends remains limited in publicly available literature, an analysis of structurally similar compounds and the general behavior of cycloalkanes allows for a strong inferential evaluation.

Comparative Analysis of Cold Flow Properties

To provide a clear comparison, the following table summarizes the key cold flow properties of conventional Jet A-1, and alternative aviation fuels such as Synthetic Paraffinic Kerosene (SPK) and Farnesane. The expected properties of a TMPC blend are extrapolated based on the performance of similar C8 cycloalkanes.

Fuel TypeFreezing Point (°C)Cloud Point (°C)Kinematic Viscosity at -20°C (mm²/s)
Jet A-1 (Typical) -47 (max)[1]Not specified< 8.0[2]
This compound (TMPC) Blend (Estimated) Potentially < -50Lower than base fuelLikely < 8.0
Cycloalkane Mixture (from Cyclopentanone (B42830) & Furfural) -31.45[3]Not availableNot available
Synthetic Paraffinic Kerosene (SPK) Excellent, post-isomerization[4]Not availableMeets specifications
Farnesane (SIP) Meets specificationsNot availableHigher than Jet A-1, limiting blend ratio[5]

In-Depth Look at this compound and Alternatives

This compound (TMPC): As a C8 cycloalkane, TMPC is expected to exhibit good cold flow properties. The branched, cyclic structure can inhibit the formation of large wax crystals at low temperatures, which is the primary cause of fuel freezing. Research on cycloalkanes synthesized from cyclopentanone and furfural, which share structural similarities, has shown a freezing point of -31.45°C[3]. While this is higher than the Jet A-1 specification, it demonstrates the potential of tailored cycloalkanes. It is anticipated that a blend of TMPC with conventional jet fuel would depress the freezing point and lower the viscosity at cold temperatures.

Synthetic Paraffinic Kerosene (SPK): Produced from various sources through processes like Fischer-Tropsch or hydroprocessing of esters and fatty acids (HEFA), SPKs are primarily composed of iso-alkanes. Post-isomerization, SPKs are known for their excellent cold flow properties[4].

Farnesane (Synthesized Iso-Paraffinic Fuel - SIP): Farnesane is a C15 isoprenoid produced from sugar fermentation. While it is a promising sustainable aviation fuel, it exhibits a higher viscosity at low temperatures compared to conventional jet fuel, which currently limits its blending ratio in commercial aviation fuel[5].

Experimental Protocols for Evaluating Cold Flow Properties

The assessment of cold flow properties is governed by standardized experimental procedures to ensure accuracy and comparability of data.

Freezing Point Determination (ASTM D2386)

The freezing point is a critical specification for aviation fuels, indicating the temperature at which solid hydrocarbon crystals, formed upon cooling, disappear when the fuel is warmed.

Methodology:

  • A sample of the fuel is cooled in a jacketed sample tube while being continuously stirred.

  • The temperature is monitored as the fuel cools, and the point at which wax crystals first appear is noted.

  • The sample is then allowed to warm up slowly, and the temperature at which the last crystals disappear is recorded as the freezing point.

Cloud Point Determination (ASTM D5773)

The cloud point is the temperature at which a cloud of wax crystals first becomes visible in a liquid upon cooling. This indicates the onset of solidification.

Methodology:

  • The fuel sample is cooled at a constant rate in an automated apparatus.

  • A light source illuminates the sample, and an array of optical detectors continuously monitors for the first appearance of a haze or cloud of wax crystals.

  • The temperature at which this is detected is recorded as the cloud point.

Low-Temperature Viscosity Measurement

Viscosity at low temperatures is crucial for ensuring the pumpability of the fuel and proper atomization in the engine.

Methodology:

  • The kinematic viscosity of the fuel is measured at a specified low temperature (e.g., -20°C) using a viscometer.

  • This typically involves measuring the time it takes for a specific volume of the fuel to flow under gravity through a calibrated capillary tube.

Logical Flow of Evaluation

The process of evaluating a new fuel blend component like TMPC for its cold flow properties follows a logical sequence to ensure comprehensive assessment and compliance with aviation standards.

G cluster_0 Component & Blend Preparation cluster_1 Cold Flow Property Testing cluster_2 Data Analysis & Comparison cluster_3 Performance Evaluation TMPC This compound Synthesis/Procurement Blending Prepare TMPC/Jet A-1 Blends TMPC->Blending JetA1 Baseline Jet A-1 Procurement JetA1->Blending FP_Test Freezing Point (ASTM D2386) Blending->FP_Test CP_Test Cloud Point (ASTM D5773) Blending->CP_Test Visc_Test Low-Temp Viscosity Blending->Visc_Test Data_Analysis Analyze Experimental Data FP_Test->Data_Analysis CP_Test->Data_Analysis Visc_Test->Data_Analysis Comparison Compare with Jet A-1 & Alternatives Data_Analysis->Comparison Evaluation Evaluate Overall Cold Flow Performance Comparison->Evaluation Conclusion Draw Conclusions on Suitability Evaluation->Conclusion

Experimental workflow for evaluating TMPC fuel blends.

Signaling Pathways in Fuel Crystallization

The formation of wax crystals in jet fuel at low temperatures is a complex process influenced by the molecular structures of the fuel components. Understanding the pathways that lead to crystallization is key to developing strategies for improving cold flow properties.

G cluster_0 Initiation cluster_1 Growth & Agglomeration cluster_2 Macroscopic Effects cluster_3 Mitigation by TMPC Cooling Decreasing Temperature Nucleation Wax Molecule Nucleation Cooling->Nucleation induces Crystal_Growth Crystal Growth Nucleation->Crystal_Growth leads to Agglomeration Crystal Agglomeration Crystal_Growth->Agglomeration promotes TMPC_Interference TMPC Interferes with Crystal Lattice Crystal_Growth->TMPC_Interference inhibited by Gel_Formation Gel Matrix Formation Agglomeration->Gel_Formation results in Flow_Impediment Increased Viscosity & Fuel Gelling Gel_Formation->Flow_Impediment

Signaling pathway of wax crystallization in jet fuel.

References

Comparative Analysis of the Energy Density of 1,2,4-Trimethylcyclopentane and Conventional Fuels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the energy density of 1,2,4-Trimethylcyclopentane against conventional fuels such as gasoline, diesel, and jet fuel. The information presented is supported by available experimental data and established scientific principles, offering a valuable resource for researchers and scientists in the field of energy and chemical engineering.

Quantitative Comparison of Energy Densities

Energy density is a critical parameter for evaluating the performance of fuels, indicating the amount of energy stored per unit mass (gravimetric energy density) or volume (volumetric energy density). The following table summarizes these values for this compound and conventional transportation fuels.

FuelGravimetric Energy Density (MJ/kg)Volumetric Energy Density (MJ/L)
This compound (estimated) ~47.5~35.3
Gasoline 44.4 - 46.532.0 - 34.2
Diesel 45.5 - 48.036.0 - 38.6
Jet Fuel (Jet A-1) ~43.15~34.7

Note: The energy density of this compound is estimated based on the heat of combustion of its isomer, ethylcyclohexane, and the density of a closely related isomer.

Experimental Determination of Energy Density

The energy density of a liquid fuel is experimentally determined using a technique called bomb calorimetry. This method measures the heat released during the complete combustion of a known mass of the fuel in a constant-volume vessel (the "bomb").

Experimental Protocol: Bomb Calorimetry
  • Sample Preparation: A precise mass of the liquid fuel (e.g., this compound) is placed in a crucible.

  • Bomb Assembly: The crucible is placed inside a stainless-steel bomb, and a fine ignition wire is positioned to be in contact with the fuel sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

  • Calorimeter Setup: The bomb is submerged in a known volume of water within an insulated container (the calorimeter). A calibrated thermometer and a stirrer are also placed in the water.

  • Ignition and Temperature Measurement: The initial temperature of the water is recorded. An electric current is passed through the ignition wire, igniting the fuel. The temperature of the water is continuously monitored and recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat of combustion (at constant volume, ΔU) is calculated using the following formula:

    ΔU = (C_cal * ΔT) / m_fuel

    where:

    • C_cal is the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid).

    • ΔT is the measured temperature change of the water.

    • m_fuel is the mass of the fuel sample.

  • Conversion to Enthalpy: The heat of combustion at constant pressure (enthalpy, ΔH) can then be calculated from ΔU.

  • Energy Density Calculation:

    • Gravimetric Energy Density (MJ/kg): The absolute value of the standard enthalpy of combustion (in MJ/mol) is divided by the molar mass of the fuel (in kg/mol ).

    • Volumetric Energy Density (MJ/L): The gravimetric energy density is multiplied by the density of the fuel (in kg/L ).

Comparative Energy Density Visualization

The following diagram illustrates the logical relationship in comparing the energy densities of this compound with conventional fuels.

EnergyDensityComparison cluster_fuels Fuel Types cluster_properties Key Properties cluster_energy_density Energy Density Metrics This compound This compound Heat of Combustion Heat of Combustion This compound->Heat of Combustion Density Density This compound->Density Gasoline Gasoline Gravimetric (MJ/kg) Gravimetric (MJ/kg) Gasoline->Gravimetric (MJ/kg) Volumetric (MJ/L) Volumetric (MJ/L) Gasoline->Volumetric (MJ/L) Diesel Diesel Diesel->Gravimetric (MJ/kg) Diesel->Volumetric (MJ/L) Jet Fuel Jet Fuel Jet Fuel->Gravimetric (MJ/kg) Jet Fuel->Volumetric (MJ/L) Heat of Combustion->Gravimetric (MJ/kg) Calculate Density->Volumetric (MJ/L) Use Gravimetric (MJ/kg)->Volumetric (MJ/L) Calculate

Caption: Comparative workflow for determining fuel energy density.

Based on the available data, this compound exhibits a gravimetric energy density that is comparable to, and potentially slightly higher than, conventional fossil fuels. Its estimated volumetric energy density also falls within the range of gasoline and jet fuel. These characteristics suggest that branched-chain cycloalkanes like this compound are promising candidates for high-performance fuels and warrant further experimental investigation to precisely quantify their energy content.

Safety Operating Guide

Proper Disposal of 1,2,4-Trimethylcyclopentane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 1,2,4-Trimethylcyclopentane is critical for laboratory safety and regulatory compliance. This compound is classified as a highly flammable and hazardous material, necessitating strict adherence to established protocols. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.

Immediate Safety and Handling Protocols

Before beginning any disposal-related tasks, it is imperative to implement the following safety measures to mitigate risks associated with the handling of this compound.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (e.g., safety goggles, face shield).[1][2]

  • Ventilation: All handling and transfer of this compound waste must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Ignition Source Control: this compound is a highly flammable liquid.[2][3][4][5] All potential ignition sources—such as heat, sparks, and open flames—must be strictly eliminated from the handling area.[1][2]

  • Static Electricity Prevention: To prevent static discharge, which can ignite flammable vapors, ensure all containers and transfer equipment are properly grounded and bonded.[1][2] Use only non-sparking tools for all operations.[1][2]

  • Emergency Preparedness: An appropriate fire extinguisher (e.g., dry chemical, foam, or carbon dioxide) and a spill kit should be readily accessible in the immediate work area.

Hazard and Regulatory Data

Proper management of this compound is guided by its specific physical and chemical properties, as well as established safety regulations. The following table summarizes key quantitative data for easy reference.

ParameterValue / ClassificationSource
GHS Hazard Statements H225: Highly flammable liquid and vaporH304: May be fatal if swallowed and enters airwaysH315: Causes skin irritationH335: May cause respiratory irritationH400: Very toxic to aquatic life[2][5]
Hazard Class Class 3: Flammable Liquid[6][7]
Flash Point Threshold Chemicals with a flashpoint < 60°C (140°F) are classified as hazardous waste.[8][9]
Storage Regulations (OSHA) Outside Cabinet: Max 25 gallonsInside Cabinet: Max 60 gallons per cabinetArea Limit: Max 3 cabinets per storage area[6]
Explosive Residue Risk ~14 mL of a flammable liquid in a 40-gallon drum can create an explosive atmosphere.[10]

Step-by-Step Disposal Procedure

Adherence to a systematic disposal workflow is essential for ensuring safety and compliance. Disposal should never involve drains or standard waste streams.[8][9][10]

Step 1: Waste Collection and Containerization

Proper containment is the first step in the disposal process.

  • Select an Appropriate Container: Collect this compound waste in a designated, chemically compatible container.[8] The original container or an approved portable tank is ideal.[6][9] The container must have a secure, tightly fitting lid to prevent vapor release.[1][8]

  • Segregate Waste: Do not mix this compound with incompatible waste streams. Store separately from other hazardous materials, particularly oxidizers.[7]

Step 2: Accurate and Compliant Labeling

Clear labeling is a critical safety and regulatory requirement.

  • Identify Contents: The container must be clearly labeled with the words "WASTE CHEMICALS" or "Flammable Waste".[8][10]

  • List Constituents: Precisely identify all chemical constituents and their approximate concentrations on the label. Vague identifiers such as "Solvent Waste" are not acceptable.[8]

  • Affix Hazard Pictograms: Ensure the appropriate GHS hazard pictograms (e.g., flame, health hazard, exclamation mark) are clearly displayed on the label.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored safely pending final disposal.

  • Designated Location: Store the labeled waste container in a designated satellite accumulation area. This area must be cool, dry, and well-ventilated.[7]

  • Safety Precautions: The storage area must be away from all ignition sources and high-traffic zones like exits and stairways.[6][7]

  • Secondary Containment: It is best practice to use secondary containment (e.g., a spill tray) to manage potential leaks.

Step 4: Final Disposal Arrangement

Final disposal must be handled by qualified professionals.

  • Engage Professionals: Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor to schedule a waste pickup.[7][8]

  • Provide Documentation: Prepare any necessary documentation regarding the waste's composition and volume as required by the disposal service.

  • "Cradle-to-Grave" Responsibility: Remember that regulatory bodies like the EPA hold the generator responsible for the hazardous waste from its creation to its final, safe disposal.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Collection & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in Ventilated Area (Fume Hood) ppe->ventilation collect Collect Waste in Approved Container ventilation->collect seal Keep Container Tightly Sealed collect->seal label_waste Label Container: 'Flammable Waste' + List Constituents seal->label_waste storage Store in Designated SAA (Cool, Dry, Ventilated) label_waste->storage segregate Segregate from Incompatibles & Ignition Sources storage->segregate contact Contact EH&S or Certified Waste Vendor segregate->contact pickup Schedule Waste Pickup contact->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 1,2,4-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and personal protective equipment (PPE) are paramount for the safe handling and disposal of 1,2,4-Trimethylcyclopentane in research and development settings. This highly flammable and irritating chemical necessitates stringent adherence to safety guidelines to protect laboratory personnel from potential hazards. This document provides detailed, step-by-step guidance on the selection, use, and disposal of PPE, ensuring a secure laboratory environment.

Immediate Safety Concerns and Hazard Assessment

This compound is a highly flammable liquid and vapor that can cause serious health effects.[1][2] It is harmful if swallowed and can be fatal if it enters the airways.[1][2] Direct contact can lead to skin and serious eye irritation, while inhalation may cause respiratory irritation.[1][2] Understanding these hazards is the first step in implementing a robust safety plan.

Personal Protective Equipment (PPE) Selection and Use

A comprehensive PPE strategy is crucial when working with this compound. This includes protection for the hands, body, eyes, face, and respiratory system.

Recommended Glove Materials:

  • Viton®: Offers excellent resistance to aliphatic hydrocarbons.[2][3]

  • Nitrile: Provides good to excellent protection against many hydrocarbons.[2][4][5] However, performance can vary by manufacturer and glove thickness.[6][7][8]

  • Neoprene: Can be a suitable option, offering fair to good resistance.

Important Considerations:

  • Glove Thickness: Thicker gloves generally offer longer breakthrough times and greater chemical resistance.[9]

  • Intended Use: For incidental splash protection, thinner disposable gloves may be sufficient, but they should be replaced immediately upon contact.[5][10] For more prolonged handling, heavier-duty gloves are required.

  • Manufacturer's Data: Always consult the glove manufacturer's specific chemical resistance data to ensure the chosen glove is appropriate for your application.[6][8]

Quantitative Data for Glove Selection (Based on Similar Aliphatic Hydrocarbons)

Glove MaterialBreakthrough Time (minutes)Degradation Rating
Viton® > 480Excellent
Nitrile > 480Excellent
Neoprene 46 - >480Good to Excellent
Butyl 13 - 56Fair to Good
Natural Rubber < 30Poor
PVC < 30Poor

Note: Data is based on tests with similar aliphatic hydrocarbons such as hexane, heptane, and isooctane (B107328). Always verify with manufacturer-specific data.

To prevent eye irritation from splashes and vapors, chemical safety goggles are mandatory.[1] In situations where there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to provide full-face protection.

A flame-resistant lab coat is essential when handling flammable liquids. For tasks with a higher risk of splashing, chemical-resistant aprons and sleeves should be worn over the lab coat. Ensure that all skin is covered.

Given that this compound is a volatile organic compound that can cause respiratory irritation, respiratory protection is necessary, particularly when working outside of a fume hood or in poorly ventilated areas.

Recommended Respiratory Protection:

  • For concentrations up to 10 times the Permissible Exposure Limit (PEL): An air-purifying respirator (APR) with organic vapor (OV) cartridges is recommended.[11]

  • For higher concentrations or in oxygen-deficient atmospheres: A supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) is required.[11]

  • Filter Selection: When particulates may also be present, a combination of an organic vapor cartridge and an N, R, or P-series particulate filter should be used.[12][13]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Assess_Hazards Assess Hazards (Flammable, Irritant) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit, Fire Extinguisher) Select_PPE->Prepare_Work_Area Don_PPE Don PPE Correctly Prepare_Work_Area->Don_PPE Handle_Chemical Handle this compound in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Spill Spill Occurs Handle_Chemical->Spill Dispose_Waste Dispose of Waste Properly (Hazardous Waste Stream) Doff_PPE->Dispose_Waste Clean_Area Clean Work Area Dispose_Waste->Clean_Area Evacuate Evacuate Area Spill->Evacuate Notify_Safety Notify Safety Officer Evacuate->Notify_Safety Use_Spill_Kit Use Spill Kit (If trained) Notify_Safety->Use_Spill_Kit

Caption: Logical workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Prepare the work area by ensuring the fume hood is functioning correctly, a spill kit is accessible, and a fire extinguisher is nearby.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator, followed by eye protection, and finally gloves.

  • Chemical Handling: Conduct all work with this compound inside a certified chemical fume hood to minimize vapor inhalation.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by the lab coat, eye protection, and finally the respirator.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.

Disposal Plan:

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect all liquid waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Contaminated Materials: Used gloves, absorbent materials from spills, and other contaminated disposable items should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Storage: Store hazardous waste in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations. Do not dispose of this compound down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.